Erk5-IN-6
Description
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Properties
Molecular Formula |
C23H21N3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C23H21N3/c1-2-5-20-14-17(7-8-18(20)4-1)16-26-12-9-19(10-13-26)22-15-25-23-21(22)6-3-11-24-23/h1-9,11,14-15H,10,12-13,16H2,(H,24,25) |
InChI Key |
OXIMNOCZEKSLIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC=N3)CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ERK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), is a crucial member of the mitogen-activated protein kinase (MAPK) family. Its signaling pathway is integral to a multitude of cellular processes, including proliferation, survival, and angiogenesis. The dysregulation of the ERK5 pathway is strongly implicated in the pathogenesis of various diseases, particularly cancer. This has positioned ERK5 as a compelling therapeutic target, spurring the development of small molecule inhibitors. This technical guide provides a comprehensive examination of the mechanism of action of ERK5 inhibitors, presenting detailed signaling pathways, comparative quantitative data, and explicit experimental protocols for their characterization.
The ERK5 Signaling Pathway: A Detailed Overview
The ERK5 signaling cascade is a three-tiered kinase module initiated by various extracellular stimuli, such as growth factors and cellular stress.[1][2][3][4]
-
Upstream Activation: The pathway is typically initiated by the activation of MAP3Ks, primarily MEKK2 and MEKK3.[5] These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5. MEK5 is the specific upstream activator of ERK5.
-
ERK5 Activation: Activated MEK5 phosphorylates ERK5 on the threonine and tyrosine residues (Thr218/Tyr220) within the TEY motif of its activation loop. This dual phosphorylation induces a conformational change that activates the kinase domain of ERK5.
-
Autophosphorylation and Nuclear Translocation: A distinguishing feature of ERK5 is its large C-terminal domain, which harbors a nuclear localization signal (NLS) and a transcriptional activation domain. Following its initial activation by MEK5, ERK5 undergoes autophosphorylation at multiple sites in its C-terminal tail. This is a critical step for its nuclear translocation.
-
Downstream Substrates and Cellular Functions: Once in the nucleus, activated ERK5 phosphorylates a variety of downstream targets, most notably the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors (MEF2A, MEF2C, MEF2D). Other substrates include c-Fos, Fra1, and SAP1a. The phosphorylation of these transcription factors modulates gene expression, thereby driving cellular responses such as proliferation, survival, and angiogenesis.
Diagram of the ERK5 Signaling Pathway
Caption: The canonical ERK5 signaling cascade.
Core Mechanism of Action of ERK5 Inhibitors
The predominant mechanism of action for small molecule ERK5 inhibitors is competitive inhibition at the ATP-binding site within the kinase domain.
-
ATP-Competitive Binding: These inhibitors are designed to fit into the hydrophobic pocket where ATP normally binds. By occupying this site, they prevent the binding of ATP.
-
Inhibition of Phosphotransferase Activity: This binding event directly blocks the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of ERK5 substrates.
-
Blockade of Downstream Signaling: Consequently, the phosphorylation and activation of downstream effectors like MEF2C are inhibited.
-
Abrogation of Cellular Responses: The ultimate outcome is the suppression of ERK5-mediated cellular processes, which is therapeutically beneficial in diseases characterized by hyperactive ERK5 signaling, such as certain cancers.
Diagram of ERK5 Inhibitor Mechanism
Caption: ATP-competitive inhibition of ERK5.
Quantitative Data for Representative ERK5 Inhibitors
The potency of ERK5 inhibitors is determined through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular IC50 (p-MEF2 or reporter) | Cell Line |
| XMD8-92 | ERK5, BRD4 | 80 nM (Kd) | ~1.15 µM | HeLa |
| AX15836 | ERK5 | 8 nM | 86 nM | SN12C |
| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | Not specified | HeLa |
| Senexin B | CDK8/19 | 24-50 nM | Not specified for p-MEF2 | Not specified |
Key Experimental Protocols
In Vitro Kinase Assay for Biochemical IC50 Determination
Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of recombinant ERK5.
Methodology:
-
Materials:
-
Recombinant active ERK5 enzyme
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.
-
[γ-³²P]ATP
-
Test compound (serial dilutions)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure: a. Prepare a master mix containing the kinase buffer, recombinant ERK5, and substrate. b. Aliquot the master mix into reaction tubes. c. Add serial dilutions of the test compound or DMSO (vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the reaction at 30°C for 20-30 minutes, ensuring the reaction remains in the linear phase. f. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. g. Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the incorporated radioactivity using a scintillation counter. i. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. j. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram of In Vitro Kinase Assay Workflow
References
- 1. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The ERK5 Signaling Cascade: A Core Regulator of Cellular Processes and a Therapeutic Target in Oncology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) superfamily.[1] The MEK5/ERK5 signaling cascade is a crucial pathway that governs a wide array of cellular functions, including proliferation, differentiation, survival, and angiogenesis.[2][3] Unlike the more extensively studied ERK1/2 pathway, ERK5 possesses a unique large C-terminal domain that confers transcriptional activation capabilities, allowing it to directly regulate gene expression.[4] Dysregulation of the ERK5 pathway has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, where its over-activation often correlates with tumor progression, metastasis, and poor prognosis.[2] This has positioned the ERK5 signaling cascade as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the ERK5 signaling cascade, a summary of its known inhibitors, and detailed experimental protocols for its investigation.
The ERK5 Signaling Cascade
The ERK5 signaling pathway is a canonical three-tiered kinase cascade initiated by a diverse range of extracellular stimuli, including growth factors, cytokines, and cellular stress.
Activation of the Cascade
The activation of the ERK5 pathway begins with the stimulation of upstream MAPK Kinase Kinases (MAP3Ks), primarily MEKK2 and MEKK3. These kinases then phosphorylate and activate the dual-specificity MAPK Kinase, MEK5, which is the sole known upstream activator of ERK5. Activated MEK5 subsequently phosphorylates ERK5 on specific threonine (Thr218) and tyrosine (Tyr220) residues within its activation loop, leading to the activation of its kinase domain.
Downstream Signaling and Cellular Responses
Once activated, ERK5 can phosphorylate a multitude of downstream substrates in both the cytoplasm and the nucleus. A key feature of ERK5 is its ability to autophosphorylate its C-terminal region, which facilitates its translocation into the nucleus. In the nucleus, ERK5 regulates gene expression through two primary mechanisms:
-
Direct phosphorylation of transcription factors: ERK5 phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family (MEF2A, MEF2C, and MEF2D), AP-1, c-Fos, and c-Myc. This leads to the transcription of genes involved in cell cycle progression, proliferation, and survival.
-
Transcriptional co-activation: The unique C-terminal transcriptional activation domain (TAD) of ERK5 allows it to function as a transcriptional co-activator, directly interacting with transcription factors to enhance their activity.
The downstream effects of ERK5 activation are context-dependent but generally promote cell proliferation, survival, angiogenesis, and metastasis. In the context of cancer, the ERK5 pathway is often hyperactivated, contributing to tumor growth and resistance to therapy.
Caption: The ERK5 signaling cascade is a three-tiered kinase pathway.
Inhibitors of the ERK5 Signaling Cascade
The critical role of the ERK5 pathway in cancer has spurred the development of small molecule inhibitors targeting its components. These inhibitors primarily target the ATP-binding pocket of ERK5 or its upstream kinase, MEK5.
| Inhibitor | Target(s) | IC50 / Kd | Notes |
| AX-15836 | ERK5 | IC50: 8 nM | Potent and selective ERK5 inhibitor with over 1,000-fold selectivity against a large kinase panel. |
| BAY-885 | ERK5 | IC50: 35 nM | Highly potent and selective ERK5 inhibitor. |
| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5) | Dual inhibitor of ERK5 and bromodomain-containing proteins. |
| ERK5-IN-1 (XMD17-109) | ERK5 | IC50: 162 nM | Potent and selective ERK5 inhibitor. |
| BIX02189 | MEK5, ERK5 | IC50: 1.5 nM (MEK5), 59 nM (ERK5) | Dual inhibitor of MEK5 and ERK5. |
| ERK5-IN-2 | ERK5 | IC50: 0.82 µM | Orally active and selective ERK5 inhibitor. |
Experimental Protocols
Western Blot Analysis of ERK5 Phosphorylation
This protocol details the detection of phosphorylated (activated) ERK5 (p-ERK5) and total ERK5 in cell lysates to assess the activation state of the pathway and the efficacy of inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa, PC-3)
-
ERK5 inhibitor (e.g., AX-15836) and vehicle control (DMSO)
-
Growth factor for stimulation (e.g., EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology #3371, 1:1000 dilution)
-
Rabbit anti-total ERK5 (e.g., Cell Signaling Technology #3372, 1:1000 dilution)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 to 1:10,000 dilution)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours to reduce basal ERK5 activity.
-
Pre-treat cells with the ERK5 inhibitor or DMSO for 1-2 hours.
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK5 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To detect total ERK5, the membrane can be stripped and re-probed with the total ERK5 antibody.
-
Caption: Workflow for Western Blotting analysis of ERK5 phosphorylation.
In Vitro ERK5 Kinase Assay
This radiometric assay directly measures the kinase activity of ERK5 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Active recombinant human ERK5 protein
-
ERK5 inhibitor or test compounds
-
Substrate: Myelin Basic Protein (MBP)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the ERK5 inhibitor in DMSO.
-
-
Kinase Reaction Setup:
-
In a reaction tube, add the kinase assay buffer, active ERK5 enzyme, and MBP substrate.
-
Add the diluted inhibitor or DMSO control and pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
-
Stop and Spot:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
-
Washing:
-
Wash the filter papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Measurement:
-
Measure the incorporated radioactivity on the filter papers using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for an in vitro radiometric ERK5 kinase assay.
Transwell Cell Migration/Invasion Assay
This assay measures the effect of ERK5 inhibition on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
ERK5 inhibitor and vehicle control (DMSO)
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free and serum-containing cell culture medium
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Procedure:
-
Preparation of Inserts:
-
For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing the ERK5 inhibitor or DMSO.
-
Seed a defined number of cells (e.g., 1 x 10⁵) into the upper chamber of the Transwell insert.
-
-
Assay Assembly:
-
Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours to allow for cell migration or invasion.
-
-
Staining and Visualization:
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the migrated/invaded cells with Crystal Violet.
-
-
Quantification:
-
Count the number of stained cells in several random fields of view under a microscope.
-
References
The Biochemical Function of ERK5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family. Distinct from the well-studied ERK1/2, ERK5 possesses a unique C-terminal domain that confers specific regulatory functions and makes it a compelling therapeutic target in various diseases, notably cancer. The MEK5/ERK5 signaling cascade is activated by a diverse array of stimuli, including growth factors and cellular stress, and plays a crucial role in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of the ERK5 pathway is frequently associated with advanced tumor stages, metastasis, and poor patient prognosis.[2][4] This technical guide provides an in-depth exploration of the biochemical function of ERK5, the consequences of its inhibition, detailed experimental protocols for its study, and its potential as a therapeutic target.
The MEK5/ERK5 Signaling Pathway
The ERK5 signaling pathway is a canonical three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate MAP3Ks, primarily MEKK2 and MEKK3. These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5. Activated MEK5, in turn, specifically phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif at Thr218 and Tyr220 within the activation loop of ERK5, leading to its activation.
Once activated, ERK5 can phosphorylate a range of downstream substrates in both the cytoplasm and the nucleus. A unique feature of ERK5 is its large C-terminal tail which contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). Upon activation, ERK5 can autophosphorylate its C-terminus, leading to a conformational change that exposes the NLS and facilitates its translocation to the nucleus. In the nucleus, ERK5 can directly regulate gene expression by phosphorylating transcription factors or by acting as a transcriptional co-activator through its TAD.
Key Upstream Regulators and Downstream Effectors:
-
Upstream Activators: Growth factors (EGF, NGF, FGF), cytokines, GPCRs, and cellular stress (oxidative, osmotic). The core upstream kinases are MEKK2 and MEKK3, which activate MEK5.
-
Downstream Substrates:
-
Transcription Factors: Myocyte enhancer factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D), c-Myc, SAP1, Fra-1, and NF-κB.
-
Other Kinases and Proteins: RSK, SGK, and PML.
-
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// Edges stimuli -> receptor [color="#5F6368"]; receptor -> mekkk [color="#5F6368"]; mekkk -> mek5 [label="P", fontcolor="#202124", color="#5F6368"]; mek5 -> erk5_cyto [label="P (T218/Y220)", fontcolor="#202124", color="#5F6368"]; erk5_cyto -> erk5_nuc [label="Translocation", color="#5F6368"]; erk5_nuc -> substrates [label="P / Transcriptional Activation", fontcolor="#202124", color="#5F6368"]; substrates -> response [color="#5F6368"]; } caption { label = "Figure 1: The core MEK5/ERK5 signaling cascade."; fontsize = 10; fontname = "Arial"; }
Biochemical Consequences of ERK5 Inhibition
Inhibition of ERK5 signaling can be achieved through various means, including small molecule inhibitors targeting the kinase domain, and genetic approaches like siRNA-mediated knockdown. The consequences of ERK5 inhibition are profound and impact multiple cellular processes, making it a promising strategy for therapeutic intervention, particularly in oncology.
Effects on Cell Proliferation and the Cell Cycle
ERK5 plays a significant role in promoting cell cycle progression. It is involved in both the G1/S and G2/M transitions. Inhibition of ERK5 has been shown to:
-
Decrease Cell Proliferation: By downregulating the expression of key cell cycle regulators such as Cyclin D1 and c-Myc.
-
Induce Cell Cycle Arrest: ERK5 inhibition can lead to an accumulation of cells in the G0/G1 phase. This is partly due to the stabilization of cyclin-dependent kinase inhibitors like p21 and p27.
-
Impair Mitotic Entry: ERK5 is required for the G2/M transition, and its inhibition can disrupt this process.
Impact on Cell Survival and Apoptosis
The ERK5 pathway is a critical contributor to cell survival mechanisms. Inhibition of ERK5 can sensitize cancer cells to apoptosis. This is achieved by:
-
Downregulating Anti-Apoptotic Factors: ERK5 signaling can promote the expression of survival genes.
-
Modulating Pro-Apoptotic Proteins: Active ERK5 can inactivate pro-apoptotic proteins like Bim.
Role in Angiogenesis and Metastasis
ERK5 is a key regulator of tumor angiogenesis and metastasis. Its inhibition can significantly impair these processes through the following mechanisms:
-
Regulation of Pro-Angiogenic Factors: ERK5 promotes the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. Inhibition of ERK5 can reduce VEGF levels and impair endothelial cell proliferation, migration, and tube formation.
-
Control of Cell Migration and Invasion: ERK5 can regulate the expression and activity of proteins involved in cell motility, such as Focal Adhesion Kinase (FAK) and matrix metalloproteinases (MMPs).
Quantitative Data on ERK5 Inhibitors
A number of small molecule inhibitors targeting the kinase activity of ERK5 have been developed. Their potency varies across different assays.
| Inhibitor | Target(s) | IC50 (nM) - In Vitro Kinase Assay | Cellular Potency | Reference(s) |
| XMD8-92 | ERK5, BRD4 | 19 (ERK5) | Potent anti-proliferative effects | |
| AX15836 | ERK5 (selective) | - | No significant anti-proliferative or anti-inflammatory effects alone | |
| Erk5-IN-1 | ERK5 | Potent and selective | Effective in cellular assays | |
| Erk5-IN-5 | ERK5 | Potent | Demonstrates anti-proliferative effects | |
| BAY-885 | ERK5 | - | Induces paradoxical activation |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Cellular potency is context-dependent and can be influenced by off-target effects and paradoxical activation.
The Phenomenon of Paradoxical Activation
A significant consideration in the development of ERK5 inhibitors is the phenomenon of "paradoxical activation". Some small molecule inhibitors, upon binding to the ERK5 kinase domain, induce a conformational change that promotes the nuclear translocation of ERK5 and paradoxically activates its transcriptional activity, even though its kinase activity is inhibited. This can lead to unexpected biological outcomes and underscores the importance of thoroughly characterizing the mechanism of action of any new ERK5 inhibitor.
Experimental Protocols
Studying the biochemical function of ERK5 and the effects of its inhibition requires a variety of experimental techniques. Below are detailed protocols for key assays.
Western Blotting for Phosphorylated ERK5 (p-ERK5)
This protocol is used to detect the activated form of ERK5 by targeting the phosphorylated Thr218/Tyr220 residues.
Materials:
-
Cell culture reagents
-
ERK5 activator (e.g., EGF, sorbitol) and/or inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal ERK5 activity. Pre-treat with ERK5 inhibitor or vehicle for 1-2 hours, then stimulate with an activator for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with anti-phospho-ERK5 primary antibody (typically 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Normalization: Strip the membrane and re-probe with an anti-total ERK5 antibody to normalize for protein loading.
// Node Styles start [label="Cell Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="Protein Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="SDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer [label="Transfer to Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; block [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_ab [label="Primary Ab (p-ERK5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_ab [label="Secondary Ab", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strip [label="Stripping", fillcolor="#5F6368", fontcolor="#FFFFFF"]; t_ab [label="Primary Ab (Total ERK5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; normalize [label="Normalization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> lysis [color="#5F6368"]; lysis -> quant [color="#5F6368"]; quant -> sds [color="#5F6368"]; sds -> transfer [color="#5F6368"]; transfer -> block [color="#5F6368"]; block -> p_ab [color="#5F6368"]; p_ab -> s_ab [color="#5F6368"]; s_ab -> detect [color="#5F6368"]; detect -> strip [color="#5F6368"]; strip -> t_ab [color="#5F6368"]; t_ab -> s_ab [color="#5F6368"]; detect -> normalize [style=dashed, color="#5F6368"]; }
caption { label = "Figure 2: Workflow for Western Blot analysis of ERK5 phosphorylation."; fontsize = 10; fontname = "Arial"; }
In Vitro Kinase Assay
This assay directly measures the ability of ERK5 to phosphorylate a substrate and is useful for determining the IC50 of inhibitors.
Materials:
-
Recombinant active ERK5 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM MnCl2)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide like PIMtide)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit
-
ERK5 inhibitor
-
96-well plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the ERK5 inhibitor in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the recombinant ERK5 enzyme, the substrate, and the inhibitor dilutions.
-
Initiate Reaction: Add ATP (either radiolabeled or as part of an ADP detection system) to start the reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Detect: Stop the reaction according to the assay format (e.g., by adding a stop solution or by spotting onto a membrane for radiometric assays).
-
Data Analysis: Quantify the signal (radioactivity or luminescence) and plot the results against the inhibitor concentration to calculate the IC50 value.
MEF2-Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene under the control of MEF2 binding elements.
Materials:
-
HEK293 or HeLa cells
-
MEF2-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 18-24 hours, replace the medium. Pre-treat with inhibitors as needed, then add the stimulus to activate the ERK5 pathway. Incubate for an additional 6-24 hours.
-
Luciferase Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
ERK5 is a multifaceted signaling molecule with critical roles in cell proliferation, survival, and angiogenesis. Its dysregulation in cancer has established it as a high-value therapeutic target. The inhibition of ERK5 kinase activity presents a promising anti-cancer strategy, however, the potential for paradoxical activation of its transcriptional function necessitates a thorough and nuanced approach to inhibitor development and characterization. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biochemical functions of ERK5 and to evaluate the efficacy and mechanism of action of novel inhibitory compounds. Further research into the distinct roles of the kinase and transcriptional activities of ERK5 will be crucial for fully realizing the therapeutic potential of targeting this important signaling pathway.
References
An In-depth Technical Guide to the Upstream and Downstream Targets of ERK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a critical role in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of the ERK5 pathway has been implicated in numerous pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of the ERK5 signaling pathway, along with a detailed analysis of current small molecule inhibitors. We present quantitative data on inhibitor efficacy, detailed experimental protocols for key assays, and visual diagrams of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
The ERK5 Signaling Cascade: Upstream Activation and Downstream Effectors
The ERK5 pathway is a three-tiered signaling module, analogous to other MAPK cascades, consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself, ERK5.
Upstream Regulators of ERK5
Activation of the ERK5 cascade is initiated by a wide array of extracellular stimuli, including growth factors, cytokines, and cellular stress. The core upstream activation pathway involves the sequential phosphorylation and activation of MEK5 by MEKK2 or MEKK3.
Key Upstream Activators:
-
Growth Factors: A variety of growth factors stimulate the ERK5 pathway, including Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).
-
Cytokines: Pro-inflammatory cytokines can also trigger ERK5 signaling.
-
Stress Stimuli: Cellular stressors such as oxidative stress, osmotic shock, and fluid shear stress are potent activators of the ERK5 pathway.
-
Proto-oncogenes: The proto-oncogene products Ras and Src have been shown to be upstream activators of the MEK5/ERK5 cascade.
-
Other Kinases: Protein Kinase B (AKT) and TPL/COT have also been identified as upstream regulators of MEK5.
The primary and most direct upstream activator of ERK5 is Mitogen-activated protein kinase kinase 5 (MEK5) . MEK5 phosphorylates ERK5 on specific threonine and tyrosine residues (Thr219 and Tyr221) within the T-E-Y motif of its activation loop, leading to the activation of ERK5's kinase domain.
Downstream Targets of ERK5
Once activated, ERK5 translocates to the nucleus and phosphorylates a multitude of downstream substrates, including a diverse range of transcription factors and other protein kinases. This nuclear translocation is facilitated by autophosphorylation of its C-terminus. A unique feature of ERK5 is its large C-terminal domain which possesses transcriptional activation capabilities, allowing it to directly influence gene expression.
Key Downstream Substrates:
-
Transcription Factors:
-
Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, C, and D): ERK5 phosphorylation of MEF2 proteins enhances their transcriptional activity, leading to the expression of genes involved in cell survival and differentiation.
-
c-Myc: A key regulator of cell proliferation, c-Myc is a direct substrate of ERK5.
-
Sap1a and Fra-1 (Fos-related antigen-1): Components of the AP-1 transcription factor complex, their phosphorylation by ERK5 leads to increased c-FOS expression and transcriptional activity.
-
Peroxisome proliferator-activated receptor gamma (PPARγ): ERK5 can enhance the transcriptional activity of PPARγ.
-
Krüppel-like factors 2 and 4 (KLF2/4): These are crucial effectors in mediating the vasoprotective effects of laminar shear stress.
-
CREB: This transcription factor is activated by ERK5 through RSK.
-
-
Other Kinases:
-
Ribosomal S6 Kinase (RSK): ERK5 can phosphorylate and activate RSK.
-
Serum/glucocorticoid-regulated kinase (SGK): Phosphorylation of SGK by ERK5 promotes cell cycle progression into the S phase.
-
-
Other Substrates:
-
Promyelocytic leukemia protein (PML): ERK5 phosphorylation of PML inhibits its tumor suppressor activity.
-
Bcl-2-associated death promoter (BAD) and Forkhead box protein O3 (FoxO3A): ERK5 can phosphorylate these proteins, thereby blocking their apoptotic functions.
-
Small Molecule Inhibitors of ERK5
The central role of ERK5 in cancer progression has spurred the development of small molecule inhibitors targeting its kinase activity. These inhibitors typically function by competing with ATP for binding to the kinase domain.
Quantitative Data on ERK5 Inhibitors
A number of potent and selective ERK5 inhibitors have been developed. The table below summarizes key quantitative data for some of the most well-characterized compounds.
| Inhibitor | Target(s) | IC50 / Kd | Cell-based Potency (EC50) | Key References |
| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5), 170 nM (BRD4) | 240 nM (EGF-induced BMK1 activation) | |
| AX15836 | ERK5 | IC50: 8 nM | - | |
| ERK5-IN-1 | ERK5, LRRK2 | IC50: 162 nM (ERK5), 26 nM (LRRK2[G2019S]) | 90 nM (EGFR-induced ERK5 autophosphorylation) | |
| JWG-071 | ERK5, LRRK2 | IC50: 88 nM (ERK5), 109 nM (LRRK2) | 20 nM (EGF-induced MAPK7 autophosphorylation) | |
| BAY885 | ERK5 | IC50: 35 nM | - | |
| BIX02189 | MEK5 | IC50: 59 nM (ERK5 kinase activity) | - |
Note: IC50 and Kd values can vary depending on the assay conditions. It is crucial to consult the primary literature for detailed experimental parameters.
Paradoxical Activation by ERK5 Inhibitors
A significant challenge in the development of ERK5 inhibitors is the phenomenon of "paradoxical activation." Several small molecule inhibitors that bind to the ERK5 kinase domain have been shown to induce a conformational change that exposes the nuclear localization signal (NLS). This leads to the translocation of the inhibitor-bound, kinase-dead ERK5 to the nucleus, where its C-terminal transactivation domain can still be active, paradoxically promoting gene expression. All tested ERK5 kinase inhibitors to date, including XMD8-92, AX15836, and ERK5-IN-1, have been shown to cause some degree of paradoxical activation. This highlights the importance of carefully designed cellular assays to assess not only the inhibition of kinase activity but also the potential for off-target transcriptional effects.
Experimental Protocols
To aid researchers in the study of the ERK5 signaling pathway and the evaluation of its inhibitors, we provide detailed methodologies for key experiments.
In Vitro Kinase Assay for ERK5 Activity
This protocol is adapted from methodologies described for assaying ERK5 kinase activity.
Objective: To measure the kinase activity of purified ERK5 in the presence or absence of inhibitors.
Materials:
-
Purified active ERK5 enzyme
-
Kinase buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)
-
Substrate peptide (e.g., PIMtide: ARKKRRHPSGPPTA)
-
[γ-³²P]-ATP
-
10 mM Magnesium Acetate
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
-
Test compounds (ERK5 inhibitors)
Procedure:
-
Prepare the reaction mixture in a final volume of 40 µL containing kinase buffer, 200 ng of pure active ERK5, and the desired concentration of the test inhibitor.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (specific activity ~500 cpm/pmol), and 250 µM PIMtide substrate.
-
Incubate the reaction for 20 minutes at 30°C.
-
Terminate the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid.
-
Rinse the papers with acetone and allow them to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ERK5 Phosphorylation in Cells
Objective: To assess the effect of inhibitors on the phosphorylation status of ERK5 and its downstream targets in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF) for stimulation
-
Test compounds (ERK5 inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-ERK5 (Thr219/Tyr221)
-
Total ERK5
-
Phospho-MEF2C
-
Total MEF2C
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the ERK5 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total ERK5 and a loading control to ensure equal protein loading.
Visualizing the ERK5 Pathway and Experimental Workflows
The ERK5 Signaling Pathway
Caption: The ERK5 signaling cascade, from upstream stimuli to downstream cellular responses.
Experimental Workflow for Evaluating ERK5 Inhibitors
References
- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
The Discovery and Development of Novel ERK5 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling family.[1] Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain that contains a transcriptional activation domain, allowing it to directly regulate gene expression.[1] The ERK5 signaling cascade is activated by a variety of extracellular stimuli, including growth factors and stress signals, and plays a crucial role in diverse cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2] Given its significant role in promoting cell cycle progression and survival, the ERK5 pathway has emerged as an attractive therapeutic target, particularly in oncology.[1] This technical guide provides an in-depth overview of the discovery and development of novel ERK5 inhibitors, including a summary of their quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
The ERK5 Signaling Pathway
The activation of the ERK5 pathway involves a three-tiered kinase cascade. It is initiated by MAPK kinase kinases (MEKK2/3) that phosphorylate and activate MAPK kinase 5 (MEK5). MEK5 is the only known direct upstream activator that phosphorylates ERK5 at a specific TEY (Threonine-Glutamic acid-Tyrosine) motif, leading to its activation. Activated ERK5 then translocates from the cytoplasm to the nucleus, where it phosphorylates various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to modulate the expression of target genes like c-Fos and Cyclin D1.
The MEK5-ERK5 Signaling Cascade
Key ERK5 Inhibitors and Their Potency
The development of small molecule inhibitors targeting ERK5 has been a significant focus of research. These inhibitors are crucial tools for elucidating the biological functions of ERK5 and hold promise as therapeutic agents. The following table summarizes the in vitro potencies of several well-characterized ERK5 inhibitors.
| Compound Name | Target(s) | IC50 / Kd | Notes |
| Erk5-IN-5 | ERK5 | 6.23 µg/mL (in A549 cells) | Exhibits anti-proliferative activity. |
| AX-15836 | ERK5 | 8 nM | A potent and selective ERK5 inhibitor. |
| BAY-885 | ERK5 | 35 nM | A highly potent and selective ERK5 inhibitor. |
| XMD17-109 (ERK5-IN-1) | ERK5 | 162 nM | A novel and specific ERK5 inhibitor. |
| JWG-071 | ERK5, LRRK2 | 88 nM (ERK5), 109 nM (LRRK2) | A dual inhibitor. |
| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | A dual MEK5/ERK5 inhibitor. |
| XMD8-92 | ERK5, BRD4 | 80 nM (Kd for ERK5) | A dual ERK5/BRD4 inhibitor. |
Experimental Protocols for Inhibitor Characterization
The characterization of novel ERK5 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assays
Two common methods for determining the in vitro kinase activity of ERK5 are radiometric assays and luminescence-based assays.
1. Radiometric Kinase Assay
This protocol provides a direct measure of substrate phosphorylation by ERK5.
-
Materials:
-
Active recombinant human ERK5 protein
-
Test compounds (e.g., Erk5-IN-5)
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
[γ-³³P]ATP
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a reaction tube, combine the Kinase Assay Buffer, active ERK5 enzyme, and the substrate.
-
Pre-incubation: Add the diluted test compound or DMSO (for control) and pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced, which is proportional to kinase activity.
-
Materials:
-
Active recombinant human ERK5 protein
-
Test compounds
-
Substrate (MBP or peptide)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a white assay plate, add the diluted test compound or DMSO control, the active ERK5 enzyme, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a set time.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
1. Western Blotting for ERK5 Phosphorylation
This assay assesses the ability of an inhibitor to block the phosphorylation of ERK5 in response to a stimulus.
-
Materials:
-
Cells cultured in appropriate media
-
Serum-free medium
-
Test inhibitor
-
Stimulant (e.g., EGF)
-
Ice-cold PBS
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to desired confluency. Replace growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5, followed by incubation with HRP-conjugated secondary antibodies.
-
Visualization: Visualize protein bands using an ECL substrate and quantify band intensities.
-
2. Cell Viability/Proliferation Assay (e.g., MTT Assay)
This assay determines the effect of an inhibitor on cell growth and proliferation.
-
Materials:
-
Cells in complete growth medium
-
Test inhibitor
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with serial dilutions of the inhibitor for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Experimental and Developmental Workflow
The discovery and development of novel ERK5 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.
General Workflow for ERK5 Inhibitor Development
Structure-Activity Relationship (SAR) and Off-Target Considerations
A significant challenge in the development of ERK5 inhibitors has been achieving selectivity, particularly over other kinases and non-kinase targets like the bromodomain-containing protein BRD4. For instance, the widely used inhibitor XMD8-92 was later found to also inhibit BRD4, confounding the interpretation of some early studies. This has led to the development of more selective inhibitors like AX15836, which was engineered to lack BRD4 activity.
Furthermore, a phenomenon known as "paradoxical activation" has been observed with some ERK5 kinase inhibitors. Binding of the inhibitor to the kinase domain can induce a conformational change that leads to the nuclear translocation of ERK5 and activation of its transcriptional domain, an effect independent of its kinase activity.
The logical relationship in a typical SAR study for a novel inhibitor series is depicted below.
Structure-Activity Relationship (SAR) Logic Flow
Conclusion
The discovery and development of novel ERK5 inhibitors represent a promising avenue for therapeutic intervention, particularly in oncology. While challenges such as achieving selectivity and understanding paradoxical activation remain, the continued development of potent and selective chemical probes will be instrumental in further validating ERK5 as a drug target and in the design of next-generation therapies. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting field.
References
The Pivotal Role of ERK5 in Cellular Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical transducer of extracellular cues into intracellular responses that govern fundamental cellular processes, including proliferation and survival. As a member of the mitogen-activated protein kinase (MAPK) family, the MEK5/ERK5 signaling axis has garnered significant attention for its role in tumorigenesis and its potential as a therapeutic target. This technical guide provides an in-depth exploration of the ERK5 signaling pathway, its intricate involvement in cell cycle progression and apoptosis, and its implications for cancer biology. Detailed experimental protocols for key assays, quantitative data on the effects of ERK5 modulation, and visual diagrams of signaling cascades and experimental workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of ERK5's function and therapeutic potential.
The ERK5 Signaling Pathway: A Unique MAPK Cascade
The ERK5 signaling pathway is a distinct three-tiered kinase cascade initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.
1.1. Upstream Activation
The activation of ERK5 is primarily mediated by the upstream MAPK kinase kinase (MAP3K) MEKK2 and MEKK3, which in turn phosphorylate and activate the MAPK kinase (MAP2K) MEK5. MEK5 is the only known direct upstream activator of ERK5 and exhibits high specificity for its substrate. MEK5 activates ERK5 through dual phosphorylation of a threonine and a tyrosine residue within the T-E-Y motif in the activation loop of ERK5's kinase domain.
1.2. Downstream Effectors and Cellular Localization
Upon activation, ERK5 can phosphorylate a variety of downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes. A unique feature of ERK5 is its large C-terminal tail, which contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). This allows ERK5 to not only phosphorylate substrates but also to directly participate in transcriptional regulation within the nucleus.
Key downstream targets of ERK5 that are integral to its roles in proliferation and survival include:
-
Myocyte Enhancer Factor 2 (MEF2): A family of transcription factors (MEF2A, MEF2C, MEF2D) that are critical for cell proliferation.
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.
-
Cyclin D1: A key regulator of the G1 to S phase transition in the cell cycle.
-
Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
-
Serum and Glucocorticoid-induced Kinase (SGK): A kinase involved in cell survival signaling.
Caption: The canonical MEK5/ERK5 signaling cascade.
ERK5 in Cellular Proliferation: A Gatekeeper of the Cell Cycle
ERK5 plays a well-established role in promoting cellular proliferation by regulating multiple phases of the cell cycle. Its activity is often upregulated in various cancers, contributing to uncontrolled cell growth.
2.1. Regulation of G1/S Transition
ERK5 is a key mediator of the G1 to S phase transition, a critical checkpoint for cell cycle commitment. It exerts this control through several mechanisms:
-
Induction of Cyclin D1: Activated ERK5 promotes the transcription of Cyclin D1, a protein essential for the G1 phase progression.
-
Suppression of CDK Inhibitors: ERK5 can inhibit the function of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. For instance, ERK5 can phosphorylate and inhibit the tumor suppressor promyelocytic leukemia protein (PML), which in turn leads to the downregulation of p21.
2.2. Control of G2/M Transition
Emerging evidence indicates that ERK5 also regulates the G2/M transition and entry into mitosis. ERK5 activity peaks during the G2/M phase, and its inhibition can lead to a delay in mitotic entry. This function is partly mediated by the activation of NF-κB, which upregulates the expression of mitosis-promoting genes.
2.3. Quantitative Effects of ERK5 Inhibition on Cell Proliferation
The pharmacological inhibition of ERK5 has been shown to effectively reduce the proliferation of various cancer cell lines. The table below summarizes the anti-proliferative activity of the well-characterized ERK5 inhibitor, XMD8-92.
| Cell Line | Cancer Type | IC50 (µM) of XMD8-92 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 31.3 |
| BT-549 | Triple-Negative Breast Cancer | 44 |
| AsPC-1 | Pancreatic Cancer | ~10-15 |
| HeLa | Cervical Cancer | 0.24 (inhibition of EGF-induced autophosphorylation) |
| H2373 | Mesothelioma | ~10-20 |
| Hmeso | Mesothelioma | ~10-20 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Caption: Logic flow of ERK5-mediated cell cycle control.
ERK5 in Cellular Survival: A Bulwark Against Apoptosis
ERK5 signaling is a crucial component of the cellular machinery that promotes survival and protects against apoptosis (programmed cell death). Its anti-apoptotic functions are multifaceted, involving the modulation of both the intrinsic and extrinsic apoptosis pathways.
3.1. Regulation of the Intrinsic Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. ERK5 can influence this pathway by:
-
Inactivating Pro-apoptotic Proteins: ERK5 can phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad and Bim. Phosphorylation of these proteins can lead to their sequestration in the cytoplasm, preventing them from promoting apoptosis at the mitochondria.
3.2. Modulation of the Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., TRAIL, TNFα, FasL) to their cognate death receptors on the cell surface. ERK5 can dampen this signaling cascade by:
-
Controlling Caspase-8 Activation: Recent studies have shown that ERK5 can regulate the proteostasis of TP53INP2, a scaffold protein necessary for the full activation of caspase-8, the initiator caspase of the extrinsic pathway. By promoting the degradation of TP53INP2, ERK5 can suppress death receptor-induced apoptosis.
3.3. Quantitative Effects of ERK5 Inhibition on Apoptosis
Inhibition of ERK5 has been demonstrated to induce apoptosis in various cancer cell lines, often in a time- and dose-dependent manner. The following table provides a summary of the pro-apoptotic effects observed upon ERK5 modulation.
| Cell Line | Cancer Type | Method of ERK5 Inhibition | Apoptotic Effect |
| HL-60 | Acute Myeloid Leukemia | siRNA | Significant increase in apoptosis over 72 hours. |
| Kasumi-1 | Acute Myeloid Leukemia | XMD8-92 | Increased proportion of cells in the sub-G1 phase (apoptotic). |
| Ishikawa | Endometrial Cancer | Genetic Deletion (MEK5/ERK5 KO) | Sensitization to TRAIL, TNFα, and FasL-induced apoptosis. |
| AN3CA | Endometrial Cancer | ERK5 Kinase-Dead Mutant | Increased sensitivity to TRAIL-induced apoptosis. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ERK5's role in cellular proliferation and survival.
4.1. Western Blot Analysis for Phospho-ERK5 and Total ERK5
This protocol is for the detection and semi-quantitative analysis of phosphorylated (active) and total ERK5 protein levels.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing (for Total ERK5):
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly with PBS and TBST.
-
Repeat the blocking and antibody incubation steps using a primary antibody against total ERK5.
-
4.2. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of the ERK5 inhibitor or vehicle control for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
4.3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentration of ERK5 inhibitor for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
4.4. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of cells.
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes or at -20°C for long-term storage.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: A typical workflow for studying ERK5 function.
Conclusion and Future Directions
The MEK5/ERK5 signaling pathway is a pivotal regulator of cellular proliferation and survival. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention. The development of specific ERK5 inhibitors has provided valuable tools to probe its function and has shown promise in preclinical studies for reducing tumor growth and overcoming drug resistance.
Future research should focus on further elucidating the context-dependent roles of ERK5 in different cancer types and the intricate crosstalk between the ERK5 pathway and other signaling networks. A deeper understanding of the mechanisms by which ERK5 promotes survival will be crucial for the rational design of combination therapies that target ERK5 to enhance the efficacy of existing anti-cancer agents. The continued development of highly selective and potent ERK5 inhibitors will be paramount for translating the promising preclinical findings into effective clinical treatments for a range of malignancies.
The Core Mechanism of Apoptosis Induction by ERK5 Inhibitors in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of cellular signaling, transducing extracellular cues into intracellular responses that govern proliferation, differentiation, and survival.[1] A member of the mitogen-activated protein kinase (MAPK) family, the MEK5/ERK5 signaling axis is frequently hyperactivated in various cancer types, where it contributes significantly to therapeutic resistance and cell survival.[2][3] Elevated ERK5 expression or activity often correlates with poor prognosis, making it a compelling target for anti-cancer therapies.[1][4] Pharmacological inhibition of ERK5 has emerged as a promising strategy to curtail cancer cell proliferation and induce programmed cell death, or apoptosis.
This technical guide provides an in-depth analysis of the molecular mechanisms through which ERK5 inhibitors induce apoptosis in cancer cells. It details the key signaling pathways affected, presents quantitative data from seminal studies, provides detailed experimental protocols for assessing these effects, and visualizes the core signaling cascades and experimental workflows.
Core Mechanisms of Apoptosis Induction
ERK5 promotes cancer cell survival by modulating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Consequently, its inhibition sensitizes cancer cells to programmed cell death through several key mechanisms.
Sensitization to Extrinsic Apoptosis via TP53INP2 Stabilization
A primary mechanism by which ERK5 inhibition triggers apoptosis is by sensitizing cancer cells to death receptor ligands such as TRAIL, TNFα, and FasL. This occurs through the regulation of Tumor Protein P53 Inducible Nuclear Protein 2 (TP53INP2).
-
Normal Function (High ERK5 Activity): In cancer cells with an active MEK5/ERK5 pathway, ERK5 directly phosphorylates TP53INP2. This phosphorylation event marks TP53INP2 for ubiquitylation and subsequent degradation by the proteasome. TP53INP2 is a crucial scaffold protein required for the full activation of caspase-8 following death receptor stimulation. By maintaining low levels of TP53INP2, active ERK5 effectively dampens the activation of the extrinsic apoptotic cascade, conferring resistance to death receptor-induced apoptosis.
-
Effect of ERK5 Inhibition: Treatment with an ERK5 inhibitor prevents the phosphorylation and subsequent degradation of TP53INP2. The resulting stabilization and accumulation of TP53INP2 protein allows for the efficient formation of the death-inducing signaling complex (DISC) upon ligand binding to death receptors. This facilitates robust caspase-8 activation, which in turn activates executioner caspases (e.g., caspase-3), leading to apoptosis.
Modulation of the Intrinsic Apoptotic Pathway
ERK5 also influences the mitochondrial pathway of apoptosis by regulating the activity of the Bcl-2 family of proteins and other pro-apoptotic factors.
-
Regulation of Bcl-2 Family Proteins: The MEK5/ERK5 pathway has been shown to affect the expression of anti-apoptotic proteins like Bcl-2. Inhibition of ERK5 leads to the downregulation of Bcl-2, shifting the cellular balance in favor of pro-apoptotic members (e.g., Bax, Bak). This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and caspase-9.
-
Inactivation of Pro-Apoptotic Effectors: Active ERK5 can directly phosphorylate and inactivate the pro-apoptotic BH3-only protein Bim. By inhibiting ERK5, Bim is no longer suppressed, allowing it to antagonize anti-apoptotic Bcl-2 proteins and promote apoptosis.
Downregulation of Pro-Survival Transcription Factors
ERK5 activation promotes the expression and activity of key transcription factors essential for cell proliferation and survival, most notably c-Myc. Inhibition of ERK5 with agents like XMD8-92 leads to a marked decrease in both the mRNA and protein levels of c-Myc and its downstream target, Cyclin D1. The loss of these critical pro-proliferative and pro-survival signals contributes to cell cycle arrest and can lower the threshold for apoptosis induction.
Induction of ER Stress and Autophagy
Recent evidence suggests that ERK5 inhibition can induce endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). Sustained UPR activation can lead to autophagy-mediated cell death, which in some contexts, precedes and contributes to the execution of apoptosis. Pharmacological inhibition of ERK5 has been shown to increase levels of UPR markers like ATF4 and CHOP, leading to cytotoxic autophagy.
Quantitative Data on ERK5 Inhibitor-Induced Apoptosis
The pro-apoptotic effects of ERK5 inhibitors have been quantified across numerous cancer cell lines and in preclinical xenograft models. The data below is compiled from studies on the well-characterized inhibitors XMD8-92 and JWG-071.
Table 1: In Vitro Efficacy of ERK5 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | Result | Reference |
| XMD8-92 | Kasumi-1 (AML) | Flow Cytometry (PI) | Sub-G1 Population | 47.4% (vs. 1.8% control) with G-CSF | |
| XMD8-92 | HL-60 (AML) | Annexin V/PI | Apoptosis | Significant increase vs. control | |
| XMD8-92 | HCT116 (Colon) | Caspase-3/7 Assay | Activity Increase | ~2.5-fold increase with 5-FU co-treatment | |
| JWG-071 | HeLa (Cervical) | MTT Assay | IC₅₀ (Viability) | ~3-6 µM | |
| JWG-071 | Ishikawa (Endometrial) | MTT Assay | IC₅₀ (Viability) | ~3-6 µM | |
| JWG-071 | AN3CA (Endometrial) | Annexin V/PI | Apoptosis Increase | ~4-fold increase with TRAIL co-treatment |
Table 2: In Vivo Antitumor Activity of ERK5 Inhibitors
| Inhibitor | Cancer Model | Administration | Endpoint | Result | Reference |
| XMD8-92 | Pancreatic Xenograft | 50 mg/kg, i.p. | Tumor Volume | >80% reduction vs. vehicle | |
| XMD8-92 | Lung/Cervical Xenograft | 50 mg/kg, i.p. | Tumor Growth | ~95% inhibition | |
| XMD8-92 | Colon Xenograft | 25 mg/kg, i.p. | Tumor Weight | ~50% reduction with 5-FU vs. 5-FU alone | |
| SKLB-D18 ¹ | TNBC Xenograft | 50 mg/kg, i.g. | Tumor Inhibition | 79.9% |
¹SKLB-D18 is a dual ERK1/2 and ERK5 inhibitor.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the pro-apoptotic effects of ERK5 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete medium. Treat cells for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the ERK5 inhibitor for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 µg/mL final concentration).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ERK5 and apoptotic pathways.
-
Protein Extraction: Treat cells with the ERK5 inhibitor, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is recommended.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK5, anti-ERK5, anti-TP53INP2, anti-cleaved Caspase-3, anti-Bcl-2, anti-c-Myc, anti-β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Normalize target protein levels to a loading control like β-actin.
Visualization of Workflows and Pathways
Conclusion and Future Perspectives
The inhibition of the MEK5/ERK5 signaling pathway represents a potent and multifaceted strategy for inducing apoptosis in cancer cells. The primary mechanism involves sensitizing resistant cancer cells to extrinsic death signals by preventing the degradation of the key scaffold protein TP53INP2. This is complemented by the modulation of intrinsic apoptotic pathways, downregulation of critical survival factors like c-Myc, and the induction of cellular stress. The robust anti-tumor activity of ERK5 inhibitors in preclinical models underscores their therapeutic potential.
Future research will likely focus on developing next-generation inhibitors with improved selectivity and pharmacokinetic properties, identifying predictive biomarkers to select patient populations most likely to respond, and exploring rational combination therapies, for instance, with death receptor agonists or conventional chemotherapeutics, to maximize anti-cancer efficacy. The detailed protocols and mechanistic understanding presented in this guide provide a solid foundation for these ongoing drug development efforts.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Pharmacological Inhibition of ERK5 Enhances Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP kinase ERK5 modulates cancer cell sensitivity to extrinsic apoptosis induced by death-receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of ERK5 in Inflammation and Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a unique member of the mitogen-activated protein kinase (MAPK) family. Distinguished by a large C-terminal domain with transcriptional activation capabilities, ERK5 has emerged as a critical and complex regulator of inflammation and the immune response.[1] Its role is multifaceted, with a growing body of evidence supporting both pro- and anti-inflammatory functions depending on the cellular context, stimulus, and local environment.[1] This guide provides an in-depth overview of the MEK5-ERK5 signaling axis in immunity, detailing its signaling pathways, impact on immune cell function, and the ongoing exploration of its therapeutic potential. We present key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of ERK5's involvement in these critical biological processes.
The MEK5-ERK5 Signaling Pathway
The canonical activation of ERK5 occurs through a three-tiered MAPK cascade. Various extracellular stimuli, including growth factors (e.g., EGF, VEGF), pro-inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stressors, initiate the pathway.[1][2] These signals lead to the activation of MAPK Kinase Kinases (MAP3Ks or MEKKs), such as MEKK2 and MEKK3, which in turn phosphorylate and activate the dual-specificity MAPK Kinase, MEK5.[2] MEK5 is the sole known upstream kinase that directly phosphorylates ERK5 on a conserved TEY (Threonine-Glutamic acid-Tyrosine) motif within its activation loop, leading to its activation. Upon activation, ERK5 can translocate to the nucleus to phosphorylate a variety of downstream substrates, including transcription factors like the myocyte enhancer factor-2 (MEF2) family, thereby regulating gene expression.
ERK5 in Immune Cell Function
Macrophages
ERK5 plays a significant role in macrophage polarization and function. Studies have shown that ERK5 signaling is crucial for IL-4-induced M2 macrophage differentiation. Pharmacological inhibition of MEK5, the upstream activator of ERK5, significantly reduces the expression of M2 markers such as Arg-1, Ym-1, and Fizz-1, as well as M2-related chemokines and cytokines. Mechanistically, the MEK5/ERK5 pathway appears to regulate M2 differentiation through the induction of c-Myc expression, independent of STAT3 or STAT6 phosphorylation. Furthermore, in the context of the tumor microenvironment, ERK5 is essential for programming macrophages towards a pro-tumor phenotype. Inactivation of ERK5 in macrophages leads to a transcriptional switch favoring pro-inflammatory mediators and impairs the growth of tumors.
T Cells
The role of ERK5 in T cell signaling is complex and involves the regulation of T cell receptor (TCR) expression and activation. ERK5 has been shown to modulate the surface levels of the TCR/CD3 complex by controlling the degradation of the CD3ζ chain. Knockdown of ERK5 leads to an upregulation of TCR/CD3 at the cell surface. While some studies suggest that TCR stimulation is not a strong activator of ERK5 in primary murine T cells, ERK5 does contribute to the induction of Krüppel-like factor 2 (KLF2) mRNA following TCR activation. KLF2 is a critical regulator of T-cell quiescence and trafficking.
Quantitative Data on ERK5 in Inflammation
The following tables summarize key quantitative findings on the role of ERK5 in inflammation and immune responses.
Table 1: Effect of ERK5 Inhibition on Cytokine and Chemokine Expression
| Cell Type | Stimulus | Inhibitor | Target | Result | Reference |
| Macrophages | IL-4 | MEK5 inhibitor | Arg-1, Ym-1, Fizz-1 (M2 markers) | Markedly reduced expression | |
| Macrophages | IL-4 | MEK5 inhibitor | CCL22, CCL17, IGF-1 (M2 chemokines/cytokines) | Markedly reduced production | |
| Human Lung Cancer Cells | - | ERK5 inhibitor/siRNA | IL-6 | Prevented production | |
| THP-1 Macrophages | LPS | MEK/ERK inhibitors | IL-6, IL-1β, TNF-α | Inhibition of expression/production |
Table 2: In Vitro Potency of ERK5 Inhibitors
| Inhibitor | Target | IC50 | Reference |
| Erk5-IN-5 | ERK5 | Varies by assay | |
| XMD17-109 (Erk5-IN-1) | ERK5 | Potent and selective | |
| AX15836 | ERK5 | 86 nM (cellular assay) |
Detailed Experimental Protocols
In Vitro ERK5 Kinase Assay
This protocol measures the direct enzymatic activity of ERK5 and the inhibitory effect of compounds.
Materials:
-
Active recombinant human ERK5 protein
-
ERK5 inhibitor (e.g., Erk5-IN-5)
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiometric assay
-
White, opaque 96- or 384-well plates
-
Luminometer or scintillation counter
Procedure (Luminescence-based):
-
Compound Preparation: Prepare serial dilutions of the ERK5 inhibitor in DMSO.
-
Kinase Reaction Setup: In a white assay plate, add the diluted inhibitor or DMSO control. Add the active ERK5 enzyme and the substrate.
-
Initiate Kinase Reaction: Start the reaction by adding ATP to a final concentration at or near the Km for ERK5. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and determine the IC50 value.
MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This cell-based assay measures the ability of ERK5 to activate the transcription factor MEF2.
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MEF2-luciferase reporter plasmid
-
Expression plasmid for a constitutively active MEK5 (MEK5D) (optional)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system (e.g., Dual-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding (Day 1): Seed cells in a 96-well plate at a density of 1.5-2.0 x 10^4 cells per well.
-
Transfection (Day 2): Co-transfect cells with the MEF2-luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally the MEK5D expression plasmid using a suitable transfection reagent.
-
Cell Treatment (Day 3): Replace the medium. For inhibitor studies, pre-incubate cells with the inhibitor for 1-2 hours. Add the desired stimulus (e.g., growth factor) and incubate for an additional 6-24 hours.
-
Luciferase Assay (Day 4): Perform the dual-luciferase assay according to the manufacturer's protocol. This involves sequential measurement of firefly and Renilla luciferase activities.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Determine the fold induction by comparing treated samples to vehicle-treated controls.
Western Blot for Phosphorylated ERK5
This protocol is used to detect the activation state of ERK5 by measuring its phosphorylation.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total ERK5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection:
-
Block the membrane for 1 hour.
-
Incubate with the anti-phospho-ERK5 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: Add the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-total ERK5 antibody to normalize the phospho-ERK5 signal to the total amount of ERK5 protein.
siRNA-mediated Knockdown of ERK5
This protocol describes the transient silencing of ERK5 expression to study its function.
Materials:
-
ERK5-specific siRNA and non-targeting control siRNA
-
Mammalian cell line of interest
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Culture plates and medium
Procedure:
-
Cell Seeding: Plate cells one day before transfection to be 70-90% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute the siRNA and transfection reagent separately in serum-free medium. Combine the diluted solutions and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the efficiency of ERK5 knockdown by Western blot or qRT-PCR.
Conclusion and Future Directions
ERK5 is a pivotal kinase that exerts complex and context-dependent control over inflammation and the immune response. Its distinct signaling pathway and dual functionality make it a compelling target for therapeutic intervention in a range of diseases, from inflammatory disorders to cancer. The controversy surrounding its kinase-dependent versus independent functions highlights the need for further research using highly specific inhibitors and genetic models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the intricate roles of ERK5 and to accelerate the development of novel therapeutics targeting this important signaling pathway.
References
Methodological & Application
Application Notes and Protocols for ERK5 Inhibitor in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1] The MEK5/ERK5 signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of this pathway has been increasingly implicated in the initiation and progression of numerous cancers, making ERK5 an attractive therapeutic target.[3] Inhibition of ERK5 has been shown to decrease cancer cell proliferation, induce apoptosis, and suppress cell motility and invasion in various cancer models.[1]
These application notes provide a comprehensive guide for the in vitro study of ERK5 inhibitors in cancer cell lines. This document includes detailed protocols for key experiments, a summary of the inhibitory activities of common ERK5 inhibitors, and visualizations of the ERK5 signaling pathway and experimental workflows.
Featured ERK5 Inhibitors
Several small molecule inhibitors targeting ERK5 have been developed and are widely used in cancer research. Two of the most well-characterized are:
-
XMD8-92: A potent inhibitor of ERK5 with a reported Kd of 80 nM. It is important to note that XMD8-92 also exhibits off-target activity against bromodomain-containing proteins (BRDs), which should be considered when interpreting results.
-
AX-15836: A highly potent and selective ERK5 inhibitor with a reported IC50 of 8 nM. It displays significantly greater selectivity for ERK5 over BRD4 compared to XMD8-92, making it a more specific tool for studying ERK5 kinase activity.
Data Presentation: Inhibitory Activity of ERK5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The following tables summarize the reported IC50 values for various ERK5 inhibitors across different cancer cell lines.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| XMD8-92 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability | 31.3 µM | |
| BT-549 (Triple-Negative Breast Cancer) | Cell Viability | 44 µM | ||
| AsPC-1 (Pancreatic Cancer) | EGF-induced BMK1 activation | 240 nM | ||
| AX-15836 | HeLa (Cervical Cancer) | Kinase Activity (KiNativ) | 8 nM | |
| Multiple Cell Lines (PBMCs, endothelial, oncogenic) | Intracellular Potency | 4-9 nM | ||
| TG02 | Multiple Myeloma Cell Lines | Kinase Activity | 43 nM (Kd) | |
| BIX02189 | Cell-free | Kinase Activity | 59 nM |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental system.
Mandatory Visualizations
ERK5 Signaling Pathway
Caption: Simplified ERK5 signaling pathway in cancer.
Experimental Workflow: Evaluating an ERK5 Inhibitor
Caption: General workflow for in vitro evaluation of an ERK5 inhibitor.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
ERK5 inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-ERK5 and Total ERK5
This protocol allows for the detection of the phosphorylated (active) form of ERK5 and total ERK5 to confirm target engagement by the inhibitor.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Sample Preparation: Culture and treat cells with the ERK5 inhibitor at the desired concentrations and time points. For acute inhibition studies, pre-treat with the inhibitor for 1-2 hours, followed by stimulation with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK5 primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phospho-ERK5 signal, the membrane can be stripped and re-probed with an anti-total ERK5 antibody and a loading control antibody (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK5 signal to the total ERK5 signal.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following inhibitor treatment.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the ERK5 inhibitor for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect data for at least 10,000-20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the ERK5 inhibitor. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Create a quadrant plot to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion
The study of ERK5 inhibitors in in vitro cancer cell line models is crucial for understanding their therapeutic potential. The protocols and data provided in these application notes offer a framework for the systematic evaluation of these compounds. By employing these methodologies, researchers can effectively characterize the on-target effects and cellular consequences of ERK5 inhibition, thereby contributing to the development of novel cancer therapies.
References
Application Notes and Protocols for the Use of ERK5 Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] The MEK5/ERK5 signaling pathway is deeply implicated in a variety of fundamental cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Dysregulation of this pathway is a known driver in the progression and metastasis of numerous cancers, such as breast, lung, prostate, and pancreatic cancer, establishing ERK5 as a compelling therapeutic target.[1][3]
Preclinical evaluation of novel ERK5 inhibitors relies heavily on in vivo animal models to assess anti-tumor efficacy, pharmacokinetics, and pharmacodynamics. Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are a cornerstone of this evaluation process. These models, particularly subcutaneous xenografts, offer a technically straightforward and reproducible method to measure the direct impact of ERK5 inhibitors on tumor growth.
These application notes provide detailed protocols and structured data for researchers utilizing ERK5 inhibitors in xenograft mouse models. The information compiled herein is designed to guide the experimental setup, from inhibitor formulation and administration to data collection and analysis, ensuring robust and reliable outcomes.
ERK5 Signaling Pathway
The ERK5 signaling cascade is typically initiated by growth factors or cellular stress, leading to the sequential activation of upstream kinases MEKK2/3 and MEK5, which in turn phosphorylates and activates ERK5. Activated ERK5 then translocates to the nucleus, where it phosphorylates a variety of downstream transcription factors, including members of the myocyte enhancer factor 2 (MEF2) family and c-Myc, to regulate gene expression related to cell proliferation, survival, and cell cycle progression.
Data Presentation: Efficacy of ERK5 Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies evaluating the in vivo efficacy of various ERK5 inhibitors. Note that experimental conditions, such as the specific cell line, mouse strain, and dosing regimen, can vary between studies.
Table 1: In Vivo Efficacy of XMD8-92
| Cancer Model | Experimental System | Dosing Regimen | Key Findings | Reference(s) |
| Pancreatic Ductal Adenocarcinoma | AsPC-1 Xenografts | 50 mg/kg, i.p., twice daily | Significant inhibition of tumor growth and downregulation of DCLK1. | |
| Non-Small Cell Lung Cancer (NSCLC) | A549 Xenografts | 50 mg/kg, i.p., twice daily | Arrested tumor growth and resulted in a >80% reduction in tumor volume. | |
| Cervical Cancer | HeLa Xenografts | 50 mg/kg, i.p., twice daily | Blocked tumor growth by ~95% through inhibition of proliferation & angiogenesis. | |
| Neuroblastoma | Human Neuroblastoma Xenografts | Not Specified | Synergistic reduction in tumor growth when combined with crizotinib. | |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenografts | 50 mg/kg, by intragastric admin. | Monotherapy showed a low tumor inhibition rate (7.75%). | |
| Melanoma | A375 Xenografts | Not Specified | Promoted cellular senescence and reduced tumor growth. |
Note: XMD8-92 is a dual inhibitor of ERK5 and Bromodomain-containing protein 4 (BRD4), which can confound the attribution of its anti-tumor effects solely to ERK5 inhibition.
Table 2: In Vivo Efficacy of Other Notable ERK5 Inhibitors
| Inhibitor | Cancer Model | Experimental System | Dosing Regimen | Key Findings | Reference(s) |
| TG02 | Triple-Negative Breast Cancer (TNBC) | TNBC Xenograft Model | Not Specified | Showed significant single-agent antitumor activity. | |
| SKLB-D18 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenografts | 50 mg/kg, by intragastric admin. | Superior tumor inhibition (79.88%) compared to XMD8-92 or BVD-523 alone. | |
| ADTL-EI1712 | Gastric Cancer | MKN-74 Xenograft Model | Not Specified | Inhibited tumor growth, but induced cytoplasmic vacuolization. |
Note: TG02 is a multi-kinase inhibitor targeting ERK5, CDK1, 2, and 9. SKLB-D18 is a dual inhibitor of ERK1/2 and ERK5.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment and Efficacy Study
This protocol outlines the standard procedure for establishing a subcutaneous tumor model and evaluating the efficacy of an ERK5 inhibitor.
Materials:
-
Human cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Immunodeficient mice (e.g., NOD/SCID, Athymic Nude), 6-8 weeks old
-
Complete cell culture medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel™ Matrix (or similar basement membrane extract)
-
ERK5 inhibitor (e.g., XMD8-92, AX15836)
-
Vehicle for inhibitor formulation
-
Sterile syringes (1 mL) and needles (27-30 gauge for injection, appropriate gauge for dosing)
-
Digital calipers
-
Animal balance
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using standard trypsinization methods.
-
Wash cells with sterile PBS and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel™ at a final concentration of 1 x 10⁷ to 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Tumor Implantation:
-
Using a 27-30 gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor growth 5-7 days post-implantation.
-
Measure tumor dimensions using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2 , where Length is the longest dimension and Width is the perpendicular dimension.
-
-
Randomization and Treatment Initiation:
-
Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group is common). Ensure the average tumor volume is similar across all groups.
-
-
Inhibitor Formulation and Administration:
-
Prepare the ERK5 inhibitor formulation fresh daily, unless stability data permits longer storage.
-
Example Formulation for XMD8-92 (for Intraperitoneal Injection): Prepare a stock solution in DMSO. For the working solution, add the DMSO stock to a vehicle of PEG300, Tween-80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Example Formulation for AX15836 (for Intraperitoneal Injection): A similar vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
Administration: Weigh mice daily or 2-3 times per week to ensure accurate dosing. Administer the inhibitor or vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule (e.g., 50 mg/kg, twice daily).
-
-
Tolerability Assessment:
-
Monitor mice daily for clinical signs of toxicity, including changes in behavior (lethargy, hunched posture), ruffled fur, and signs of distress.
-
Record body weights 2-3 times per week. A body weight loss exceeding 15-20% is a common endpoint for treatment cessation or euthanasia.
-
-
Study Endpoint and Data Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size (tumor burden limit).
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise and weigh the tumors.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Protocol 2: Pharmacodynamic (PD) Analysis
This protocol is for assessing target engagement and downstream signaling modulation in tumor tissues. This can be performed on tumors collected at the study endpoint or from satellite groups of animals euthanized at specific time points post-treatment.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-pERK5, anti-ERK5, anti-p21, anti-c-Myc)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Formalin and paraffin-embedding supplies (for IHC)
Procedure (Western Blotting):
-
Tissue Lysis:
-
Immediately after excision, snap-freeze a portion of the tumor in liquid nitrogen or homogenize it in ice-cold RIPA buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and/or total protein levels (e.g., total ERK5).
-
Procedure (Immunohistochemistry - IHC):
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed it in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody (e.g., anti-pERK5).
-
Incubate with a secondary antibody followed by a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate, clear, and coverslip the slides.
-
Analyze the slides microscopically to assess the intensity and localization of the staining.
-
Concluding Remarks
The successful in vivo evaluation of ERK5 inhibitors requires meticulous planning and execution. The protocols and data provided serve as a comprehensive guide for researchers. It is critical to adhere to institutional animal care and use guidelines and to perform preliminary tolerability studies, such as a Maximum Tolerated Dose (MTD) study, to establish a safe and effective dose for any new ERK5 inhibitor or formulation. Furthermore, given the potential for off-target effects and the phenomenon of "paradoxical activation" with some ERK5 inhibitors, including robust pharmacodynamic analyses is essential to confirm on-target activity and accurately interpret efficacy data.
References
Application Notes: Protocol for ERK5 Inhibitor Treatment in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Extracellular signal-regulated kinase 5 (ERK5), also known as big mitogen-activated protein kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is a crucial three-tiered cascade that regulates fundamental cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] This pathway is typically activated by extracellular stimuli like growth factors and stress, which trigger a kinase cascade involving MEKK2/3 and MEK5, the sole known upstream activator of ERK5.[3][4] Upon activation, ERK5 translocates to the nucleus to phosphorylate various transcription factors, such as the myocyte enhancer factor-2 (MEF2) family, c-Myc, and SGK, thereby modulating gene expression.
Dysregulation of the MEK5/ERK5 pathway is implicated in the progression of numerous diseases, particularly in oncology, where it is associated with increased proliferation, survival, and metastasis in various cancers. This makes ERK5 a compelling target for therapeutic intervention. ERK5 inhibitors are typically small molecules that function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates and disrupting the signaling cascade. This document provides detailed protocols for the application of ERK5 inhibitors in cell culture, guidelines for data interpretation, and key quantitative information for commonly used inhibitors.
Data Presentation: Quantitative Data for Common ERK5 Pathway Inhibitors
The selection of an appropriate inhibitor and its concentration is critical for achieving specific target engagement while minimizing off-target effects. The half-maximal inhibitory concentration (IC50) represents the inhibitor concentration required to reduce a target's activity by 50% and can vary between biochemical and cell-based assays.
| Inhibitor | Target(s) | Type | Reported IC50 / EC50 | Key Considerations |
| XMD8-92 | ERK5, BRD4 | ATP-competitive | ERK5 IC50: 80 nM | Potent ERK5 inhibitor but also inhibits BRD4, which can confound results. Use with caution and consider appropriate controls. |
| ERK5-IN-1 (XMD17-109) | ERK5 | ATP-competitive | Biochemical IC50: 162 nMCellular EC50: 90 nM | A potent and selective chemical probe for ERK5. |
| AX15836 | ERK5 | ATP-competitive | N/A | An analog of XMD8-92 engineered to lack BRD4 activity, making it a more selective tool for studying ERK5 kinase function. |
| BIX02189 | MEK5 | ATP-competitive | IC50: 59 nM | Targets the upstream kinase MEK5, blocking ERK5 activation. Does not affect ERK1/2, p38, or JNK activation. |
| TG02 | ERK5, CDKs | Multi-kinase | ERK5 Kd: 43 nM | A non-selective inhibitor with potent activity against cell cycle and transcriptional CDKs; anti-proliferative effects may not be solely due to ERK5 inhibition. |
Visualizations: Signaling Pathway and Experimental Workflow
Caption: The canonical MEK5/ERK5 signaling cascade.
Caption: General experimental workflow for ERK5 inhibitor studies.
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration (Dose-Response for Cell Viability)
This protocol is essential for determining the half-maximal growth inhibitory concentration (GI50) in your specific cell model.
Materials:
-
Cell line of interest
-
Complete growth medium
-
ERK5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Inhibitor Preparation: Prepare a 2x serial dilution of the ERK5 inhibitor in complete culture medium. A typical starting range is from 10 nM to 100 µM. Also, prepare a vehicle-only control containing the same final concentration of DMSO as the highest inhibitor dose (e.g., 0.1%).
-
Treatment: Carefully remove the old media from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your endpoint. For proliferation assays, this is typically 48 to 72 hours.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Plot the cell viability (%) against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the GI50 value.
Protocol 2: Verifying Target Engagement via Western Blot
This assay directly measures the ability of the inhibitor to block ERK5 activation (autophosphorylation) in a cellular context. Activated p-ERK5 shows a mobility shift to a higher molecular weight on an SDS-PAGE gel.
Materials:
-
Cell line with a responsive ERK5 pathway (e.g., HeLa)
-
6-well cell culture plates
-
ERK5 inhibitor
-
ERK5 activator (e.g., Epidermal Growth Factor, EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
Primary antibodies: anti-phospho-ERK5 (p-ERK5), anti-total-ERK5, loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and Western blotting equipment
Methodology:
-
Cell Seeding and Growth: Plate cells in 6-well plates. Allow them to grow to 70-80% confluency.
-
Serum Starvation: To reduce basal ERK5 activity, wash cells with PBS and replace the complete medium with serum-free medium. Incubate for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with the ERK5 inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the determined GI50) for 1-2 hours. Include a vehicle control.
-
Stimulation: To induce ERK5 activation, add an activator such as EGF (final concentration 50-100 ng/mL) to all wells except for the unstimulated control. Incubate for an additional 15-30 minutes.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK5 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: To confirm equal protein loading and assess the specific reduction in phosphorylation, strip the membrane and re-probe for total ERK5 and a loading control like GAPDH. Successful target engagement is observed as a dose-dependent decrease in the p-ERK5 signal and a loss of the upward band shift.
References
Application Notes: Development of a Cellular Assay for ERK5 Inhibitor Screening and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a crucial member of the mitogen-activated protein kinase (MAPK) signaling family.[1] Unlike the more extensively studied ERK1/2, ERK5 possesses a unique large C-terminal domain that includes a transcriptional activation domain, enabling it to directly regulate gene expression.[1][2] The ERK5 signaling pathway is activated by a range of extracellular stimuli, such as growth factors and cellular stress, and is integral to cellular processes like proliferation, survival, differentiation, and angiogenesis.[3][4]
Activation of ERK5 involves a three-tiered kinase cascade. This is initiated by MAPK kinase kinases (MEKK2/3), which then phosphorylate and activate MAPK kinase 5 (MEK5). MEK5 is the sole known upstream kinase that directly phosphorylates ERK5 on a specific Threonine-Glutamic acid-Tyrosine (TEY) motif, leading to its activation. Once activated, ERK5 translocates to the nucleus and phosphorylates various transcription factors, such as those in the Myocyte Enhancer Factor-2 (MEF2) family, thereby modulating the expression of target genes like c-Fos and Cyclin D1. Due to its significant role in promoting cell cycle progression and survival, the ERK5 pathway is an attractive therapeutic target, especially in oncology.
These application notes provide detailed protocols for two key cellular assays designed to identify and characterize inhibitors of ERK5: a direct measure of target engagement by assessing ERK5 phosphorylation via Western blot and a downstream functional assay to measure the impact on cell proliferation.
ERK5 Signaling Pathway
The ERK5 signaling cascade begins with extracellular stimuli activating upstream kinases, leading to the sequential phosphorylation and activation of MEKK2/3, MEK5, and finally ERK5. Activated ERK5 then influences gene expression by phosphorylating nuclear transcription factors.
Quantitative Data for Selected ERK5 Pathway Inhibitors
The potency of various inhibitors targeting the ERK5 pathway has been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) typically represents potency in a biochemical (enzymatic) assay, while the half-maximal effective concentration (EC₅₀) is determined in a cell-based assay.
| Compound | Target(s) | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) | Key Reference(s) |
| Erk5-IN-1 (XMD17-109) | ERK5 | 162 | 0.09 | |
| XMD8-92 | ERK5, BRDs | 80 | Not Reported | |
| BIX02189 | MEK5 | 59 (for ERK5) | Not Reported | |
| TG02 | Multi-kinase (incl. ERK5) | 43 | Not Reported | |
| AX15836 | ERK5 | 4-9 (intracellular) | Not Reported |
Note: It is important to consider potential off-target activities when interpreting results. For instance, some first-generation ERK5 inhibitors like XMD8-92 also exhibit activity against bromodomains (BRDs).
Experimental Protocols
Two primary protocols are detailed below. The first is a direct measure of target engagement by monitoring the inhibition of ERK5 phosphorylation. The second is a downstream functional assay to assess the effect of inhibition on cell proliferation.
Protocol 1: Inhibition of EGF-Induced ERK5 Phosphorylation via Western Blot
This assay provides a direct measurement of a compound's ability to inhibit ERK5 activation within a cellular context. A hallmark of ERK5 activation is its autophosphorylation, which results in a noticeable upward mobility shift on an SDS-PAGE gel. This "band shift" can be used to quantify the extent of inhibition.
Materials:
-
HeLa cells (or another cell line responsive to EGF)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
ERK5 inhibitor (e.g., Erk5-IN-1) dissolved in DMSO
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer apparatus (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate HeLa cells in 6-well plates and allow them to grow to 80-90% confluency in complete growth medium.
-
Serum Starvation: Wash the cells once with PBS and replace the complete medium with serum-free medium. Incubate for 16-24 hours to reduce basal kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of the ERK5 inhibitor in serum-free medium. A recommended starting concentration range is 0.01 µM to 10 µM. Include a DMSO-only vehicle control. Aspirate the starvation medium and add the medium containing the inhibitor or vehicle. Pre-incubate the cells for 1-2 hours.
-
Stimulation: To induce ERK5 activation, add EGF to a final concentration of 50-100 ng/mL to all wells, except for an unstimulated (negative) control. Incubate for an additional 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amount for all samples (typically 20-30 µg per lane). Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERK5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization: After final washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Inhibition of ERK5 is identified by the reduction or prevention of the EGF-induced upward band shift.
Protocol 2: Cell Proliferation Assay (MTT-Based)
This assay measures the downstream functional consequence of ERK5 inhibition on cell viability and proliferation. It is a colorimetric assay that quantifies the metabolic activity of living cells.
Materials:
-
Cancer cell line with known reliance on ERK5 signaling
-
Complete growth medium
-
ERK5 inhibitor stock solution in DMSO
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere and resume growth overnight.
-
Inhibitor Treatment: Prepare a 2X serial dilution of the ERK5 inhibitor in complete medium. Remove the existing medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle (DMSO) control and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and Interpretation
Western Blot Analysis: The primary output is the image of the Western blot. In the EGF-stimulated, vehicle-treated sample, two bands representing unphosphorylated (lower band) and phosphorylated (upper, shifted band) ERK5 should be visible. The efficacy of the inhibitor is determined by the dose-dependent decrease in the intensity of the upper band relative to the lower band. Densitometry software can be used to quantify the band intensities and calculate the percentage of inhibition at each concentration, from which an EC₅₀ value can be derived.
Cell Proliferation Analysis: The absorbance values from the MTT assay are directly proportional to the number of viable cells.
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability = (Abs_treated / Abs_vehicle) * 100).
-
Plot the % Viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor that causes a 50% reduction in cell viability.
Assay Quality Control (Z'-Factor): For higher throughput applications, the robustness of an assay can be assessed using the Z'-factor. This statistical parameter evaluates the separation between positive and negative controls.
-
Z'-factor = 1 – [3 × (SD_pos + SD_neg) / |Mean_pos – Mean_neg|]
-
SD_pos and SD_neg are the standard deviations of the positive (e.g., no inhibition) and negative (e.g., maximal inhibition) controls.
-
Mean_pos and Mean_neg are the means of the positive and negative controls.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening.
Conclusion
The protocols described provide a robust framework for the cellular characterization of ERK5 inhibitors. The Western blot-based phosphorylation assay offers a direct and mechanistic readout of target engagement, confirming that a compound can inhibit ERK5 activity within the cell. The cell proliferation assay provides critical functional data on the downstream consequences of this inhibition. Together, these methods are essential tools for validating candidate compounds in the drug discovery pipeline and for furthering our understanding of ERK5 biology.
References
Application Notes and Protocols for In Vivo Administration and Dosing of ERK5 Inhibitors
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] The ERK5 signaling pathway is integral to various cellular processes, including proliferation, survival, angiogenesis, and migration.[1][2] Dysregulation of this pathway is implicated in the progression and metastasis of numerous cancers, such as breast, lung, and prostate cancer, making ERK5 a compelling therapeutic target.[1] Preclinical in vivo studies are fundamental for evaluating the efficacy, tolerability, and pharmacodynamic effects of novel ERK5 inhibitors.
These application notes provide a comprehensive overview of the in vivo administration and dosing of several well-characterized ERK5 inhibitors. This document summarizes quantitative data from preclinical studies, details essential experimental protocols, and visualizes key pathways and workflows to guide researchers in designing robust in vivo experiments.
ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered system initiated by mitogens and stress signals.[3] These stimuli activate MAPK kinase kinases (MEKK2/3), which then phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5). MEK5, in turn, phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus, where it phosphorylates and regulates various downstream transcription factors, including the myocyte enhancer factor 2 (MEF2) family, c-Myc, and c-Fos, to control the expression of genes involved in key cellular functions.
Quantitative Data Summary: In Vivo Studies of ERK5 Inhibitors
The selection of an appropriate ERK5 inhibitor and dosing regimen is critical for successful in vivo studies. The following table summarizes quantitative data from various preclinical studies, providing a comparative overview of commonly used inhibitors. It is important to note that early-generation inhibitors like XMD8-92 also exhibit off-target activity against bromodomain-containing protein 4 (BRD4), which may contribute to its efficacy. More selective inhibitors, such as AX15836 and JWG-071, have since been developed.
| Inhibitor | Cancer Type / Model | Animal Model | Dosing Regimen | Key Efficacy Findings | Citation(s) |
| XMD8-92 | Lung & Cervical Cancer | Nod/Scid or C57Bl/6 Mice (Xenograft) | 50 mg/kg, i.p., twice daily | ~95% tumor growth inhibition; blocked proliferation and angiogenesis. | |
| Pancreatic Cancer | Nod/Scid Mice (Xenograft) | 50 mg/kg, i.p., daily | Significant reduction in tumor volume and weight. | ||
| Colon Cancer | BALB/c scid Mice (Xenograft) | 25 mg/kg, i.p., daily (with 5-FU) | Increased sensitivity and anticancer activity of 5-Fluorouracil. | ||
| SKLB-D18 | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft | 50 mg/kg, oral, daily | 79.88% tumor growth inhibition. | |
| JWG-071 | Endometrial Cancer | Ishikawa Xenograft | 30 mg/kg, i.p., daily | Significant tumor growth inhibition. | |
| AX15836 | Multiple Myeloma | N/A | N/A | Pharmacokinetic data suggested it was not optimal for in vivo dosing, though it is highly selective for ERK5. |
General Experimental Workflow for In Vivo Efficacy Studies
A standardized workflow is essential for the reproducible evaluation of an ERK5 inhibitor's anti-tumor activity in preclinical models. The process typically begins with the establishment of a tumor model, followed by treatment and subsequent analysis of efficacy and target engagement.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing
This protocol describes the establishment of a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor activity of an ERK5 inhibitor.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231, A549, HeLa)
-
Immunodeficient mice (e.g., NOD/SCID, Athymic Nude)
-
Basement membrane matrix (e.g., Matrigel™)
-
Sterile Phosphate-Buffered Saline (PBS)
-
ERK5 inhibitor and appropriate vehicle for dissolution
-
Calipers for tumor measurement
-
Standard cell culture reagents and surgical tools
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-150 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Calculate the volume using the formula: (Length × Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize mice into a vehicle control group and one or more treatment groups.
-
Inhibitor Administration: Administer the ERK5 inhibitor or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily, twice daily). Monitor animal body weight and general health throughout the study to assess treatment tolerability.
-
Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess target engagement and downstream effects of ERK5 inhibition.
Protocol 2: Common In Vivo Administration Routes
The choice of administration route depends on the inhibitor's properties, such as solubility and bioavailability.
A. Intraperitoneal (i.p.) Injection
-
Principle: Delivers the substance into the peritoneal cavity. It is a common route for systemic administration in rodents.
-
Materials: Sterile syringes (1 mL) and needles (25-27 gauge), 70% ethanol, ERK5 inhibitor solution.
-
Procedure:
-
Weigh the mouse to calculate the correct injection volume.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen, tilting the head slightly downwards.
-
Identify the injection site in the lower abdominal quadrant, avoiding the midline.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution and carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
B. Oral Gavage (p.o.)
-
Principle: Delivers a precise dose of a substance directly into the stomach via a feeding tube.
-
Materials: Flexible or rigid gavage needle (appropriate size for the animal), syringe, ERK5 inhibitor formulation.
-
Procedure:
-
Firmly restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip.
-
Advance the needle smoothly along the esophagus into the stomach. Do not force the needle.
-
Administer the substance slowly.
-
Withdraw the needle and return the mouse to its cage.
-
C. Subcutaneous (s.c.) Injection
-
Principle: Injects the substance into the loose space between the skin and underlying muscle.
-
Materials: Sterile syringe and needle, 70% ethanol, ERK5 inhibitor solution.
-
Procedure:
-
Gently restrain the mouse.
-
Lift a "tent" of loose skin over the shoulders or back of the neck.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate gently to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Protocol 3: Pharmacodynamic Analysis by Western Blot
This protocol is for assessing the levels of total and phosphorylated ERK5 and its downstream targets in tumor lysates to confirm target engagement in vivo.
Materials:
-
Excised tumor tissue (snap-frozen)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK5, anti-total-ERK5, anti-p21)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tumor Homogenization: Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Lysate Preparation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensities to determine changes in protein expression or phosphorylation.
References
Application of ERK5 Inhibitors in Breast Cancer Research
Abstract: Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Dysregulation of the MEK5/ERK5 pathway is increasingly implicated in the progression of various malignancies, including breast cancer.[2][3] Elevated ERK5 expression and activity are associated with poor prognosis, metastasis, and therapeutic resistance, particularly in aggressive subtypes like triple-negative breast cancer (TNBC) and HER2-positive breast cancer.[2][4] Consequently, ERK5 has emerged as a promising therapeutic target, and the development of specific inhibitors is an active area of research. These application notes provide an overview of the role of ERK5 in breast cancer and detailed protocols for evaluating the efficacy of ERK5 inhibitors in a research setting.
Application Notes
The MEK5/ERK5 Signaling Pathway in Breast Cancer
The MEK5/ERK5 pathway is a three-tiered kinase cascade initiated by stimuli such as growth factors and stress, which activate MAP3Ks (e.g., MEKK2/3). These kinases then phosphorylate and activate the dual-specificity kinase MEK5, which in turn activates ERK5 through phosphorylation at Threonine 218 and Tyrosine 220. Activated ERK5 translocates to the nucleus to regulate the activity of various transcription factors (e.g., c-Myc, MEF2), influencing fundamental cellular processes like proliferation, survival, and differentiation.
In breast cancer, this pathway is frequently over-activated. Its activation promotes an aggressive phenotype by driving the epithelial-to-mesenchymal transition (EMT), enhancing cell migration and invasion. Furthermore, the MEK5/ERK5 axis has been shown to contribute to resistance against both endocrine therapies in ER-positive breast cancer and anti-HER2 therapies in HER2-positive breast cancer.
Therapeutic Targeting with ERK5 Inhibitors
Given its role in promoting malignancy, inhibiting ERK5 is a rational therapeutic strategy. Several small-molecule inhibitors have been developed and evaluated in preclinical breast cancer models. These inhibitors typically target the ATP-binding site of the ERK5 kinase domain, preventing its activity.
Key Applications in Breast Cancer Research:
-
Inhibition of Proliferation and Survival: ERK5 inhibitors have been shown to reduce the proliferation of breast cancer cells, particularly in TNBC, by inducing cell cycle arrest and apoptosis.
-
Overcoming Therapy Resistance: ERK5 inhibition can re-sensitize resistant breast cancer cells to standard therapies. Studies have demonstrated that combining ERK5 inhibitors with anti-HER2 agents like lapatinib can overcome resistance in HER2+ models. Similarly, they show potential in tackling endocrine resistance.
-
Reduction of Metastasis: By interfering with pathways that control cell motility and invasion, such as the FAK signaling axis, ERK5 inhibition can suppress the metastatic potential of breast cancer cells.
-
Synergistic Combinations: ERK5 inhibitors exhibit synergistic effects when combined with other targeted agents, such as PI3K/Akt inhibitors, or with conventional chemotherapeutics like 5-Fluorouracil (5-FU) and doxorubicin.
Data Presentation: Efficacy of ERK5 Inhibitors
The following tables summarize quantitative data from preclinical studies on the effects of various ERK5 inhibitors on breast cancer cell lines.
Table 1: In Vitro IC50 Values of Kinase Inhibitors in TNBC Cell Lines
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|---|
| XMD8-92 | ERK5, BRD4 | MDA-MB-231 | 31.3 | |
| BT-549 | 44.0 | |||
| Ipatasertib | Akt | MDA-MB-231 | 10.4 | |
| BT-549 | 8.1 | |||
| MDA-MB-468 | 5.4 | |||
| AX15836 | ERK5 | MDA-MB-231 | >30 (as single agent) |
| | | BT-549 | >30 (as single agent) | |
Note: AX15836 is a more selective ERK5 inhibitor used to delineate ERK5-specific effects from off-target activities of compounds like XMD8-92. Its primary utility has been demonstrated in combination studies.
Table 2: Summary of Preclinical Effects of ERK5 Inhibition in Breast Cancer Models
| Inhibitor | Breast Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| XMD8-92 | TNBC cell lines (MDA-MB-231, BT-549) | Decreased cell viability; Synergizes with Akt inhibitor Ipatasertib to reduce proliferation and migration. | |
| Colon Cancer Xenograft | Enhances anti-cancer activity of 5-FU in vivo. | ||
| TG02 | TNBC cell lines | Inhibited cell proliferation by blocking G1 and G2 phases; triggered apoptosis. | |
| TNBC Xenograft | Showed significant antitumor activity and augmented the effects of chemotherapy. | ||
| JWG-045 | HER2+ cell lines (MDA-MB-361) | Suppressed phosphorylation of Retinoblastoma (RB) protein, leading to G1 cell-cycle arrest. | |
| Genetic Knockdown (shRNA/CRISPR) | TNBC cell lines (MDA-MB-231) | Suppressed TNBC cell migration and impaired tumor growth in xenograft models. |
| | HER2+ cell lines | Restored antitumor activity of lapatinib in resistant human breast cancer xenografts. | |
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of ERK5 inhibitors. A typical workflow involves initial in vitro screening to determine effects on cell viability and target engagement, followed by in vivo studies to confirm anti-tumor activity.
Protocol 1: Cell Viability Assay (MTT-Based)
This protocol is for determining the effect of an ERK5 inhibitor on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231, BT-549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
ERK5 inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Include wells for vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (or vehicle control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the inhibitor.
Protocol 2: Western Blot for ERK5 Phosphorylation
This protocol is used to confirm that the inhibitor is engaging its target by measuring the level of phosphorylated (active) ERK5.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK5 (Thr218/Tyr220), Rabbit anti-total ERK5.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.
Procedure:
-
Cell Lysis: Culture and treat cells as desired (a short treatment time, e.g., 1-2 hours, is often sufficient to see changes in phosphorylation). Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.
-
Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations for all samples. Mix lysate with Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK5, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the phospho-ERK5 signal, the same membrane can be stripped and re-probed with an antibody for total ERK5.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an ERK5 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Breast cancer cells (e.g., 2-5 x 10^6 MDA-MB-231 cells) in PBS/Matrigel suspension
-
ERK5 inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Subcutaneously inject the breast cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Inhibitor Administration: Administer the ERK5 inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67) or apoptosis (cleaved caspase-3), or for Western blot analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ERK5 Is Required for Tumor Growth and Maintenance Through Regulation of the Extracellular Matrix in Triple Negative Breast Cancer [frontiersin.org]
- 4. MEK5-ERK5 pathway associates with poor survival of breast cancer patients after systemic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of ERK5 Inhibitors in Neuroblastoma Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Extracellular signal-regulated kinase 5 (ERK5) inhibitors in the study of neuroblastoma. It includes detailed protocols for key experiments, a summary of quantitative data from relevant studies, and visualizations of the critical signaling pathways and experimental workflows.
Introduction
Neuroblastoma, a pediatric cancer of the peripheral nervous system, often exhibits aberrant signaling pathways that drive its growth and survival. One such pathway involves ERK5, a member of the mitogen-activated protein kinase (MAPK) family. In neuroblastoma, particularly in cases with anaplastic lymphoma kinase (ALK) mutations, the ERK5 signaling cascade is constitutively active, leading to the increased transcription of oncogenes like MYCN and promoting cell proliferation.[1][2][3] This makes ERK5 a promising therapeutic target for this aggressive childhood cancer.
ERK5 inhibitors are small molecules designed to block the kinase activity of ERK5, thereby preventing the downstream signaling events that contribute to tumor progression. Preclinical studies have demonstrated that pharmacological inhibition of ERK5 can suppress the proliferation of neuroblastoma cells and can act synergistically with other targeted therapies, such as ALK inhibitors.[2]
These application notes provide detailed methodologies for studying the effects of ERK5 inhibitors on neuroblastoma cells, enabling researchers to investigate their therapeutic potential further.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of various inhibitors in neuroblastoma cell lines from preclinical studies. It is important to note that while some of these inhibitors target the broader ERK pathway, their effects provide valuable insights into the therapeutic potential of targeting this signaling axis in neuroblastoma.
Table 1: IC50 Values of Inhibitors in Neuroblastoma Cell Lines
| Cell Line | Inhibitor | IC50 Value | MYCN Status | Reference |
| SH-SY5Y | Vismodegib | 76.53 µM | Non-amplified | |
| SH-SY5Y | Topotecan | 7.5 nM | Non-amplified | |
| IMR-32 | Vismodegib | 61.36 µM | Amplified | |
| IMR-32 | Topotecan | 12.7 nM | Amplified | |
| SK-N-BE(2) | Vismodegib | 75.85 µM | Amplified | |
| SK-N-BE(2) | Topotecan | 60 nM | Amplified | |
| HeLa | XMD8-92 | 0.24 µM | N/A |
Table 2: Efficacy of ERK5 Inhibitor XMD8-92 in In Vivo Models
| Cancer Type | Model | Inhibitor Dose | Effect | Reference |
| Pancreatic Cancer | Xenograft | 50 mg/kg (i.p.) | Significantly inhibited tumor growth | |
| Various Cancers | Xenograft | 50 mg/kg (i.p.) | Blocked tumor cell proliferation and angiogenesis |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathway and a general workflow for evaluating ERK5 inhibitors.
Caption: ALK-driven ERK5 signaling in neuroblastoma.
Caption: General experimental workflow for ERK5 inhibitor testing.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the efficacy of ERK5 inhibitors in neuroblastoma studies.
Protocol 1: Cell Viability MTT Assay
This protocol is for determining the effect of an ERK5 inhibitor on the viability and proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ERK5 inhibitor (e.g., XMD8-92)
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count neuroblastoma cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the ERK5 inhibitor in complete culture medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired inhibitor concentrations or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated ERK5 (p-ERK5)
This protocol is for detecting the levels of phosphorylated (active) ERK5 in neuroblastoma cells following inhibitor treatment.
Materials:
-
Neuroblastoma cells
-
ERK5 inhibitor
-
6-well tissue culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed neuroblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the ERK5 inhibitor at various concentrations and time points. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK5.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: In Vivo Neuroblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous neuroblastoma xenograft model to evaluate the in vivo efficacy of an ERK5 inhibitor.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y, SK-N-BE(2))
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Matrigel
-
ERK5 inhibitor
-
Vehicle for inhibitor dissolution
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the ERK5 inhibitor (e.g., by intraperitoneal injection or oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
Monitor animal body weight and general health throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI).
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor tissue can be collected for further analysis, such as Western blotting for p-ERK5 levels (as described in Protocol 2) or immunohistochemistry to assess biomarkers of proliferation and apoptosis.
-
References
Application Notes and Protocols for High-Throughput Screening of Novel ERK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling family. Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain that includes a transcriptional activation domain, enabling it to directly regulate gene expression. The ERK5 signaling pathway is activated by a range of extracellular stimuli, including growth factors and cellular stress, and plays a pivotal role in diverse cellular processes such as proliferation, survival, differentiation, and angiogenesis.
Dysregulation of the ERK5 pathway has been implicated in the pathology of numerous diseases, particularly in oncology, where it can drive tumor growth, metastasis, and therapeutic resistance. This makes ERK5 a compelling therapeutic target for the development of novel anti-cancer agents. These application notes provide detailed protocols for high-throughput screening (HTS) and subsequent validation assays to identify and characterize novel inhibitors of ERK5.
The ERK5 Signaling Pathway
The activation of the ERK5 pathway follows a three-tiered kinase cascade. It is initiated by MAPK kinase kinases (MAP3Ks), primarily MEKK2 and MEKK3, which phosphorylate and activate the dual-specificity MAPK kinase 5 (MEK5).[1] MEK5 is the sole known upstream kinase that directly phosphorylates ERK5 on a conserved TEY (Threonine-Glutamic acid-Tyrosine) motif within its activation loop.[2] This phosphorylation event activates ERK5, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, activated ERK5 phosphorylates a variety of transcription factors, including the Myocyte Enhancer Factor-2 (MEF2) family, c-Fos, and c-Myc, thereby modulating the expression of target genes critical for cellular function.[2][3]
References
Application Notes and Protocols for Detecting ERK5 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike the well-studied ERK1/2, ERK5 has a unique C-terminal domain that contributes to its distinct regulation and functions.[1] The ERK5 signaling cascade is initiated by a variety of stimuli, including growth factors and cellular stress, and is pivotal in cellular processes like proliferation, differentiation, and survival.[1][2] Dysregulation of the ERK5 pathway has been implicated in several diseases, most notably cancer.[1]
Activation of ERK5 occurs through a dual phosphorylation event on Threonine 218 and Tyrosine 220 (Thr218/Tyr220) within its activation loop, a process catalyzed by the upstream kinase MEK5. Consequently, the level of phosphorylated ERK5 (p-ERK5) serves as a direct indicator of the pathway's activation state. Western blotting is a robust and widely used semi-quantitative technique to measure p-ERK5 levels, making it an essential tool for assessing the efficacy of ERK5 inhibitors.
This document provides a detailed protocol for detecting ERK5 inhibition using Western blot analysis, guidance on data interpretation, and an overview of the ERK5 signaling pathway.
The ERK5 Signaling Pathway
The ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by extracellular stimuli that activate MAP3Ks, such as MEKK2 and MEKK3. These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5. Activated MEK5, in turn, phosphorylates ERK5 at the Thr218/Tyr220 residues. Once activated, ERK5 can translocate to the nucleus to phosphorylate various downstream targets, including transcription factors like MEF2, c-Myc, and Sap1, thereby regulating gene expression related to cell survival and proliferation.
Caption: The MEK5/ERK5 signaling cascade and point of inhibition.
Quantitative Data Summary
The efficacy of ERK5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays or their half-maximal effective concentration (EC₅₀) in cell-based assays. The table below summarizes the reported potency of common inhibitors targeting the ERK5 pathway.
| Compound | Target(s) | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) | Key Reference(s) |
| Erk5-IN-1 | ERK5 | 162 | 0.09 | |
| XMD8-92 | ERK5 | 80 | Not Reported | |
| BIX02189 | MEK5 | 59 | Not Reported | |
| TG02 | Multi-kinase (incl. ERK5) | 43 | Not Reported |
Note: It is important to consider the selectivity of these inhibitors, as some, like XMD8-92, have been reported to have off-target effects.
Experimental Protocol: Western Blot for p-ERK5
This protocol details the steps to assess the inhibitory effect of a compound on ERK5 activation by measuring the levels of phosphorylated ERK5 (p-ERK5) in cell lysates.
Materials and Reagents
-
Cell line known to have an active ERK5 pathway (e.g., HeLa, NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
ERK5 inhibitor (e.g., Erk5-IN-1) dissolved in DMSO
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK5 (Thr218/Tyr220)
-
Rabbit anti-total ERK5
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of ERK5 inhibition.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK5 activity.
-
Pre-treat cells with various concentrations of the ERK5 inhibitor (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a known ERK5 activator, such as EGF (50-100 ng/mL), for 15-30 minutes. Include an unstimulated control.
-
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay. This is crucial for ensuring equal loading of protein in each lane.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane. For a large protein like ERK5 (~115-120 kDa), a wet transfer overnight at 4°C may be more efficient.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK5 (Thr218/Tyr220), diluted in blocking buffer (typically 1:1000), overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer (typically 1:2000 - 1:10000), for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane should be stripped of the primary and secondary antibodies and re-probed for total ERK5 and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK5 signal to the total ERK5 signal for each sample. This ratio can then be compared across different treatment conditions.
-
Expected Results and Interpretation
A successful experiment will demonstrate a dose-dependent decrease in the phosphorylation of ERK5 at Thr218/Tyr220 in cells treated with an effective ERK5 inhibitor, compared to the stimulated vehicle control. Total ERK5 levels should remain relatively constant across all conditions. The loading control will confirm that equal amounts of protein were loaded in each lane. The reduction in the p-ERK5/total ERK5 ratio confirms the on-target activity of the inhibitor within a cellular context.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No p-ERK5 Signal | Ineffective stimulation or low ERK5 expression. | Confirm the activity of your stimulus. Use a positive control cell line known to express ERK5 (e.g., HeLa). |
| Inefficient protein extraction or phosphatase activity. | Ensure lysis buffer contains protease and phosphatase inhibitors. | |
| Poor antibody performance. | Optimize primary antibody concentration and incubation time. Check antibody datasheet for recommended conditions. | |
| High Background | Insufficient blocking. | Ensure blocking is performed with BSA, not milk, for phosphoprotein detection. |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity. | Optimize antibody dilutions. Some p-ERK5 antibodies may cross-react with p-ERK1/2; check the antibody datasheet. |
| Protein degradation. | Ensure protease inhibitors are always included in the lysis buffer. |
References
Application Notes and Protocols for Immunofluorescence Staining Following ERK5 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway is activated by a variety of stimuli, including growth factors and cellular stress, and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.[3][4] The ERK5 signaling cascade consists of the sequential activation of MEKK2/3, MEK5, and finally ERK5.[1] Upon activation, ERK5 translocates from the cytoplasm to the nucleus, where it phosphorylates various transcription factors, including myocyte enhancer factor 2 (MEF2), c-Myc, and Kruppel-like factor 2 (KLF2), to regulate gene expression.
Given its significant role in cell signaling, the ERK5 pathway has emerged as a promising target for therapeutic intervention, particularly in oncology. Small molecule inhibitors targeting ERK5 have been developed to modulate its activity. However, a peculiar characteristic of some ERK5 inhibitors is their ability to paradoxically induce the nuclear translocation and transcriptional activity of ERK5, despite inhibiting its kinase activity. This phenomenon underscores the importance of carefully evaluating the cellular effects of these inhibitors.
Immunofluorescence (IF) is an indispensable technique for visualizing the subcellular localization of proteins and quantifying changes in their distribution upon drug treatment. This application note provides detailed protocols for immunofluorescence staining to assess the effects of ERK5 inhibitors on the nuclear translocation of ERK5 and its downstream targets, along with methods for quantitative analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical ERK5 signaling pathway and the experimental workflow for immunofluorescence analysis of ERK5 inhibitor effects.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, MCF-7, or other appropriate cell lines.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
ERK5 Inhibitors: e.g., XMD8-92 (Selleck Chemicals), AX15836.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) in PBS with 0.05% Tween-20.
-
Primary Antibodies:
-
Rabbit anti-ERK5 antibody (e.g., Cell Signaling Technology #3372).
-
Rabbit anti-MEF2C antibody.
-
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate-Buffered Saline (PBS).
Protocol for Immunofluorescence Staining
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the ERK5 inhibitor at various concentrations or for different time points. Include a vehicle-treated control (e.g., DMSO).
-
For experiments investigating stimulus-dependent translocation, serum-starve the cells for 4-6 hours before inhibitor treatment and subsequent stimulation (e.g., with EGF).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-ERK5, 1:200) in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (e.g., 1:500) in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Acquire images of the fluorophore corresponding to the protein of interest and the DAPI channel.
-
Quantitative Image Analysis
The nuclear translocation of ERK5 or its downstream targets can be quantified by measuring the ratio of the mean fluorescence intensity in the nucleus to that in the cytoplasm.
-
Image Processing:
-
Use image analysis software such as ImageJ/Fiji.
-
Split the multi-channel image into individual channels (protein of interest and DAPI).
-
-
Defining Regions of Interest (ROIs):
-
Use the DAPI channel to create a mask that defines the nuclear region for each cell.
-
Define the whole-cell region, either manually or using an automated method based on the protein of interest's fluorescence.
-
Create a cytoplasmic ROI by subtracting the nuclear mask from the whole-cell mask.
-
-
Measuring Fluorescence Intensity:
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell in the protein of interest's channel.
-
Measure the background fluorescence in an area with no cells and subtract this value from the nuclear and cytoplasmic intensity measurements.
-
-
Calculating the Nuclear-to-Cytoplasmic (N/C) Ratio:
-
For each cell, calculate the N/C ratio by dividing the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.
-
Average the N/C ratios for multiple cells (at least 50) per experimental condition.
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Effect of ERK5 Inhibitor on ERK5 Nuclear Translocation
| Treatment Condition | Concentration (µM) | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Nuclear/Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | - | 150.2 ± 12.5 | 145.8 ± 11.9 | 1.03 ± 0.08 |
| ERK5 Inhibitor A | 1 | 250.6 ± 20.1 | 130.4 ± 10.5 | 1.92 ± 0.15 |
| ERK5 Inhibitor A | 5 | 380.9 ± 31.2 | 115.7 ± 9.8 | 3.29 ± 0.27 |
| ERK5 Inhibitor B | 1 | 165.4 ± 14.3 | 140.1 ± 12.1 | 1.18 ± 0.10 |
| ERK5 Inhibitor B | 5 | 180.3 ± 15.8 | 135.6 ± 11.5 | 1.33 ± 0.12 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of ERK5 Inhibitor on MEF2C Nuclear Localization
| Treatment Condition | Concentration (µM) | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Nuclear/Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | - | 320.1 ± 25.6 | 80.5 ± 6.8 | 3.98 ± 0.32 |
| ERK5 Inhibitor A | 5 | 180.7 ± 15.3 | 85.2 ± 7.1 | 2.12 ± 0.18 |
Data are presented as mean ± SEM from three independent experiments.
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak or No Signal:
-
Confirm protein expression in the cell line.
-
Check antibody validity and optimal dilution.
-
Ensure proper fixation and permeabilization.
-
-
Paradoxical Activation:
-
Be aware that some ERK5 inhibitors can induce nuclear translocation. This is an on-target effect and should be noted in the interpretation of results. Comparing different inhibitors can be informative.
-
Conclusion
Immunofluorescence is a powerful tool for elucidating the cellular effects of ERK5 inhibitors. By following these detailed protocols, researchers can effectively visualize and quantify the nuclear translocation of ERK5 and its downstream targets, providing valuable insights into the mechanism of action of these therapeutic agents. The quantitative analysis of nuclear-to-cytoplasmic fluorescence ratios offers a robust method for assessing inhibitor-induced changes in protein localization.
References
Troubleshooting & Optimization
Technical Support Center: ERK5 Inhibitor Off-Target Effects and Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and selectivity of ERK5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays that don't align with ERK5 knockdown. Could off-target effects of our ERK5 inhibitor be the cause?
A1: Yes, this is a common issue, particularly with first-generation ERK5 inhibitors. Many of the initial small molecule inhibitors for ERK5 were later found to have significant off-target activities that can lead to misleading results. For example, the widely used inhibitor XMD8-92 is also a potent inhibitor of Bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in transcriptional regulation.[1][2] This off-target activity can account for many of the anti-proliferative and anti-inflammatory effects previously attributed to ERK5 inhibition alone.[2][3] It is crucial to use second-generation, more selective inhibitors and appropriate controls to validate that the observed phenotype is due to ERK5 inhibition.
Q2: Which ERK5 inhibitors are considered the most selective currently available?
A2: Second-generation ERK5 inhibitors have been developed with improved selectivity profiles. Compounds such as AX15836, BAY-885, and JWG-071 are considered more selective than earlier inhibitors like XMD8-92.[4] AX15836 was designed to eliminate BRD4 activity. BAY-885 has been shown to be highly selective when screened against a large panel of kinases. However, even these inhibitors can have other off-targets. For instance, JWG-071 is also a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Therefore, it is essential to consult detailed selectivity data and consider the experimental context.
Q3: We are inhibiting ERK5 kinase activity, but we see an increase in the transcription of some ERK5 target genes. What could be happening?
A3: This phenomenon is known as "paradoxical activation." ERK5 is a unique MAP kinase as it possesses a C-terminal transcriptional activation domain (TAD). It has been shown that the binding of some ATP-competitive inhibitors to the ERK5 kinase domain can induce a conformational change. This change can expose the nuclear localization signal (NLS) and lead to the translocation of ERK5 to the nucleus, where its TAD can become active and drive transcription, even though the kinase activity is inhibited. This paradoxical activation is a critical consideration when interpreting results from experiments using small molecule ERK5 inhibitors.
Q4: How can we experimentally validate that the effects we are seeing are due to on-target ERK5 inhibition and not off-target effects?
A4: To confirm on-target activity, a multi-faceted approach is recommended:
-
Use multiple, structurally distinct inhibitors: If two or more inhibitors with different chemical scaffolds and off-target profiles produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Compare the phenotype from your inhibitor with that from siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of ERK5. A high degree of concordance provides strong evidence for on-target activity.
-
Use an inactive control compound: A structurally similar but biologically inactive analog of your inhibitor can help rule out non-specific effects of the chemical scaffold.
-
Perform target engagement assays: Directly measure the binding of your inhibitor to ERK5 in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays.
-
Rescue experiments: In an ERK5 knockdown or knockout background, the inhibitor should not produce the same effect as in wild-type cells.
Quantitative Data on ERK5 Inhibitor Selectivity
The following tables summarize the inhibitory potency of commonly used ERK5 inhibitors against ERK5 and known off-targets. This data is crucial for selecting the appropriate inhibitor and interpreting experimental results.
Table 1: Potency of ERK5 Inhibitors Against Primary Target and Key Off-Targets
| Inhibitor | ERK5 IC50/Kd | BRD4 Kd | LRRK2 IC50 | Other Notable Off-Targets (IC50/Kd) |
| XMD8-92 | 80 nM (Kd) | 170 nM | 339 nM | DCAMKL1, PLK4, TNK1 |
| AX15836 | 8 nM (IC50) | 3,600 nM | >1000-fold selective over 200 kinases | - |
| JWG-071 | 88 nM (IC50) | Selective over BRD4 | 109 nM | DCAMKL2 (223 nM), PLK4 (328 nM) |
| BAY-885 | 40 nM (IC50) | No binding at 20 µM | Highly selective vs. 357 kinases | rFer, hEPhB3, hEphA5 (>20% inhibition at 1µM) |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Lower values indicate higher potency.
Diagrams
Caption: Canonical MEK5/ERK5 Signaling Pathway.
Caption: Experimental workflow for assessing ERK5 inhibitor selectivity.
Caption: Logical relationship of on-target and off-target effects.
Experimental Protocols
Here are detailed methodologies for key experiments to assess ERK5 inhibitor selectivity and off-target effects.
Kinase Profiling using KINOMEscan™
This method assesses the binding of an inhibitor to a large panel of kinases.
-
Principle: A competition binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates interaction.
-
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a unique DNA tag.
-
Assay Setup: The test compound is incubated with the tagged kinase and an immobilized ligand in a multi-well plate. A DMSO control is run in parallel.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Capture and Wash: The kinase-ligand complexes are captured on a solid support, and unbound components are washed away.
-
Quantification: The amount of captured kinase is determined by quantitative PCR (qPCR) using the DNA tag.
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the DMSO control represents 100%. A lower %Ctrl value indicates stronger binding of the inhibitor to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is used to verify target engagement of an inhibitor within a cellular environment.
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change in the melting temperature (Tm) of the protein is detected by heating cell lysates or intact cells treated with the inhibitor and quantifying the amount of soluble (non-denatured) protein remaining at different temperatures.
-
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test inhibitor or vehicle (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension or lysate into PCR tubes and heat them across a range of temperatures using a thermocycler for a short duration (e.g., 3-5 minutes).
-
Cell Lysis (if using intact cells): Lyse the cells immediately after heating, often by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the target protein (ERK5) using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 of target engagement.
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay to measure compound binding to a specific protein target.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
-
Methodology:
-
Cell Preparation: Cells are transiently or stably transfected with a vector expressing the target protein (ERK5) fused to NanoLuc® luciferase.
-
Assay Plate Setup: Dispense the transfected cells into a multi-well assay plate.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Tracer and Substrate Addition: Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate to the cells.
-
Signal Detection: Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.
-
Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio, from which the intracellular IC50 value can be determined.
-
Western Blot for Downstream Signaling
This assay assesses the functional consequence of ERK5 inhibition by measuring the phosphorylation of downstream targets.
-
Principle: Inhibition of ERK5 kinase activity should lead to a decrease in the phosphorylation of its known substrates. This can be detected by using phospho-specific antibodies.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and, if necessary, serum-starve them to reduce basal signaling. Pre-treat the cells with various concentrations of the ERK5 inhibitor or vehicle control for a defined period.
-
Stimulation: Stimulate the cells with a known activator of the ERK5 pathway (e.g., EGF) to induce ERK5 activation and downstream signaling.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for a phosphorylated downstream target of ERK5 (e.g., phospho-MEF2C) or phospho-ERK5 (to confirm inhibition of autophosphorylation). Subsequently, probe with an antibody for the total protein as a loading control.
-
Data Analysis: Quantify the band intensities to determine the dose-dependent effect of the inhibitor on the phosphorylation of the downstream target.
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References
Technical Support Center: Paradoxical Activation of ERK5 by Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the paradoxical activation of ERK5 by small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation of ERK5?
A1: Paradoxical activation of ERK5 is a phenomenon where small molecule inhibitors designed to block the kinase activity of ERK5 instead enhance its transcriptional activity. This occurs because ERK5 has two key functional domains: an N-terminal kinase domain and a C-terminal transcriptional activation domain (TAD). In an inactive state, the C-terminal tail, which includes a nuclear localization signal (NLS) and the TAD, is thought to be masked through an intramolecular interaction. The binding of certain small molecule inhibitors to the kinase domain induces a conformational change that exposes the NLS and TAD, leading to ERK5's translocation to the nucleus and subsequent activation of gene transcription, independent of its kinase activity.
Q2: Which ERK5 inhibitors are known to cause paradoxical activation?
A2: A range of ERK5 kinase inhibitors, including both early-generation and more selective compounds, have been reported to cause paradoxical activation to varying degrees. Examples include XMD8-92, XMD17-109 (also known as ERK5-IN-1 or compound 26), XMD17-26 (compound 25), AX15836, compound 46, BAY-885, and compound 34b.
Q3: How can I determine if my ERK5 inhibitor is causing paradoxical activation?
A3: To ascertain if an ERK5 inhibitor is causing paradoxical activation, it is crucial to measure both its effect on ERK5 kinase activity and its impact on ERK5's transcriptional function. A paradoxical activator will inhibit kinase activity while simultaneously increasing transcriptional reporter activity. Key experimental approaches include in vitro kinase assays to confirm kinase inhibition and cell-based transcriptional reporter assays (e.g., using a GAL4-MEF2D or MEF2-luciferase reporter system) to measure transcriptional activation.
Q4: My ERK5 inhibitor shows anti-proliferative effects in cancer cells. Does this rule out paradoxical activation?
A4: Not necessarily. Some ERK5 inhibitors that exhibit paradoxical activation have still demonstrated anti-tumor activity in certain contexts. This could be attributed to several factors, including potent off-target effects of the inhibitor (e.g., BRD4 inhibition by XMD8-92), or cell-type specific responses where the inhibition of kinase-dependent signaling outweighs the consequences of transcriptional activation. It is essential to use highly selective inhibitors and appropriate controls to differentiate between on-target and off-target effects.
Q5: How can I distinguish between ERK5 paradoxical activation and off-target effects, such as BRD4 inhibition?
A5: Differentiating between paradoxical ERK5 activation and off-target effects is critical, especially when using less selective inhibitors like XMD8-92 which is also a potent BRD4 inhibitor. The following strategies can be employed:
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Use a selective BRD4 inhibitor as a control: Treat cells with a potent and selective BRD4 inhibitor (e.g., JQ1) to determine the contribution of BRD4 inhibition to the observed phenotype.
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Use a selective ERK5 inhibitor with no BRD4 activity: Employ inhibitors such as AX15836 or BAY-885, which have minimal BRD4 inhibitory activity, to specifically investigate paradoxical ERK5 activation.
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Rescue experiments: The combination of a selective ERK5 inhibitor and a selective BRD4 inhibitor may recapitulate the effects of a dual-specificity inhibitor like XMD8-92.
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Genetic controls: Compare the inhibitor's effects with those of ERK5 knockdown using siRNA or shRNA. Discrepancies between chemical inhibition and genetic depletion can suggest off-target effects or paradoxical activation.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with an ERK5 inhibitor (e.g., no effect or increased cell proliferation).
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Possible Cause: The inhibitor may be causing paradoxical activation of ERK5's transcriptional activity, leading to phenotypes that are not consistent with simple kinase inhibition.
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Troubleshooting Steps:
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Assess Transcriptional Activity: Perform a luciferase reporter assay (e.g., MEF2-luc) to directly measure ERK5 transcriptional activity in the presence of your inhibitor. An increase in reporter activity is a key indicator of paradoxical activation.
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Profile Downstream Gene Expression: Use qPCR to analyze the expression of known ERK5 target genes (e.g., KLF2, c-MYC, c-JUN). Paradoxical activation may lead to an upregulation of these genes.
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Immunofluorescence for Nuclear Translocation: Perform immunofluorescence staining for ERK5 to visualize its subcellular localization. An increase in nuclear ERK5 upon inhibitor treatment suggests paradoxical activation.
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Compare with Genetic Knockdown: Compare the cellular phenotype observed with the inhibitor to that of ERK5 knockdown using siRNA or shRNA.
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Problem 2: Difficulty correlating in vitro kinase inhibition with cellular activity.
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Possible Cause: The potent in vitro kinase inhibition may be counteracted by paradoxical transcriptional activation within the cellular context.
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Troubleshooting Steps:
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Titrate the Inhibitor: Perform dose-response curves for both kinase inhibition (e.g., by Western blot for phospho-substrates) and transcriptional activation (reporter assay) in the same cell line to determine the concentration range at which paradoxical activation occurs.
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Use an Upstream Inhibitor: Consider using an inhibitor of the upstream kinase MEK5 (e.g., BIX02189) to block the entire ERK5 pathway, which should prevent both canonical and paradoxical activation of ERK5 itself.
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Quantitative Data Summary
Table 1: Comparison of Common ERK5 Inhibitors and Their Properties
| Inhibitor | Primary Target(s) | Known to Cause Paradoxical Activation? | Notes |
| XMD8-92 | ERK5, BRD4, LRRK2 | Yes | First-generation inhibitor. Significant off-target effects on BRD4 can complicate data interpretation. |
| XMD17-109 (cpd 26) | ERK5, BRD4 | Yes | Similar to XMD8-92 with considerable BRD4 activity. |
| AX15836 | ERK5 | Yes | A more selective ERK5 inhibitor with minimal BRD4 activity. |
| BAY-885 | ERK5 | Yes | A potent and selective ERK5 inhibitor. |
| Compound 46 | ERK5 | Yes | A selective ERK5 inhibitor. |
| BIX02189 | MEK5 | No | Inhibits the upstream activator of ERK5, thereby preventing both canonical and paradoxical activation of ERK5. |
Experimental Protocols
Protocol 1: In Vitro ERK5 Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of a compound on ERK5 kinase activity.
Reagents:
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Recombinant active ERK5 enzyme
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ERK5 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like RBER-CHKtide)
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Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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ATP (radiolabeled [γ-³²P]-ATP or unlabeled ATP for luminescence-based assays)
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Test inhibitor at various concentrations
Procedure:
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Prepare a reaction mixture containing the kinase buffer, recombinant ERK5, and the substrate.
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Add the test inhibitor at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the
Technical Support Center: Overcoming Poor Bioavailability of ERK5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of ERK5 inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of small molecule ERK5 inhibitors?
A1: The poor bioavailability of ERK5 inhibitors often stems from several physicochemical and physiological factors, including:
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Low Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in aqueous solutions, which is the first and often most significant hurdle for oral absorption. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[1][2]
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Poor Permeability: Even if an inhibitor dissolves, it must be able to permeate the intestinal membrane to enter systemic circulation. Some compounds may have chemical structures that are not conducive to passive diffusion or are substrates for efflux transporters.
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First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation. Significant metabolism in the liver (the "first-pass effect") can substantially reduce the amount of active drug that reaches its target.[3]
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Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the inhibitor back into the intestinal lumen, reducing its net absorption.
Q2: How can I improve the solubility of my ERK5 inhibitor for in vivo studies?
A2: Improving solubility is a critical first step. Here are several strategies:
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Formulation with Co-solvents: For preclinical studies, a common approach is to dissolve the inhibitor in a small amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle such as saline or a solution containing solubilizing agents like PEG300 and Tween 80.[4]
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[5]
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Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can increase its apparent solubility and dissolution rate.
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Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the formulation can increase solubility.
Q3: What is paradoxical activation of ERK5, and how does it affect my experiments?
A3: Paradoxical activation is a phenomenon where small molecule inhibitors that bind to the ERK5 kinase domain and block its kinase activity can simultaneously cause a conformational change that leads to the nuclear translocation of ERK5 and activation of its transcriptional functions. This can lead to unexpected or contradictory results, such as an increase in the expression of ERK5 target genes despite the inhibition of its kinase activity. Several ERK5 inhibitors, including AX15836 and XMD8-92, have been shown to cause this effect. When troubleshooting unexpected results with an ERK5 inhibitor, it is crucial to assess both its effect on kinase activity and transcriptional activity.
Q4: Are there any ERK5 inhibitors with good oral bioavailability reported in the literature?
A4: Yes, some ERK5 inhibitors have demonstrated good oral bioavailability in preclinical models. For instance, XMD8-92 has a reported oral bioavailability of 68% in mice, and ERK5-IN-1 has shown 90% oral bioavailability in mice. However, it is important to note that even with good bioavailability, off-target effects and paradoxical activation can complicate the interpretation of experimental results. For example, XMD8-92 is also a potent inhibitor of BRD4.
Troubleshooting Guides
Issue 1: Low or No Detectable Plasma Concentration of ERK5 Inhibitor After Oral Administration
| Potential Cause | Troubleshooting Strategy |
| Poor aqueous solubility leading to limited dissolution. | 1. Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., simulated gastric and intestinal fluids).2. Formulation Optimization: - Prepare a micronized suspension to increase surface area. - Formulate as a solid dispersion with a hydrophilic polymer. - For lipophilic compounds, consider a lipid-based formulation like SEDDS. - Use co-solvents and surfactants in the vehicle for preclinical studies. |
| Low intestinal permeability. | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio. A low Papp value suggests poor permeability, while a high efflux ratio indicates the compound is a substrate for efflux pumps like P-gp.2. Prodrug Approach: Design a prodrug by masking polar groups or adding lipophilic moieties to improve passive diffusion.3. Structural Modification: If feasible, modify the chemical structure to reduce the number of hydrogen bond donors and acceptors or optimize lipophilicity. |
| High first-pass metabolism in the gut wall and/or liver. | 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of your inhibitor.2. Co-administration with Enzyme Inhibitors: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor can help determine the extent of first-pass metabolism. However, this approach has limitations for clinical translation due to potential drug-drug interactions.3. Prodrug Strategy: Design a prodrug that is less susceptible to first-pass metabolism. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. Caco-2 Assay with Inhibitors: Perform the Caco-2 permeability assay in the presence and absence of a P-gp inhibitor (e.g., verapamil). A significant increase in the A-to-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.2. Prodrug Design: Create a prodrug that is not a substrate for the efflux transporter.3. Co-administration with P-gp Inhibitors: In preclinical studies, co-dosing with a P-gp inhibitor can increase absorption. |
Issue 2: Inconsistent or Contradictory Results in Cellular Assays
| Potential Cause | Troubleshooting Strategy |
| Paradoxical activation of ERK5 transcriptional activity. | 1. Assess Transcriptional Activity: Use a reporter gene assay (e.g., MEF2-luciferase) to measure the effect of your inhibitor on ERK5's transcriptional function. An increase in reporter activity confirms paradoxical activation.2. Monitor Downstream Gene Expression: Use qPCR to measure the mRNA levels of known ERK5 target genes (e.g., KLF2, c-MYC).3. Nuclear Translocation Assay: Perform immunofluorescence to visualize the subcellular localization of ERK5. Increased nuclear localization upon inhibitor treatment is a hallmark of paradoxical activation. |
| Off-target effects of the inhibitor. | 1. Use a Structurally Unrelated Inhibitor: Confirm your findings with a different, structurally distinct ERK5 inhibitor.2. Include a Negative Control Compound: Use a structurally similar but inactive analog of your inhibitor as a negative control.3. Kinase Profiling: Screen your inhibitor against a panel of kinases to identify potential off-target activities. For inhibitors like XMD8-92, which also targets BRD4, include a selective BRD4 inhibitor as a control. |
| Compound precipitation in cell culture media. | 1. Check Solubility in Media: Determine the solubility of your inhibitor in the specific cell culture medium you are using.2. Lower Final Concentration: Use the lowest effective concentration of the inhibitor.3. Use of Surfactants: In some cases, a very low, non-toxic concentration of a surfactant can help maintain solubility. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and activity data for selected ERK5 inhibitors.
| Inhibitor | IC50 (ERK5) | Oral Bioavailability (Mouse) | Key Considerations | References |
| XMD8-92 | 80 nM (Kd) | 68% | Also inhibits BRD4 (Kd = 190 nM); causes paradoxical activation. | |
| ERK5-IN-1 | 162 nM | 90% | Also inhibits LRRK2; causes paradoxical activation. | |
| AX15836 | 8 nM | Data not available | Highly selective over BRD4; poor solubility can be an issue; causes paradoxical activation. | |
| JWG-071 | 88 nM | Data not available | Selective over BRD4; also inhibits LRRK2. | |
| Pyrrole Carboxamide Series | Variable | Initially poor, later optimized | Optimization of this series led to improved oral exposure. | |
| SKLB-D18 | 59.72 nM | Good oral bioavailability | Dual inhibitor of ERK1/2 and ERK5. |
Experimental Protocols
Detailed Methodologies for Key Experiments
1. In Vitro Dissolution Testing for Poorly Soluble ERK5 Inhibitors
This protocol is adapted from FDA guidelines for immediate-release solid oral dosage forms.
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Apparatus: USP Apparatus 2 (Paddle).
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Dissolution Medium: Initially, screen with buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions. For poorly soluble drugs, a surfactant (e.g., sodium lauryl sulfate) may be added to the medium to achieve sink conditions (the volume of medium should be at least three times that required to form a saturated solution).
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Temperature: 37 ± 0.5°C.
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Agitation Speed: 50-75 rpm.
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Procedure:
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Place a known amount of the solid inhibitor into each dissolution vessel containing the pre-warmed medium.
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Begin stirring at the specified speed.
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Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
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Replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples and analyze the concentration of the dissolved inhibitor using a validated analytical method (e.g., HPLC).
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Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
2. Caco-2 Permeability Assay
This assay is a standard in vitro model for predicting intestinal drug absorption.
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Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.
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Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
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Procedure (for Apical to Basolateral Permeability):
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Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
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Add the test inhibitor solution (at a known concentration) to the apical (A) side of the monolayer.
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Add fresh transport buffer to the basolateral (B) side.
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Incubate at 37°C with gentle shaking.
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Take samples from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes).
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Analyze the concentration of the inhibitor in the samples by LC-MS/MS.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
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Efflux Ratio: To determine if the compound is an efflux substrate, perform the assay in the reverse direction (B to A). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests active efflux.
3. In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the pharmacokinetics of an ERK5 inhibitor after oral administration.
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Animals: Use a sufficient number of mice (e.g., 3-5 per time point or in a serial bleeding design) to obtain statistically meaningful data.
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Formulation: Prepare the inhibitor in a suitable vehicle. For oral administration, this could be an aqueous suspension with a suspending agent or a solution in a co-solvent system.
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Administration: Administer a single dose of the inhibitor via oral gavage. For bioavailability calculation, a separate group of animals should receive an intravenous (IV) dose.
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
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Bioanalysis: Determine the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
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Data Analysis:
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Plot the plasma concentration versus time profile.
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Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis software.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
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Visualizations
ERK5 Signaling Pathway
References
Technical Support Center: ERK5 Inhibitor Solubility and Stability in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of ERK5 inhibitors when working with Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving my ERK5 inhibitor in DMSO. What should I do?
A1: Difficulty dissolving an ERK5 inhibitor in DMSO can be due to several factors, including the compound's intrinsic properties, the quality of the DMSO, and the dissolution technique. Here are some steps to take:
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Gentle Warming: Warm the vial in a 37°C water bath for 10-15 minutes.[1]
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Sonication: Use an ultrasonic bath to aid dissolution.[1]
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Vortexing: Ensure the solution is thoroughly mixed by vortexing.
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Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air.[2] Water contamination can reduce the solubility of some compounds. Always use fresh, high-purity, anhydrous DMSO.
Q2: My ERK5 inhibitor/DMSO stock solution is cloudy or has visible precipitates. Can I still use it?
A2: No, you should not use a stock solution with visible precipitates. This indicates that the inhibitor is not fully dissolved or has precipitated out of solution, which will lead to inaccurate concentration calculations and unreliable experimental results. Refer to the troubleshooting guide below for steps to redissolve the compound.
Q3: What is the recommended storage condition for ERK5 inhibitor stock solutions in DMSO?
A3: For long-term storage, it is best to store stock solutions at -20°C or -80°C.[1] Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound. Some inhibitors, like JWG-071, are noted to have unstable solutions, and preparing them fresh before use is advised.[3]
Q4: How long can I store my ERK5 inhibitor stock solution in DMSO?
A4: The stability of each inhibitor in DMSO can vary. While some compounds are stable for months when stored properly at -20°C or below, others may be less stable. For example, stock solutions of XMD8-92 can be stored at -20°C for several months. However, for critical experiments, it is always best to use freshly prepared stock solutions or solutions that have been stored for a minimal amount of time. For compounds with known instability, such as JWG-071, preparing fresh solutions is crucial.
Q5: Can the DMSO itself affect my cell-based experiments?
A5: Yes, DMSO can have dose-dependent effects on cell viability and signaling pathways. It is recommended to keep the final concentration of DMSO in your cell culture media as low as possible, typically below 0.1% (v/v). Always include a vehicle control (cells treated with the same concentration of DMSO used to dissolve the inhibitor) in your experiments to account for any solvent effects.
Data Presentation: Solubility of Common ERK5 Inhibitors in DMSO
The following table summarizes the solubility of several common ERK5 inhibitors in DMSO as reported by various suppliers. Please note that solubility can vary slightly between batches.
| Inhibitor | Molecular Weight ( g/mol ) | Solubility in DMSO |
| XMD8-92 | 474.57 | ≥23.75 mg/mL |
| AX15836 | 648.83 | 100 mg/mL (154.14 mM) with sonication |
| JWG-071 | 612.76 | 100 mg/mL (163.20 mM) with sonication |
| BIX 02189 | 440.54 | >22.1 mg/mL |
Troubleshooting Guides
Issue: Precipitate Formation in DMSO Stock Solution Upon Storage
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Possible Cause 1: Temperature Fluctuations.
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Solution: Ensure a stable storage temperature of -20°C or -80°C. Avoid storing solutions in the door of the freezer where temperatures can fluctuate.
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Possible Cause 2: Moisture Absorption.
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Solution: Use anhydrous DMSO and tightly sealed vials. Minimize the time the stock solution is exposed to ambient air.
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Possible Cause 3: Exceeded Solubility Limit.
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Solution: Attempt to redissolve the precipitate by gentle warming (37°C) and sonication. If this fails, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.
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Issue: Inconsistent Experimental Results Over Time
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Possible Cause 1: Compound Degradation.
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Solution: Prepare fresh stock solutions, especially for inhibitors known to have limited stability in solution. Aliquot new stock solutions to minimize freeze-thaw cycles.
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Possible Cause 2: Inaccurate Pipetting from a Precipitated Solution.
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Solution: Before each use, visually inspect the stock solution for any precipitates. If present, follow the steps to redissolve the compound before taking an aliquot.
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Experimental Protocols
Protocol 1: Preparation of an ERK5 Inhibitor Stock Solution in DMSO
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Bring the vial of the lyophilized ERK5 inhibitor and a new, sealed bottle of anhydrous DMSO to room temperature.
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Under sterile conditions, add the appropriate volume of anhydrous DMSO to the inhibitor vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the vial for 1-2 minutes to facilitate dissolution.
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If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
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Gentle warming to 37°C can be applied if necessary.
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials.
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Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessing the Stability of an ERK5 Inhibitor in DMSO
This protocol provides a framework for determining the stability of an ERK5 inhibitor in DMSO over time.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of the ERK5 inhibitor in anhydrous DMSO as described in Protocol 1.
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Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the stock solution. Prepare this sample for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial purity and concentration.
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Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
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Sample Collection at Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
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Sample Analysis: Analyze the purity and concentration of the inhibitor in each sample using the same HPLC or LC-MS method as the T=0 sample.
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Data Analysis: Compare the results from each time point to the T=0 sample to determine the percentage of the compound remaining and identify any significant degradation products.
Visualizations
Caption: The MEK5-ERK5 signaling cascade from extracellular stimuli to nuclear gene expression.
Caption: Experimental workflow for assessing ERK5 inhibitor stability in DMSO.
References
Technical Support Center: Navigating ERK5 Inhibitor Experiments
Welcome to the technical support center for ERK5 inhibitor experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when working with ERK5 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using ERK5 inhibitors?
A1: The two most significant challenges are off-target effects and paradoxical activation. Many first-generation ERK5 inhibitors, such as XMD8-92, also potently inhibit other proteins, most notably Bromodomain-containing protein 4 (BRD4), which can confound data interpretation.[1] Additionally, several ERK5 inhibitors have been shown to paradoxically activate the transcriptional function of ERK5, even while inhibiting its kinase activity.[2][3]
Q2: What is paradoxical activation of ERK5 and which inhibitors cause it?
A2: Paradoxical activation is a phenomenon where small molecule inhibitors that bind to the kinase domain of ERK5 induce a conformational change.[2] This change can expose the nuclear localization signal (NLS), leading to ERK5's translocation to the nucleus and subsequent activation of its C-terminal transcriptional activation domain (TAD).[2] A wide range of inhibitors, including XMD8-92, XMD17-109, AX15836, and BAY-885, have been reported to cause paradoxical activation to varying degrees.
Q3: How can I distinguish between on-target ERK5 inhibition, off-target effects, and paradoxical activation?
A3: A multi-faceted approach is recommended. This includes using highly selective second-generation inhibitors with minimal BRD4 activity, comparing your inhibitor's effects with those of ERK5 knockdown (siRNA/shRNA), and directly measuring both ERK5 kinase activity (e.g., via Western blot for phospho-substrates) and transcriptional activity (e.g., via a MEF2 reporter assay).
Q4: My ERK5 inhibitor shows anti-proliferative effects. Can I be certain this is due to ERK5 kinase inhibition?
A4: Not without further validation. The anti-proliferative effects of early inhibitors like XMD8-92 are often attributed to their off-target inhibition of BRD4. Even with selective inhibitors, paradoxical activation of ERK5's transcriptional function could influence cell fate in a complex manner. It is crucial to use appropriate controls, such as comparing results to a selective BRD4 inhibitor and ERK5 genetic knockdown, to dissect the underlying mechanisms.
Q5: What are the essential controls for an ERK5 inhibitor experiment?
A5: Essential controls include:
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Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
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Positive Control: A known activator of the ERK5 pathway (e.g., EGF) to ensure the signaling cascade is functional in your system.
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Genetic Controls: siRNA or shRNA against ERK5 to differentiate between the effects of kinase inhibition and the absence of the protein.
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Orthogonal Inhibitors: Using multiple, structurally distinct ERK5 inhibitors to ensure the observed phenotype is not due to a specific off-target effect of one compound.
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Off-Target Controls: If using a non-selective inhibitor, include a selective inhibitor for the known off-target (e.g., a selective BRD4 inhibitor like JQ1) to assess its contribution to the phenotype.
Data Presentation: ERK5 Inhibitor Potency and Selectivity
The following tables summarize the biochemical and cellular potencies of common ERK5 inhibitors. It is crucial to consider both the on-target potency and the selectivity against key off-targets like BRD4 when selecting an inhibitor and interpreting results.
| Inhibitor | Target(s) | Biochemical IC₅₀/K_d_ (nM) | Cellular EC₅₀ (µM) | Key Characteristics & Notes |
| XMD8-92 | ERK5, BRD4 | ERK5: 80 (K_d_) | Not Reported | First-generation inhibitor. Equipotent against ERK5 and BRD4, making it unsuitable for selectively studying ERK5 kinase function in cells. Causes paradoxical activation. |
| Erk5-IN-1 (XMD17-109) | ERK5 | 162 (IC₅₀) | 0.09 | Potent and selective for ERK5 over many other kinases, but also has BRD4 off-target effects. Causes paradoxical activation. |
| AX15836 | ERK5 | 8 (IC₅₀) | Not Reported | Second-generation, highly selective inhibitor with significantly reduced BRD4 activity. Still causes paradoxical activation of ERK5 transcriptional activity. |
| BAY-885 | ERK5 | Not Reported | Not Reported | A potent and selective ERK5 inhibitor that lacks BRD4 activity but is known to cause paradoxical activation. |
| BIX02189 | MEK5, ERK5 | MEK5: 1.5 (IC₅₀) | Not Reported | Inhibits the upstream activator of ERK5, MEK5, thereby blocking canonical ERK5 signaling. |
| JWG-071 | ERK5 | 88 (IC₅₀) | Not Reported | Improved selectivity for ERK5 over BRD4 compared to earlier compounds. |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. K_d_: Dissociation constant.
Visualizations: Signaling Pathways and Experimental Workflows
// Nodes Stimuli [label="Growth Factors, Stress, Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; MEKK2_3 [label="MEKK2/3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK5 [label="MEK5", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK5_cyto [label="ERK5 (Cytoplasm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK5_nuc [label="ERK5 (Nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEF2 [label="MEF2", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="ERK5 Kinase Inhibitor", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Paradoxical_Activation [label="Paradoxical\nTranscriptional\nActivation", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2];
// Edges Stimuli -> MEKK2_3; MEKK2_3 -> MEK5; MEK5 -> ERK5_cyto [label=" p(TEY)"]; ERK5_cyto -> ERK5_nuc [label="Translocation"]; ERK5_nuc -> MEF2 [label=" p"]; MEF2 -> Gene_Expression; Inhibitor -> ERK5_cyto [arrowhead=tee, color="#EA4335", style=dashed, label=" Kinase Inhibition"]; Inhibitor -> ERK5_cyto [label="Conformational\nChange", style=dashed, color="#202124", arrowhead=open]; ERK5_cyto -> Paradoxical_Activation [style=dashed, color="#202124", arrowhead=open]; Paradoxical_Activation -> ERK5_nuc [style=dashed, color="#202124"]; } dot Canonical ERK5 signaling pathway and points of inhibitor action.
// Nodes Start [label="Start: Hypothesis on\nERK5 role in a cellular process", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Select_Inhibitor [label="Select appropriate ERK5 inhibitor\n(Consider selectivity and known effects)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dose_Response [label="Determine optimal concentration\n(Cell Viability Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Assays [label="Perform primary assays\n(e.g., Proliferation, Migration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target_Engagement [label="Confirm target engagement\n(Western Blot for p-ERK5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Off_Target_Control [label="Control for off-target effects\n(Compare with genetic knockdown\nand/or selective BRD4 inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Paradoxical_Control [label="Assess paradoxical activation\n(MEF2-Luciferase Reporter Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Interpretation [label="Interpret Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Select_Inhibitor; Select_Inhibitor -> Dose_Response; Dose_Response -> Assays; Assays -> Target_Engagement; Target_Engagement -> Off_Target_Control; Target_Engagement -> Paradoxical_Control; Off_Target_Control -> Interpretation; Paradoxical_Control -> Interpretation; } dot General experimental workflow for using an ERK5 inhibitor.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results with an ERK5 inhibitor.
Problem 2: Difficulty correlating in vitro kinase inhibition with cellular activity.
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Possible Cause: The potent in vitro kinase inhibition may be counteracted by paradoxical transcriptional activation in a cellular context.
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Troubleshooting Steps:
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Titrate the Inhibitor: Perform dose-response curves for both kinase inhibition (e.g., by Western blot for phospho-substrates) and transcriptional activation (reporter assay) in the same cell line. This will reveal the concentration range at which paradoxical activation occurs.
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Time Course Analysis: The kinetics of kinase inhibition and transcriptional activation may differ. Perform a time-course experiment to understand the temporal relationship between these two events.
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Use an Upstream Inhibitor: Consider using an inhibitor of MEK5 (e.g., BIX02189) to block the entire pathway, which should prevent both kinase activation and paradoxical transcriptional activation by an ERK5 inhibitor.
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Experimental Protocols
Protocol 1: Western Blot for Phosphorylated ERK5 (p-ERK5)
This protocol is to assess the inhibition of ERK5 kinase activity by measuring the phosphorylation status of ERK5 at Thr218/Tyr220.
Materials:
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Cell line of interest
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ERK5 inhibitor and vehicle (e.g., DMSO)
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Stimulant (e.g., EGF)
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Ice-cold PBS
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE equipment and reagents
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-p-ERK5 (Thr218/Tyr220), anti-total ERK5
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
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Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours. Pre-treat with the ERK5 inhibitor or vehicle for 1-2 hours, then stimulate with a growth factor like EGF for 15-30 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate with anti-p-ERK5 primary antibody overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using ECL substrate.
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Normalization: Strip the membrane and re-probe with an anti-total ERK5 antibody to normalize the p-ERK5 signal to the total ERK5 protein level.
Protocol 2: In Vitro ERK5 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ERK5.
Materials:
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Recombinant active ERK5 enzyme
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Kinase assay buffer
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Substrate (e.g., Myelin Basic Protein - MBP)
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[γ-³²P]ATP
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ERK5 inhibitor
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P81 phosphocellulose paper
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Phosphoric acid
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Scintillation counter
Procedure:
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Reaction Setup: In a reaction tube, combine kinase assay buffer, recombinant ERK5, and substrate.
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Inhibitor Addition: Add the ERK5 inhibitor at various concentrations and incubate for 10-20 minutes at room temperature.
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Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
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Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes).
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Stop Reaction: Stop the reaction by spotting the mixture onto P81 paper.
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Washing: Wash the P81 papers with phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Quantification: Measure the incorporated radioactivity using a scintillation counter to determine kinase activity.
Protocol 3: MEF2-Luciferase Reporter Assay for Transcriptional Activity
This assay measures the effect of an ERK5 inhibitor on the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene driven by MEF2 binding sites.
Materials:
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HEK293 or other suitable cell line
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MEF2-luciferase reporter plasmid
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Renilla luciferase control plasmid (for normalization)
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Transfection reagent
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ERK5 inhibitor and vehicle
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Dual-luciferase reporter assay system
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Luminometer
Procedure:
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Transfection: Co-transfect cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid.
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Cell Treatment: After 24 hours, treat the cells with the ERK5 inhibitor or vehicle for the desired time. You may also include a positive control stimulus.
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Cell Lysis: Wash cells with PBS and lyse using the passive lysis buffer provided with the assay kit.
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Luciferase Assay:
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Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
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Add the Stop & Glo® reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity in the presence of the inhibitor is indicative of paradoxical activation.
References
Technical Support Center: Optimizing ERK5 Inhibitor Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ERK5 inhibitors in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ERK5 inhibitors?
A1: ERK5 inhibitors typically function as small molecules that target the ATP-binding site within the kinase domain of ERK5. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that regulates cellular processes such as proliferation, survival, and migration.[1] Upon activation by upstream kinases like MEKK2/3 and MEK5, ERK5 translocates to the nucleus to phosphorylate various transcription factors. By inhibiting its kinase activity, these inhibitors aim to halt ERK5-driven gene expression programs often implicated in cancer progression.[1]
Q2: I am not observing the expected anti-proliferative effect with my ERK5 inhibitor. What are the possible reasons?
A2: Several factors could contribute to a lack of anti-proliferative effects:
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Paradoxical Activation: A significant challenge with many ERK5 kinase inhibitors is the phenomenon of "paradoxical activation." Binding of the inhibitor can induce a conformational change in the ERK5 protein, leading to its translocation to the nucleus and the activation of its transcriptional functions, even while its kinase activity is blocked.[1][2][3] This can mask the intended anti-proliferative effects.
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Off-Target Effects: First-generation inhibitors, such as XMD8-92, are known to have significant off-target effects, most notably the inhibition of BRD4, a protein involved in gene transcription. The observed cellular effects might be due to these off-targets rather than specific ERK5 inhibition. It is advisable to use more selective, second-generation inhibitors.
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Kinase-Independent Functions: ERK5 possesses functions that are independent of its kinase activity, such as acting as a scaffolding protein. Kinase inhibitors will not affect these non-catalytic roles.
Q3: How do I choose the right starting concentration for my ERK5 inhibitor?
A3: The optimal concentration is highly dependent on the specific inhibitor, cell line, and experimental endpoint. A good starting point is to perform a dose-response experiment. You can begin with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for your specific assay. It is also helpful to consult the literature for reported effective concentrations of the inhibitor in similar cell lines.
Q4: What is the difference between biochemical IC50 and cellular EC50?
A4: The biochemical IC50 is determined through an in vitro kinase assay using purified recombinant ERK5 enzyme. It measures the inhibitor's ability to directly block the enzymatic activity of ERK5. The cellular EC50 is determined in a cell-based assay and reflects the inhibitor's potency within a cellular context, taking into account factors like cell permeability and stability. A significant difference between these two values can indicate issues with the inhibitor's performance in a cellular environment.
Troubleshooting Guides
Issue 1: High cellular toxicity is observed at effective inhibitor concentrations.
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Potential Cause:
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Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.
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Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
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-
Troubleshooting Steps:
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Use the Lowest Effective Concentration: Determine the minimal concentration of the inhibitor that achieves the desired biological effect through a careful dose-response analysis.
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Consider a More Selective Inhibitor: If available, switch to a more selective ERK5 inhibitor to minimize off-target effects.
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Control for Solvent Toxicity: Ensure that the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your specific cell line.
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Issue 2: Inconsistent or non-reproducible results.
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Potential Cause:
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Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over the duration of the experiment.
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Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.
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Variability in Cell Culture: Inconsistent cell density, passage number, or incubation times can lead to variable results.
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Troubleshooting Steps:
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Assess Inhibitor Stability: If stability is a concern, consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments.
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Verify On-Target Engagement: Use Western blotting to confirm the inhibition of ERK5 phosphorylation at a specific time point and concentration.
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Standardize Experimental Conditions: Maintain consistency in cell seeding density, use cells within a low passage number range, and standardize all incubation times.
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Issue 3: No inhibition of downstream targets (e.g., p-MEF2) is observed.
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Potential Cause:
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Suboptimal Inhibitor Concentration or Timing: The concentration may be too low, or the time point for analysis may be incorrect.
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Paradoxical Activation: The inhibitor may be paradoxically activating the transcriptional targets of ERK5.
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Cell Line Context: The cell line may not be dependent on the canonical MEK5-ERK5 signaling pathway.
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Troubleshooting Steps:
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Perform a Dose-Response and Time-Course Experiment: Conduct a Western blot for phosphorylated downstream targets at various inhibitor concentrations and time points (e.g., 1, 4, 8, 24 hours) to identify the optimal conditions for observing inhibition.
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Assess for Paradoxical Activation: If paradoxical activation is suspected, consider using a reporter assay to measure ERK5 transcriptional activity.
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Confirm Pathway Dependence: Use an alternative method, such as siRNA or shRNA-mediated knockdown of ERK5, to validate the pathway's role in your experimental system.
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Quantitative Data Summary
The following tables summarize the reported inhibitory activities for several common ERK5 inhibitors. Note that these values can vary depending on the assay conditions and cell line used.
Table 1: Inhibitory Activity of Common ERK5 Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50 / Kd / EC50 | Other Notable Targets |
| XMD8-92 | ERK5, BRD4 | Biochemical (ERK5) | 80 nM (Kd) | BRD4 (Kd = 170 nM) |
| ERK5-dependent transcription | Cellular | ~1.5 µM (IC50) | ||
| AX15836 | ERK5 | Biochemical | 8 nM (IC50) | Highly selective over other kinases and BRD4 |
| ERK5 Autophosphorylation | Cellular (HeLa) | 4-9 nM (Intracellular IC50) | ||
| Erk5-IN-1 | ERK5 | Biochemical | 162 nM (IC50) | LRRK2 (IC50 = 339 nM), BRD4 (IC50 = 200-700 nM) |
| ERK5 Autophosphorylation | Cellular (HEK293) | 4.2 µM (EC50) | ||
| EGF-induced ERK5 Autophosphorylation | Cellular | 0.09 µM (EC50) | ||
| BIX02189 | MEK5 | Biochemical | 1.5 nM (IC50) | ERK5 (IC50 = 59 nM) |
Experimental Protocols
Protocol 1: Determining Cell Viability using an MTS/MTT Assay
This protocol measures the effect of an ERK5 inhibitor on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
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Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the ERK5 inhibitor. Include a vehicle-only control (e.g., DMSO).
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Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
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MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blot for Phospho-ERK5 (Thr218/Tyr220) Inhibition
This protocol assesses the inhibitor's ability to block ERK5 activation in a cellular context.
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Cell Seeding and Treatment:
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Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
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Serum-starve the cells for 12-24 hours to reduce basal ERK5 activity.
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Pre-treat the cells with a range of concentrations of the ERK5 inhibitor for 1-2 hours.
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Stimulate the cells with an ERK5 activator (e.g., 100 ng/mL EGF) for 15-30 minutes.
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Cell Lysis:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with the primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Stripping and Re-probing:
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Strip the membrane and re-probe with an antibody against total ERK5 to ensure equal protein loading.
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Data Analysis:
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Quantify the band intensities for phospho-ERK5 and total ERK5. Normalize the phospho-ERK5 signal to the total ERK5 signal. Plot the normalized phospho-ERK5 levels against the inhibitor concentration to determine the cellular EC50.
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Visualizations
Caption: The MEK5/ERK5 signaling cascade and the point of kinase inhibition.
Caption: A logical workflow for troubleshooting unexpected ERK5 inhibitor results.
References
Technical Support Center: Identifying and Mitigating ERK5 Inhibitor Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ERK5 inhibitors in in vivo experiments. The information is designed to help identify potential toxicities, understand their mechanisms, and implement mitigation strategies to ensure the successful execution of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of toxicities observed with ERK5 inhibitors in animal models?
A1: Toxicities associated with ERK5 inhibitors can be categorized into three main types:
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Off-Target Effects : Primarily a concern with first-generation inhibitors like XMD8-92, which also potently inhibit other proteins, most notably bromodomain-containing protein 4 (BRD4).[1][2] This can lead to a range of biological effects unrelated to ERK5 inhibition, complicating data interpretation.[1]
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Paradoxical Activation : A key issue with second-generation, more selective kinase inhibitors (e.g., AX15836, BAY-885). While these inhibitors block the kinase activity of ERK5, they can induce a conformational change in the protein.[1] This change exposes a nuclear localization signal (NLS), leading to the translocation of the inhibitor-bound, kinase-dead ERK5 into the nucleus where its C-terminal transactivation domain (TAD) can paradoxically activate gene transcription.[1] This is a significant concern as it does not produce a true "loss-of-function" phenotype and can lead to unexpected biological outcomes.
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On-Target, Mechanism-Based Toxicity : The ERK5 signaling pathway is essential for normal physiological processes, particularly in the cardiovascular system. Genetic deletion of ERK5 in mice is embryonically lethal due to severe defects in cardiac and blood vessel development. Conditional deletion in adult mice also leads to lethality within weeks due to vascular leakage, highlighting ERK5's critical role in maintaining endothelial integrity. Therefore, on-target inhibition of ERK5 can interfere with these vital functions, potentially leading to cardiovascular toxicity.
Q2: What is paradoxical activation of ERK5, and why is it a concern?
A2: Paradoxical activation is a phenomenon where selective ERK5 kinase inhibitors, while blocking the enzyme's catalytic function, promote the kinase-independent functions of the ERK5 protein. Binding of the inhibitor to the kinase domain is thought to induce a conformational change that unmasks the nuclear localization signal and the C-terminal transactivation domain (TAD). This leads to the accumulation of ERK5 in the nucleus, where it can act as a transcriptional activator for genes like KLF2. This is a major concern because the inhibitor is not creating a true null phenotype. Instead, it creates a new functional state (a kinase-dead transcriptional activator), which can lead to unexpected and potentially toxic biological effects that are independent of ERK5's kinase activity.
Q3: How can I determine if the toxicity I'm observing is due to off-target effects, paradoxical activation, or on-target inhibition?
A3: Dissecting the nature of the observed toxicity requires a multi-faceted approach:
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Compare Inhibitor Generations : If using a first-generation inhibitor (e.g., XMD8-92), compare its effects with a highly selective second-generation inhibitor (e.g., AX15836, BAY-885) that lacks significant BRD4 activity. If the toxicity is absent with the second-generation inhibitor, it was likely due to off-target effects.
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Use Genetic Models : The gold standard is to compare the inhibitor-induced phenotype with that of a genetic knockout or shRNA-mediated knockdown of ERK5 in the same animal model. A mismatch in phenotypes suggests either off-target effects or paradoxical activation.
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Assess Biomarkers : In tissues from treated animals, measure biomarkers for both kinase inhibition and transcriptional activation.
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Kinase Inhibition : Use Western blot to check for reduced phosphorylation of known ERK5 substrates.
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Paradoxical Activation : Use qRT-PCR to measure the expression of ERK5 target genes (e.g., KLF2, c-JUN, c-MYC) or perform immunofluorescence to observe ERK5 nuclear translocation. An increase in these markers despite kinase inhibition confirms paradoxical activation.
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Q4: Are there ERK5-targeting strategies that can avoid paradoxical activation?
A4: Yes, one of the most promising alternative strategies is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link a target protein binder to an E3 ubiquitin ligase ligand. This results in the ubiquitination and subsequent proteasomal degradation of the entire target protein (in this case, ERK5), rather than just inhibiting its kinase domain. This approach eliminates both the kinase and non-kinase functions of ERK5, more closely mimicking a genetic knockout and thereby avoiding paradoxical activation.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Mortality at Planned Doses
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Poor Pharmacokinetic (PK) Properties | 1. Conduct a PK Study : Determine the inhibitor's half-life, bioavailability, and peak plasma concentration (Cmax) in your animal model. High Cmax could lead to acute toxicity. 2. Optimize Formulation & Dosing : Adjust the vehicle, route of administration (e.g., oral gavage vs. intraperitoneal injection), and dosing frequency based on PK data to maintain exposure within the therapeutic window and avoid toxic peaks. |
| Off-Target Effects (especially with first-gen inhibitors) | 1. Confirm On-Target Engagement : Use pharmacodynamic markers in a pilot study to ensure the inhibitor is engaging ERK5 at the administered dose. 2. Switch to a More Selective Inhibitor : If possible, use a second-generation inhibitor (e.g., AX15836, BAY-885) with minimal BRD4 off-target activity. 3. Include a BRD4 Inhibitor Control : When using an inhibitor with known BRD4 activity (like XMD8-92), include a study arm with a specific BRD4 inhibitor to isolate these effects. |
| On-Target Cardiovascular Toxicity | 1. Monitor Cardiovascular Parameters : In pilot studies, monitor blood pressure, heart rate, and look for signs of edema. 2. Dose De-escalation : The observed toxicity may be an on-target effect. Conduct a dose-response study to find a therapeutic window with minimal toxicity. 3. Consider Combination Therapy : Preclinical evidence suggests SUMO inhibitors may mitigate hypertension by modulating ERK5 signaling and activating the vasoprotective KLF2-eNOS/NO pathway. |
Issue 2: Lack of Efficacy, Contradictory Results, or Effects Opposite to Genetic Knockdown
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Paradoxical Activation of ERK5 Transcription | 1. Assess Transcriptional Activity : In tissue samples, measure mRNA levels of ERK5 target genes (e.g., KLF2, c-JUN) via qRT-PCR. An increase suggests paradoxical activation. 2. Check for Nuclear Translocation : Use immunofluorescence or cellular fractionation followed by Western blot to determine if ERK5 is accumulating in the nucleus upon inhibitor treatment. 3. Perform a Dose-Response Study : The extent of paradoxical activation can be dose-dependent. A lower dose might still inhibit kinase activity with less transcriptional activation. 4. Consider Alternative Strategies : If paradoxical activation is persistent, exploring ERK5 degraders (PROTACs) may be a more viable approach to achieve a true loss-of-function phenotype. |
| Compensatory Signaling Pathway Activation | 1. Pathway Analysis : Inhibition of ERK5 may lead to the upregulation of other pro-survival pathways, such as ERK1/2 or PI3K/Akt. Use Western blotting or phospho-kinase arrays on tissue lysates to identify activated compensatory pathways. 2. Combination Therapy : Consider combining the ERK5 inhibitor with an inhibitor of the identified compensatory pathway. Studies suggest that combining ERK1/2 and ERK5 inhibition can be more effective. Conduct in vitro studies first to confirm synergy before moving to in vivo models. |
| Inhibitor Instability or Poor Bioavailability | 1. Verify Compound Integrity : Ensure the inhibitor has not degraded during storage or formulation. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : Measure plasma and tumor concentrations of the inhibitor and correlate them with downstream target modulation (e.g., phosphorylation of ERK5 substrates) to confirm adequate exposure and target engagement. |
Issue 3: Cardiovascular Adverse Events (e.g., Hypertension, Edema)
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| On-Target Inhibition of Vasoprotective Pathways | ERK5 is crucial for maintaining endothelial integrity and is involved in vasoprotective signaling. Its inhibition can disrupt these homeostatic mechanisms. 1. Baseline and On-Study Monitoring : Establish baseline blood pressure for all animals. Monitor blood pressure regularly throughout the study, especially after the first few doses. Observe for clinical signs of edema (e.g., swelling of limbs). 2. Dose Titration : Begin with lower doses and escalate slowly while monitoring for cardiovascular signs to establish a maximum tolerated dose (MTD) specific to this endpoint. 3. Pathological Assessment : At necropsy, carefully examine the heart and major blood vessels. Perform histopathology to look for signs of vascular leakage, inflammation, or cardiac muscle damage. Compare organ weights (heart, kidneys) to controls. |
| Disruption of KLF2/eNOS/NO Signaling | ERK5 is a key upstream activator of KLF2, which in turn upregulates endothelial nitric oxide synthase (eNOS) and thrombomodulin, promoting vasodilation and an anti-inflammatory state. 1. Biomarker Analysis : In endothelial tissues, measure levels of KLF2 and phosphorylated eNOS to confirm disruption of this pathway. 2. Potential Mitigation with SUMO Inhibitors : Preclinical research indicates that SUMO inhibitors can activate the KLF2/eNOS/NO pathway, potentially counteracting the effects of ERK5 inhibition on blood pressure. This is an experimental approach that could be explored in pilot studies. |
Issue 4: Gastrointestinal (GI) Adverse Events (e.g., Diarrhea, Weight Loss)
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| General Kinase Inhibitor Toxicity | Diarrhea, nausea, and mucositis are common side effects of many kinase inhibitors. 1. Supportive Care : Ensure animals have easy access to food and water. Provide nutritional supplements if weight loss exceeds 10-15%. Monitor for signs of dehydration. 2. Dose Reduction/Interruption : If GI toxicity is severe (e.g., >15% weight loss, severe diarrhea), consider reducing the dose or implementing a less frequent dosing schedule (e.g., 5 days on, 2 days off). |
| Impaired Intestinal Epithelial Homeostasis | The ERK1/2 pathway is important for intestinal epithelial cell function. Upon ERK1/2 inhibition, ERK5 is compensatorily upregulated to maintain epithelial proliferation. Co-inhibition of ERK5 could therefore impair the intestine's ability to repair and renew itself. 1. Histopathology of GI Tract : At the end of the study, collect sections of the small and large intestine for histopathological analysis. Look for signs of villous atrophy, epithelial damage, or inflammation. 2. Avoid Concurrent GI Stressors : Be cautious when combining ERK5 inhibitors with other treatments known to cause GI toxicity, such as abdominal radiation or certain chemotherapies. |
Quantitative Data Presentation
The following table summarizes publicly available in vivo dosing information for common ERK5 inhibitors. It is important to note that comprehensive, publicly available Maximum Tolerated Dose (MTD) studies are limited. The doses listed are often from efficacy studies and were reported to be well-tolerated. Researchers should always perform their own dose-finding and tolerability studies for their specific animal model and experimental conditions.
| Inhibitor | Target(s) | Animal Model | Dose & Route | Observed Outcome/Toxicity Notes | Reference(s) |
| XMD8-92 | ERK5, BRD4 | Mouse (Xenograft) | 50 mg/kg, IP, twice daily | Well-tolerated; no obvious side effects. Maintained high plasma concentrations over 14 days. Significantly inhibited tumor growth. | |
| AX15836 | ERK5 (selective) | Mouse | N/A | High oral bioavailability and a half-life of 8.2 hours reported in one study, but in vivo efficacy/toxicity data is limited. Poor solubility may be an issue at higher concentrations. | |
| BAY-885 | ERK5 (selective) | N/A | N/A | In vitro studies show it recapitulates ERK5 depletion effects. In vivo toxicity data is not readily available in the searched literature. | |
| SKLB-D18 | ERK1/2, ERK5 | Mouse (Xenograft) | 25-50 mg/kg, oral | Well-tolerated; no significant weight loss or adverse effects observed. Showed superior tumor inhibition compared to the combination of an ERK1/2 inhibitor and XMD8-92. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated and Total ERK5
This protocol is for assessing the inhibition of ERK5 kinase activity by measuring the phosphorylation status of ERK5 at Thr218/Tyr220.
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Sample Preparation :
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After in vivo treatment, harvest tissues (e.g., tumor, liver) and immediately snap-freeze in liquid nitrogen.
-
Homogenize tissues in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Normalize protein concentrations for all samples. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting :
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Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) diluted in 5% BSA/TBST overnight at 4°C.
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Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis :
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Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
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To normalize, strip the membrane and re-probe with a primary antibody for total ERK5, followed by a loading control (e.g., GAPDH or β-actin).
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Quantify band intensities using densitometry software. A decrease in the ratio of phospho-ERK5 to total ERK5 indicates successful kinase inhibition.
-
Protocol 2: qRT-PCR for ERK5 Target Gene Expression
This protocol assesses the paradoxical activation of ERK5's transcriptional function.
-
RNA Extraction and cDNA Synthesis :
-
Harvest tissues and immediately stabilize RNA using a reagent like RNAlater or by snap-freezing.
-
Extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR) :
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., KLF2, c-JUN, c-MYC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Run the reaction on a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis :
-
Calculate the cycle threshold (Ct) values.
-
Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control group. An increase in target gene expression in the inhibitor-treated group may indicate paradoxical activation.
-
Protocol 3: Immunofluorescence for ERK5 Nuclear Translocation
This protocol visualizes the subcellular localization of ERK5 to detect paradoxical activation.
-
Tissue Preparation :
-
Perfuse animals with PBS followed by 4% paraformaldehyde (PFA).
-
Harvest tissues and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose gradient (e.g., 15%, then 30%) before embedding in OCT and freezing.
-
Cut 5-10 µm thick cryosections and mount them on charged slides.
-
-
Staining :
-
Wash sections with PBS to remove OCT.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against total ERK5 diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash and mount coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis :
-
Visualize the sections using a fluorescence or confocal microscope.
-
Capture images and analyze the subcellular localization of the ERK5 signal. An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio in inhibitor-treated animals compared to controls indicates nuclear translocation.
-
Protocol 4: MEF2 Luciferase Reporter Assay
This cell-based assay directly measures the transcriptional activity of MEF2, a primary downstream target of ERK5, to quantify paradoxical activation.
-
Cell Culture and Transfection :
-
Plate cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect cells using a lipid-based transfection reagent with three plasmids:
-
A MEF2-responsive reporter plasmid (containing multiple MEF2 binding sites upstream of a firefly luciferase gene).
-
An expression plasmid for a MEF2 family member (e.g., MEF2C or MEF2D).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
-
Inhibitor Treatment :
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the ERK5 inhibitor at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Measurement :
-
Wash cells once with PBS.
-
Lyse the cells using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in each lysate sample using a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in cell number and transfection efficiency.
-
Compare the normalized luciferase activity in inhibitor-treated wells to the vehicle control. A dose-dependent increase in luciferase activity indicates that the inhibitor is paradoxically activating MEF2-driven transcription.
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Visualizations
References
Technical Support Center: Navigating Non-Specific Binding of ERK5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the non-specific binding of ERK5 inhibitors in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common non-specific effects observed with ERK5 inhibitors?
A1: The non-specific effects of ERK5 inhibitors largely depend on the generation of the inhibitor.
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First-generation inhibitors , such as XMD8-92 , are known to have significant off-target effects, most notably potent inhibition of the bromodomain-containing protein 4 (BRD4).[1][2][3] This dual inhibition can lead to biological effects that are not solely attributable to ERK5 inhibition, complicating data interpretation.[3][4]
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Second-generation inhibitors , like AX15836 and BAY-885 , were developed to have greater selectivity and lack significant BRD4 activity. However, these inhibitors can cause a phenomenon known as "paradoxical activation" of ERK5's transcriptional activity.
Q2: What is paradoxical activation of ERK5?
A2: Paradoxical activation is a phenomenon where a kinase inhibitor, while blocking the catalytic activity of ERK5, induces a conformational change in the ERK5 protein. This change can expose the nuclear localization signal (NLS) and the C-terminal transactivation domain (TAD), leading to the translocation of ERK5 into the nucleus and subsequent activation of gene transcription. This means the inhibitor does not produce a true "loss-of-function" phenotype and can lead to unexpected or misleading experimental results.
Q3: My results with an ERK5 inhibitor do not align with results from ERK5 genetic knockdown (siRNA, shRNA, or CRISPR). Why?
A3: This discrepancy is a classic indicator of non-specific effects.
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If you are using XMD8-92 , the observed phenotype may be due to its off-target inhibition of BRD4.
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If you are using a second-generation inhibitor like AX15836 , the inhibitor is likely causing paradoxical activation of ERK5's transcriptional function, which is a kinase-independent activity. Genetic knockdown, on the other hand, ablates the entire protein, including its transcriptional functions.
Q4: How can I differentiate between ERK5 kinase inhibition, BRD4 inhibition, and paradoxical activation in my experiments?
A4: A multi-pronged approach is necessary to dissect these different effects:
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Use highly selective inhibitors: Employ second-generation ERK5 inhibitors with minimal BRD4 activity (e.g., AX15836, BAY-885) to eliminate BRD4 off-target effects.
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Control for BRD4 inhibition: Include a selective BRD4 inhibitor (e.g., JQ1) as a control to understand the contribution of BRD4 inhibition to your observed phenotype.
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Assess paradoxical activation: Perform a MEF2-dependent reporter assay to specifically measure the transcriptional activity of ERK5 in the presence of your inhibitor.
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Compare with upstream inhibition: Use an inhibitor of MEK5 (the upstream kinase of ERK5), such as BIX02188 or BIX02189, to block the entire ERK5 signaling pathway. This can help to validate on-target ERK5 pathway inhibition.
Q5: Are there any ERK5 inhibitors that do not cause paradoxical activation?
A5: Currently, all tested potent ERK5 kinase inhibitors have been shown to cause some degree of paradoxical activation of the ERK5 transactivation domain. The development of inhibitors that can block ERK5 kinase activity without inducing this paradoxical effect is an ongoing area of research. One potential future strategy to overcome this is the development of ERK5-targeted proteolysis-targeting chimeras (PROTACs), which would lead to the degradation of the entire ERK5 protein.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected cellular phenotypes with an ERK5 inhibitor.
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Possible Cause 1: Off-target effects (e.g., BRD4 inhibition with XMD8-92).
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Troubleshooting Step:
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Repeat the experiment with a highly selective, second-generation ERK5 inhibitor (e.g., AX15836, BAY-885) that has minimal BRD4 activity.
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Include a selective BRD4 inhibitor (e.g., JQ1) as a positive control for BRD4-mediated effects.
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Compare the results to those obtained with ERK5 siRNA/shRNA to differentiate between kinase inhibition and off-target effects.
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-
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Possible Cause 2: Paradoxical activation of ERK5 transcriptional activity.
-
Troubleshooting Step:
-
Perform a MEF2-dependent luciferase reporter assay to directly measure ERK5 transcriptional activity in the presence of your inhibitor. An increase in reporter activity is a key indicator of paradoxical activation. (See Experimental Protocol 1 ).
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Conduct an immunofluorescence assay to assess the nuclear translocation of ERK5 upon inhibitor treatment. Increased nuclear localization is indicative of paradoxical activation. (See Experimental Protocol 2 ).
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Analyze the expression of known ERK5 target genes (e.g., c-MYC, c-JUN, KLF2) using qPCR. Paradoxical activation may lead to an upregulation of these genes despite kinase inhibition.
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-
Problem 2: Difficulty correlating in vitro kinase inhibition (IC50) with cellular activity.
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Possible Cause: Paradoxical activation in the cellular context is counteracting the effects of kinase inhibition.
-
Troubleshooting Step:
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Perform dose-response curves for both kinase inhibition (e.g., by Western blot for phospho-substrates) and transcriptional activation (reporter assay) in the same cell line. This will reveal the concentration range at which paradoxical activation occurs.
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Consider that the overall cellular phenotype is a composite of both the inhibition of kinase-dependent signaling and the activation of kinase-independent transcription.
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-
Data Presentation
Table 1: Selectivity and Non-Specific Effects of Common ERK5 Inhibitors
| Inhibitor | Target(s) | Key Non-Specific Effect | Recommended Use |
| XMD8-92 | ERK5, BRD4 | Potent BRD4 inhibition | Use with caution; include BRD4-specific controls. Not recommended for specifically studying ERK5 kinase function in cells. |
| AX15836 | ERK5 | Paradoxical activation of transcriptional activity | A selective tool to study ERK5 kinase inhibition, but paradoxical activation must be assessed. |
| BAY-885 | ERK5 | Paradoxical activation of transcriptional activity | Similar to AX15836, a selective inhibitor where paradoxical activation should be monitored. |
| BIX02189 | MEK5 | None reported | An inhibitor of the upstream kinase, useful for validating on-target ERK5 pathway inhibition. |
Experimental Protocols
Experimental Protocol 1: MEF2-Dependent Luciferase Reporter Assay for ERK5 Transcriptional Activity
This assay measures the ability of an ERK5 inhibitor to paradoxically activate the transcriptional function of ERK5.
Materials:
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HEK293T cells
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Expression plasmids:
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GAL4-MEF2D (fusion of GAL4 DNA-binding domain to the MEF2D transactivation domain)
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pFR-Luc (luciferase reporter with GAL4 binding sites)
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pRL-SV40 (Renilla luciferase for normalization)
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HA-tagged full-length ERK5
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-
Transfection reagent
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ERK5 inhibitor of interest
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Dual-luciferase reporter assay system
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Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with GAL4-MEF2D, pFR-Luc, pRL-SV40, and HA-ERK5 plasmids using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, treat cells with a range of concentrations of the ERK5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in normalized luciferase activity in inhibitor-treated cells compared to the vehicle control indicates paradoxical activation.
Experimental Protocol 2: Immunofluorescence Assay for ERK5 Nuclear Translocation
This protocol allows for the visualization of ERK5 subcellular localization in response to inhibitor treatment.
Materials:
-
Cells grown on glass coverslips
-
ERK5 inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary anti-ERK5 antibody
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment: Treat cells with the ERK5 inhibitor or vehicle control for the desired time.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-ERK5 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain nuclei with DAPI or Hoechst.
-
Wash with PBS.
-
Mount coverslips on slides with antifade mounting medium.
-
-
Imaging and Analysis: Visualize cells using a fluorescence microscope. An increase in the nuclear-to-cytoplasmic fluorescence intensity ratio in inhibitor-treated cells compared to controls indicates nuclear translocation.
Visualizations
References
How to control for BRD4 off-target effects of ERK5 inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for and interpret the off-target effects of ERK5 inhibitors on BRD4, a key epigenetic reader.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing unexpected phenotypes with my ERK5 inhibitor that don't match genetic knockdown studies?
A: This is a common issue arising from the off-target activity of certain ERK5 inhibitors. First-generation inhibitors, such as XMD8-92 and its analogs (XMD17-109, XMD-17-26), are known to be equipotent inhibitors of both ERK5 and BRD4.[1][2] This dual activity can lead to phenotypes that are a composite of both ERK5 and BRD4 inhibition, potentially confounding data interpretation.[1][2][3] In fact, many of the anti-inflammatory and anti-proliferative effects previously attributed to ERK5 inhibition by these compounds are now thought to be due to their action on BRD4.
Q2: How can I determine if my ERK5 inhibitor also targets BRD4?
A: Several biochemical and cellular assays can be employed to assess the selectivity of your ERK5 inhibitor.
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Biochemical Assays: Direct binding or inhibition assays using purified BRD4 protein are the most straightforward methods. Commercially available kits and services for this purpose include:
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AlphaScreen/AlphaLISA: A bead-based proximity assay to measure the displacement of a biotinylated histone peptide from the BRD4 bromodomain.
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the disruption of the interaction between a fluorescently labeled BRD4 and a histone peptide.
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BROMOscan: A competitive binding assay that measures the affinity of a compound against a panel of bromodomains.
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Isothermal Titration Calorimetry (ITC): Directly measures the binding affinity (Kd) of the inhibitor to the BRD4 bromodomain.
-
-
Cellular Assays:
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Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of BRD4 in cells upon inhibitor binding.
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Downstream Target Gene Expression: Assess the expression of known BRD4 target genes, such as c-Myc. Inhibition of BRD4 by compounds like JQ1 leads to a significant downregulation of c-Myc expression.
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Q3: What are the recommended control experiments to perform?
A: To dissect the on-target effects of ERK5 inhibition from the off-target effects on BRD4, the following controls are essential:
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Use a selective BRD4 inhibitor: Employ a well-characterized BRD4 inhibitor, such as JQ1, as a positive control for BRD4-mediated effects. This will help you to distinguish phenotypes driven by BRD4 inhibition.
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Use a selective ERK5 inhibitor: Whenever possible, use a second-generation ERK5 inhibitor that has been shown to lack BRD4 activity.
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Genetic controls: Compare your inhibitor's effects to those observed with ERK5 or BRD4 knockdown (e.g., using siRNA or shRNA) or knockout.
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Use inactive enantiomers: If your inhibitor has a chiral center and an inactive enantiomer is available (e.g., for JQ1), use it as a negative control.
Q4: Are there any ERK5 inhibitors that do not target BRD4?
A: Yes, several second-generation ERK5 inhibitors have been developed with high selectivity over BRD4. These are the preferred tools for studying ERK5-specific functions.
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Highly Selective ERK5 Inhibitors: AX15836, compound 46, and BAY-885 have been reported to lack BRD4 binding activity.
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Dual ERK5/LRRK2 Inhibitors: JWG-045 and JWG-071 are dual inhibitors of ERK5 and LRRK2 but have significantly reduced or no activity against BRD4.
It is important to note that some of these newer inhibitors may exhibit a phenomenon known as "paradoxical activation" of the ERK5 transcriptional activation domain, which should also be considered during data interpretation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Phenotype with ERK5 inhibitor matches JQ1 treatment but not ERK5 knockdown. | Your ERK5 inhibitor has significant BRD4 off-target activity. | 1. Confirm BRD4 activity using biochemical and cellular assays described in the FAQs. 2. Switch to a second-generation, BRD4-inactive ERK5 inhibitor. 3. Use your current inhibitor as a dual ERK5/BRD4 inhibitor and explicitly state this in your conclusions. |
| ERK5 inhibitor does not reduce phosphorylation of a known ERK5 substrate in cells. | 1. Inhibitor is not cell-permeable. 2. Inhibitor concentration is too low. 3. The chosen substrate is not a direct target in your cell type. | 1. Perform cellular uptake or permeability assays. 2. Conduct a dose-response experiment to determine the optimal concentration. 3. Confirm ERK5 target engagement by assessing ERK5 autophosphorylation. |
| Inconsistent results between experiments. | 1. Inhibitor degradation. 2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of the inhibitor for each experiment. 2. Standardize cell passage number, seeding density, and treatment times. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of various ERK5 and BRD4 inhibitors.
| Inhibitor | Primary Target(s) | ERK5 IC50/Kd | BRD4(1) IC50/Kd | Selectivity Notes |
| XMD8-92 | ERK5, BRD4 | 80 nM (IC50) | 170 nM (Kd) | Equipotent; not suitable for selective ERK5 studies. |
| XMD17-109 | ERK5, BRD4 | 162 nM (IC50) | Potent BRD4 inhibitor | Shares off-target BRD4 activity with XMD8-92. |
| AX15836 | ERK5 | 8 nM (IC50) | >10,000 nM (Kd) | Highly selective for ERK5 over BRD4. |
| BAY-885 | ERK5 | Potent | No significant BRD4 activity | Highly selective for ERK5. |
| Compound 46 | ERK5 | Potent | No BRD4 activity | Selective for ERK5. |
| JWG-071 | ERK5, LRRK2 | 88 nM (IC50) | >10-fold selective over BRD4 | Dual inhibitor with improved selectivity over BRD4 compared to XMD8-92. |
| JQ1 | BET Bromodomains | Inactive | ~50 nM (Kd) | Potent and specific BRD4 inhibitor. |
Experimental Protocols
Protocol 1: BRD4(1) AlphaScreen Assay
Objective: To determine if an ERK5 inhibitor can displace a biotinylated histone H4 peptide from the first bromodomain of BRD4 (BRD4(1)).
Materials:
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GST-tagged BRD4(1) protein
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Biotinylated Histone H4 acetylated peptide substrate
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Glutathione AlphaLISA Acceptor beads
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Streptavidin-coated Donor beads
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
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Test inhibitor and JQ1 (positive control)
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384-well white opaque microplates
Procedure:
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Prepare serial dilutions of the test inhibitor and JQ1 in assay buffer.
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In a 384-well plate, add the test inhibitor or control to the wells.
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Add a mixture of GST-BRD4(1) and biotinylated histone peptide to each well.
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Incubate at room temperature for 30 minutes to allow for binding.
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Add Glutathione AlphaLISA Acceptor beads to all wells and incubate for 60 minutes in the dark.
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Add Streptavidin-coated Donor beads to all wells and incubate for 30 minutes in the dark.
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Read the plate on an AlphaScreen-capable plate reader.
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Calculate IC50 values from the dose-response curves.
Protocol 2: Cellular c-Myc Expression Analysis by Western Blot
Objective: To assess the effect of an ERK5 inhibitor on the expression of the BRD4 target gene, c-Myc.
Materials:
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Cancer cell line known to be sensitive to BRD4 inhibition (e.g., MM.1S, MV-4-11)
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Cell culture medium and supplements
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Test inhibitor, JQ1 (positive control), and a selective ERK5 inhibitor (negative control)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-c-Myc, anti-ERK5, anti-p-ERK5, anti-GAPDH (loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
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Treat cells with increasing concentrations of the test inhibitor, JQ1, and the selective ERK5 inhibitor for 24-48 hours.
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Lyse the cells and quantify protein concentration.
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Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify band intensities and normalize c-Myc levels to the loading control. A reduction in c-Myc expression suggests BRD4 inhibition.
Visualizations
References
Technical Support Center: Kinase Selectivity Profiling of ERK5 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERK5 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental validation and characterization of ERK5 inhibitors.
Problem 1: Observed cellular phenotype does not match the expected outcome of ERK5 kinase inhibition (e.g., anti-proliferative effect is weaker or absent compared to ERK5 siRNA/shRNA).
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Possible Cause A: Off-target effects. The inhibitor may be acting on other kinases or proteins, confounding the experimental results. For instance, the first-generation ERK5 inhibitor XMD8-92 is also a potent inhibitor of the bromodomain-containing protein BRD4, which can independently affect cell proliferation and gene expression.[1][2][3]
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Troubleshooting Steps:
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Perform a broad kinase selectivity screen: Profile the inhibitor against a large panel of kinases (e.g., >400) to identify potential off-target kinase interactions.[4]
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Test against known non-kinase off-targets: For inhibitors like XMD8-92 and its analogs, it is crucial to perform assays to determine their activity against BRD4.[2]
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Compare with structurally unrelated inhibitors: Use multiple, chemically distinct ERK5 inhibitors to see if they produce the same biological effect.
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Orthogonal validation: Compare the inhibitor-induced phenotype with the phenotype observed upon genetic knockdown (siRNA/shRNA) or knockout of ERK5. A discrepancy may suggest off-target effects or kinase-independent functions of ERK5.
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-
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Possible Cause B: Paradoxical activation of ERK5 transcriptional activity. Some small molecule inhibitors that bind to the ERK5 kinase domain can induce a conformational change that leads to the nuclear translocation and activation of ERK5's C-terminal transcriptional activation domain (TAD), even while the kinase function is inhibited.
-
Troubleshooting Steps:
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Measure ERK5 nuclear localization: Use immunofluorescence or cellular fractionation followed by Western blotting to determine if the inhibitor promotes the translocation of ERK5 from the cytoplasm to the nucleus.
-
Perform a transcriptional reporter assay: Utilize a reporter construct driven by an ERK5-responsive transcription factor, such as MEF2, to assess the transcriptional activity of ERK5 in the presence of the inhibitor. An increase in reporter activity is a hallmark of paradoxical activation.
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Profile downstream gene expression: Analyze the expression of known ERK5 target genes (e.g., c-MYC, c-JUN) via qPCR. Paradoxical activation may lead to their upregulation.
-
-
Problem 2: Inconsistent results between in vitro kinase assays and cellular assays.
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Possible Cause: Poor cell permeability or high protein binding. The inhibitor may be potent against the purified enzyme in a biochemical assay but may not effectively reach its target in a cellular context.
-
Troubleshooting Steps:
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Assess cell permeability: Conduct cell-based target engagement assays, such as the cellular thermal shift assay (CETSA), to confirm that the inhibitor is binding to ERK5 in cells.
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Measure intracellular concentration: If possible, use techniques like LC-MS/MS to quantify the amount of the inhibitor inside the cells.
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Titrate the inhibitor over a wide concentration range in cellular assays: This can help determine if a higher concentration is needed to achieve the desired effect in cells compared to in vitro assays.
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-
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation of ERK5, and which inhibitors cause it?
A1: Paradoxical activation is a phenomenon where small molecule inhibitors that target the kinase domain of ERK5 inadvertently increase its transcriptional activity. This occurs because inhibitor binding can induce a conformational change that exposes ERK5's nuclear localization signal (NLS) and activates its C-terminal transcriptional activation domain (TAD). Several potent and selective ERK5 kinase inhibitors, including AX15836, compound 46, and BAY-885, have been reported to cause paradoxical activation. Even earlier inhibitors like XMD8-92 and ERK5-IN-1 (XMD17-109) also exhibit this effect, alongside their off-target activities.
Q2: Why are the off-target effects of early ERK5 inhibitors like XMD8-92 a significant concern?
A2: The off-target effects of early ERK5 inhibitors, particularly XMD8-92, are a major concern because they can lead to misinterpretation of experimental results. XMD8-92 is equipotent in inhibiting both ERK5 and BRD4, a protein crucial for transcriptional regulation. Therefore, the observed biological effects of XMD8-92 could be due to ERK5 inhibition, BRD4 inhibition, or a combination of both, making it difficult to attribute the phenotype solely to the targeting of ERK5. Consequently, it is recommended to use newer generation inhibitors that lack BRD4 activity for cellular studies.
Q3: How can I select a suitable negative control for my experiments with an ERK5 inhibitor?
A3: A good negative control would be a structurally similar but biologically inactive analog of the inhibitor. If such a compound is not available, using a well-characterized, structurally distinct ERK5 inhibitor with a different selectivity profile can help confirm that the observed effects are on-target. Additionally, comparing the inhibitor's effects to those of ERK5 knockdown via siRNA or shRNA provides an essential orthogonal control.
Q4: What are the key components of the ERK5 signaling pathway that I should monitor?
A4: The canonical ERK5 signaling pathway consists of a three-tiered kinase cascade: MEKK2/3 phosphorylates and activates MEK5, which in turn phosphorylates and activates ERK5. Upon activation, ERK5 can phosphorylate downstream transcription factors, most notably MEF2. To monitor this pathway, you can assess the phosphorylation status of MEK5 and ERK5 (p-MEK5 and p-ERK5) via Western blotting. Downstream, you can measure the expression of MEF2-dependent reporter genes or the expression of endogenous ERK5 target genes.
Data Presentation: Kinase Selectivity of Common ERK5 Inhibitors
| Inhibitor | Primary Target(s) | Known Off-Targets | Notes |
| XMD8-92 | ERK5 | BRD4 (equipotent), LRRK2 | First-generation inhibitor; its use in cellular assays is discouraged due to significant BRD4 off-target activity. Also known to cause paradoxical activation. |
| ERK5-IN-1 (XMD17-109) | ERK5 | BRD4, DCAMKL2, PLK4 | Structurally related to XMD8-92 with similar off-target issues. Causes paradoxical activation. |
| AX15836 | ERK5 | Lacks BRD4 activity | A more selective inhibitor that does not target BRD4, but still causes paradoxical activation of the ERK5 TAD. |
| BIX02188 / BIX02189 | MEK5 | Src | Inhibits the upstream activator of ERK5, thereby blocking the entire pathway. |
| JWG-071 | ERK5, LRRK2 | Lacks BRD4 activity | A second-generation dual inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for ERK5 Inhibition
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against ERK5.
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Materials:
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Recombinant active ERK5 enzyme
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Specific peptide substrate for ERK5 (e.g., a MEF2-derived peptide)
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Test inhibitor
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Kinase reaction buffer
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[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
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96- or 384-well plates
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Phosphocellulose filter plates (for radioactive method)
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Scintillation counter or luminometer
-
-
Procedure:
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Prepare serial dilutions of the test inhibitor.
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In a multi-well plate, add the kinase reaction buffer, the test inhibitor at various concentrations (and a DMSO vehicle control), and the recombinant ERK5 enzyme.
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Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the peptide substrate and ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose filter paper to capture the phosphorylated substrate.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or the luminescence signal using a luminometer for the ADP-Glo™ assay.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This protocol is designed to detect the paradoxical activation of ERK5's transcriptional function.
-
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
MEF2-luciferase reporter plasmid
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test inhibitor
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with the test inhibitor at various concentrations or a DMSO vehicle control.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure both the firefly (MEF2-driven) and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
An increase in the normalized luciferase activity in the presence of the inhibitor indicates paradoxical activation of ERK5's transcriptional function.
-
Visualizations
Caption: Canonical ERK5 signaling pathway and points of inhibitor action.
References
- 1. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy of a New ERK5 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the efficacy of a novel ERK5 inhibitor. It offers a comparative analysis of existing inhibitors, detailed experimental protocols for key validation assays, and visual representations of critical biological pathways and workflows. The information presented herein is intended to aid researchers in designing and executing robust preclinical studies to assess the therapeutic potential of new chemical entities targeting the ERK5 signaling pathway.
The ERK5 Signaling Pathway: A Key Regulator in Cancer
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3] Unlike the more extensively studied ERK1/2 pathway, the ERK5 pathway possesses unique structural and functional characteristics that have implicated it in a wide array of cellular processes, including proliferation, survival, and angiogenesis.[1][2] Dysregulation of the ERK5 pathway has been linked to the progression of numerous cancers, making it an attractive target for therapeutic intervention.
The canonical ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and stress signals. These signals lead to the activation of MEK5, the upstream kinase that specifically phosphorylates and activates ERK5. Once activated, ERK5 translocates to the nucleus, where it phosphorylates a variety of downstream substrates, including transcription factors from the myocyte enhancer factor-2 (MEF2) family, ultimately modulating the expression of genes involved in cell growth and survival.
Figure 1: The canonical ERK5 signaling pathway.
Comparative Analysis of ERK5 Inhibitors
A growing number of small molecule inhibitors targeting ERK5 have been developed. However, their potency, selectivity, and potential for off-target effects vary significantly. This section provides a comparative overview of some of the most well-characterized ERK5 inhibitors.
Table 1: Biochemical Potency of Selected ERK5 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| AX15836 | ERK5 | 8 | Biochemical Kinase Assay |
| XMD8-92 | ERK5 | 80 (Kd) | Biochemical Binding Assay |
| ERK5-IN-1 | ERK5 | 162 | Biochemical Kinase Assay |
| JWG-071 | ERK5 | ~450 | Biochemical Kinase Assay |
| BAY-885 | ERK5 | ~200 | Biochemical Kinase Assay |
IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) is a measure of binding affinity. Data is compiled from multiple sources and assay conditions may vary.
Table 2: Cellular Potency and Off-Target Profile of Selected ERK5 Inhibitors
| Inhibitor | Cell Line | Cellular IC50 | Key Off-Targets | Notes |
| AX15836 | HeLa | 8 nM | >1000-fold selective over 200 kinases | Highly selective, lacks BRD4 activity. |
| XMD8-92 | HeLa | - | BRD4 (Kd = 170 nM) | Potent dual inhibitor of ERK5 and BRD4. Off-target effects on BRD4 may confound results. |
| ERK5-IN-1 | HeLa | 90 nM | LRRK2, DCAMKL2, PLK4 | Reduced BRD4 activity compared to XMD8-92. |
| JWG-071 | - | - | LRRK2, DCAMKL1, PLK4 | Improved selectivity over BRD4 compared to XMD8-92. |
| BAY-885 | - | - | - | Reported to be highly selective with no BRD4 activity. |
Important Consideration: Paradoxical Activation
A critical aspect to consider when evaluating ERK5 inhibitors is the phenomenon of "paradoxical activation." Some small molecule inhibitors, while blocking the kinase activity of ERK5, can paradoxically promote its nuclear translocation and transcriptional activity. This kinase-independent function can lead to unexpected biological outcomes and complicates the interpretation of experimental results. Therefore, it is crucial to assess both the kinase-dependent and -independent effects of any new ERK5 inhibitor.
Experimental Protocols for Efficacy Validation
The following section outlines detailed protocols for essential in vitro and in vivo assays to validate the efficacy of a new ERK5 inhibitor.
Figure 2: General experimental workflow for validating an ERK5 inhibitor.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the new compound on ERK5 kinase activity and to calculate its biochemical IC50 value.
Materials:
-
Recombinant active ERK5 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase reaction buffer
-
Test compound (new ERK5 inhibitor)
-
Positive control inhibitor (e.g., AX15836)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or luminescence/fluorescence-based kit)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the diluted test compound or control, and the recombinant ERK5 enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction using an appropriate method (e.g., adding a stop solution or spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the new ERK5 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line known to be dependent on ERK5 signaling
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound
-
Positive control inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound and the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control. Plot the percentage of cell viability against the log of the inhibitor concentration and calculate the cellular IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the new ERK5 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional, to enhance tumor formation)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The validation of a new ERK5 inhibitor requires a multi-faceted approach that combines biochemical, cellular, and in vivo studies. This guide provides a framework for conducting these essential experiments and for comparing the performance of a novel inhibitor against existing compounds. By carefully considering factors such as potency, selectivity, and the potential for paradoxical activation, researchers can gain a comprehensive understanding of their compound's therapeutic potential and advance the development of novel cancer therapies targeting the ERK5 pathway.
References
A Comparative Guide to ERK5 Inhibitors for Researchers
Extracellular signal-regulated kinase 5 (ERK5), a key member of the mitogen-activated protein kinase (MAPK) family, has emerged as a significant therapeutic target in oncology and other diseases.[1][2] Its role in critical cellular processes such as proliferation, differentiation, and survival makes it a focal point for drug development.[1][3] This guide provides a comprehensive comparison of different classes of ERK5 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered pathway initiated by various extracellular stimuli, including growth factors and stress signals.[1] These signals lead to the activation of MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate MEK5. Activated MEK5 then specifically phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif in the activation loop of ERK5. Once activated, ERK5 translocates to the nucleus, where it phosphorylates a range of downstream substrates, including transcription factors like the myocyte enhancer factor-2 (MEF2) family, to regulate gene expression.
Caption: Simplified diagram of the ERK5 signaling cascade.
Classes of ERK5 Inhibitors
ERK5 inhibitors can be broadly categorized based on their selectivity and mechanism of action. Early-generation inhibitors often exhibit off-target effects, while newer compounds have been developed with improved selectivity.
1. Dual BRD4/ERK5 Inhibitors: The earliest and most widely studied ERK5 inhibitor, XMD8-92 , falls into this class. While it inhibits ERK5, it is equipotent in inhibiting BRD4, a bromodomain and extraterminal domain (BET) family member involved in transcriptional regulation. This dual activity complicates the interpretation of experimental results, as observed phenotypes may not be solely due to ERK5 inhibition.
2. Selective ERK5 Kinase Inhibitors: To overcome the limitations of dual-activity compounds, second-generation inhibitors with higher selectivity for ERK5 have been developed. These include AX15836 , BAY-885 , and JWG-071 . These compounds are potent and selective, making them more suitable tools for specifically probing the kinase-dependent functions of ERK5 in cells and in vivo.
3. Dual ERK5/LRRK2 Inhibitors: Some inhibitors, such as JWG-045 and JWG-071 , have been identified as dual inhibitors of ERK5 and Leucine-rich repeat kinase 2 (LRRK2). While more selective than first-generation inhibitors, their activity against LRRK2 should be considered when analyzing experimental outcomes.
4. Pan-ERK Inhibitors: Compounds like ADTL-EI1712 have been developed to inhibit ERK1, ERK2, and ERK5. This class of inhibitors may be particularly useful in cancers where resistance to BRAF or MEK inhibitors is driven by the activation of the ERK5 pathway.
5. Allosteric Inhibitors: A newer class of inhibitors binds to a site distinct from the ATP-binding pocket, known as an allosteric site. These inhibitors can offer a different mechanism of action and may avoid some of the issues associated with ATP-competitive inhibitors.
6. Proteolysis-Targeting Chimeras (PROTACs): An emerging and attractive approach is the development of ERK5 PROTACs. These molecules link a selective ERK5 ligand to an E3 ubiquitin ligase recruiting ligand, leading to the ubiquitylation and subsequent degradation of the entire ERK5 protein. This approach has the potential to ablate all functions of ERK5, including its kinase-independent scaffolding roles and the transcriptional activation domain, which are not targeted by conventional kinase inhibitors.
Comparative Efficacy of ERK5 Inhibitors
The potency of ERK5 inhibitors is typically determined through in vitro kinase assays and cellular assays, with IC50 values representing the concentration required to inhibit 50% of the target's activity.
| Inhibitor | Class | Target(s) | Biochemical IC50 (nM) | Cellular EC50 (µM) | Key Characteristics |
| XMD8-92 | Dual BRD4/ERK5 | ERK5, BRD4 | 80 | Not Reported | First-generation inhibitor; significant off-target effects on BRD4. |
| Erk5-IN-1 | Selective ERK5 | ERK5 | 162 | 0.09 | A derivative of XMD8-92 with increased selectivity over LRRK2. |
| AX15836 | Selective ERK5 | ERK5 | Not Reported | ~30 (viability) | Second-generation, selective inhibitor. |
| BAY-885 | Selective ERK5 | ERK5 | ~200 | Micromolar range | Potent and selective inhibitor. |
| JWG-071 | Dual ERK5/LRRK2 | ERK5, LRRK2 | ~450 | Not Reported | Second-generation inhibitor with dual specificity. |
| ADTL-EI1712 | Pan-ERK | ERK1, ERK2, ERK5 | 65 (for ERK5), 40 (for ERK1) | Not Reported | Dual inhibitor of ERK1 and ERK5. |
| BIX02189 | MEK5/ERK5 | MEK5, ERK5 | 59 (for ERK5) | Not Reported | Also a potent inhibitor of the upstream kinase MEK5. |
| TG02 | Multi-kinase | ERK5, CDKs | 43 (Kd) | Not Reported | Non-selective, inhibits multiple kinases. |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
The Challenge of Paradoxical Activation
A significant finding in the study of ERK5 inhibitors is the phenomenon of "paradoxical activation." Many ATP-competitive, type I inhibitors have been shown to induce a conformational change in ERK5 that promotes its translocation to the nucleus and activates its transcriptional functions, despite the inhibition of its kinase activity. This can lead to unanticipated downstream gene transcription and may mask the intended therapeutic effects of kinase inhibition. This paradoxical activation has been observed with inhibitors from different structural classes, including AX15836, BAY-885, and ADTL-EI1712.
Experimental Protocols
Accurate evaluation of ERK5 inhibitors requires robust experimental methodologies. Below are outlines of key experimental protocols.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified ERK5 and its inhibition.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In a reaction tube, combine the active recombinant ERK5 enzyme and a suitable substrate (e.g., Myelin Basic Protein).
-
Pre-incubation: Add the diluted inhibitor or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Termination and Spotting: Stop the reaction and spot a portion of the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times in phosphoric acid to remove unincorporated radiolabeled ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to the control and determine the IC50 value by plotting inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for ERK5 Phosphorylation
This assay assesses the inhibitor's ability to block ERK5 activation within a cellular context.
-
Cell Culture and Treatment: Plate a responsive cell line (e.g., HeLa) and serum-starve overnight. Treat the cells with serial dilutions of the ERK5 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a known ERK5 activator (e.g., EGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody against total ERK5. Activated, phosphorylated ERK5 (p-ERK5) can often be detected by a mobility shift to a higher molecular weight. Alternatively, phospho-specific antibodies can be used.
-
Signal Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Analyze the band shift or the intensity of the p-ERK5 band relative to total ERK5 to determine the inhibitor's cellular efficacy (EC50).
Caption: A typical experimental workflow for in vivo efficacy studies.
Conclusion
The landscape of ERK5 inhibitors is rapidly evolving, with a clear progression from early-generation, non-selective compounds to highly selective and potent molecules. The discovery of paradoxical activation by kinase inhibitors has highlighted the complexity of ERK5 signaling and underscores the need for careful target validation and the development of novel inhibitory strategies, such as PROTACs, that can ablate all protein functions. For researchers in the field, a thorough understanding of the different classes of ERK5 inhibitors, their specificities, and their potential for paradoxical activation is crucial for the design of informative experiments and the successful development of new therapeutic agents.
References
A Comparative Guide to Selective ERK5 Inhibitors and Dual Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, has emerged as a significant therapeutic target in oncology. Its role in promoting cell proliferation, survival, and angiogenesis has driven the development of small molecule inhibitors. This guide provides an objective comparison of the performance of selective ERK5 inhibitors against dual kinase inhibitors that also target ERK5, supported by experimental data.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is initiated by various extracellular stimuli, including growth factors and cellular stress. These signals lead to the sequential activation of MEKK2/3, MEK5, and finally ERK5. Upon activation, ERK5 translocates to the nucleus, where it phosphorylates downstream transcription factors, such as the myocyte enhancer factor 2 (MEF2) family, to regulate genes involved in critical cellular processes.
A Head-to-Head Comparison of ERK5-IN-1 and XMD8-92 in Cellular Assays
For researchers, scientists, and drug development professionals, the selection of a specific and potent chemical probe is paramount to ensure that observed biological effects are attributable to the intended target. This guide provides a comprehensive comparison of two widely used inhibitors of Extracellular signal-regulated kinase 5 (ERK5): ERK5-IN-1 and XMD8-92. This analysis focuses on their performance in cellular assays, supported by experimental data and detailed protocols.
Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various growth factors and cellular stressors, playing a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of the ERK5 pathway has been implicated in various cancers, making it an attractive therapeutic target.[1] Small molecule inhibitors are invaluable tools for dissecting the function of kinases like ERK5.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical and cellular potency of ERK5-IN-1 and XMD8-92, as well as their selectivity against key off-targets.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Assay Type | Potency (IC50/EC50/Kd) | Reference(s) |
| XMD8-92 | ERK5 (BMK1) | Biochemical (Kd) | 80 nM | [2] |
| ERK5 (BMK1) | Cellular (EGF-induced activation) | IC50: 240 nM | [3] | |
| ERK5-IN-1 | ERK5 | Biochemical (IC50) | 87 nM - 162 nM | [4] |
| (XMD17-109) | ERK5 | Cellular (EGF-induced autophosphorylation) | EC50: 90 nM - 190 nM |
Table 2: Off-Target Selectivity Profile
| Compound | Primary Target | Primary Target Potency (Kd/IC50) | Key Off-Target | Off-Target Potency (Kd/IC50) | Reference(s) |
| XMD8-92 | ERK5 | Kd: 80 nM | BRD4 | Kd: 170 nM | |
| DCAMKL2 | Kd: 190 nM | ||||
| PLK4 | Kd: 600 nM | ||||
| TNK1 | Kd: 890 nM | ||||
| ERK5-IN-1 | ERK5 | IC50: 87 nM | LRRK2[G2019S] | IC50: 26 nM | |
| (XMD17-109) | IC50: 162 nM | BRD4 | IC50: 200-700 nM |
Summary of Potency and Selectivity:
XMD8-92 was one of the first potent ERK5 inhibitors developed. However, subsequent studies revealed it has significant off-target effects, most notably against the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4. XMD8-92 exhibits only a roughly two-fold selectivity for ERK5 over BRD4, making it challenging to attribute its biological effects solely to ERK5 inhibition.
ERK5-IN-1 (also known as XMD17-109) was developed as a more selective ERK5 inhibitor. While it demonstrates improved selectivity over XMD8-92, it still retains some activity against BRD4 and also potently inhibits LRRK2[G2019S]. For studies requiring highly specific inhibition of ERK5 kinase activity, newer generation inhibitors with even greater selectivity are recommended.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: The canonical ERK5 signaling cascade.
Caption: A typical workflow for evaluating ERK5 inhibitors in cellular assays.
Experimental Protocols
Key Experiment 1: ERK5 Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the activation of ERK5 in a cellular context, often measured by a shift in its electrophoretic mobility upon phosphorylation.
Materials:
-
HeLa cells (or another responsive cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
ERK5-IN-1 and XMD8-92
-
Epidermal Growth Factor (EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-ERK5, anti-phospho-ERK5 (p-ERK5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Wash cells with PBS and replace the complete medium with serum-free medium. Incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of ERK5-IN-1 or XMD8-92 in serum-free medium. A typical concentration range to test is 0.01 µM to 10 µM. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Incubate for 1-2 hours.
-
Stimulation: Add EGF to a final concentration of 50-100 ng/mL to all wells except for the unstimulated control. Incubate for an additional 15-30 minutes.
-
Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize protein amounts for all samples, prepare them with Laemmli buffer, and boil. Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and incubate with the primary antibody against total ERK5 or p-ERK5 overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualization: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. Inhibition of ERK5 phosphorylation is observed as a reduction in the p-ERK5 signal and the prevention of the upward band shift of total ERK5.
Key Experiment 2: MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity
This assay measures the transcriptional activity of Myocyte Enhancer Factor 2 (MEF2), a downstream target of ERK5.
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium
-
MEF2-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
ERK5-IN-1 and XMD8-92
-
Stimulus (e.g., EGF or co-transfection with a constitutively active MEK5)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the MEF2-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 18-24 hours.
-
Inhibitor Treatment: Replace the medium with fresh, serum-free or low-serum medium containing serial dilutions of ERK5-IN-1 or XMD8-92. Pre-incubate for 1-2 hours.
-
Stimulation: Add the desired stimulus (e.g., EGF) or rely on the co-transfection of a constitutively active MEK5 to activate the pathway. Incubate for an additional 6-24 hours.
-
Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Key Experiment 3: Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
ERK5-IN-1 and XMD8-92
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of ERK5-IN-1 or XMD8-92. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each inhibitor.
References
A Comparative Guide to ERK5 and MEK5 Inhibitors for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of the mitogen-activated protein kinase (MAPK) signaling pathways, understanding the nuances of targeting specific components is paramount. This guide provides an objective comparison of inhibitors targeting Extracellular signal-regulated kinase 5 (ERK5) versus those targeting its upstream activator, MAPK kinase 5 (MEK5). This comparison is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
The MEK5/ERK5 Signaling Pathway: A Key Regulator of Cellular Processes
The MEK5/ERK5 signaling cascade is a crucial pathway involved in various cellular functions, including proliferation, survival, differentiation, and angiogenesis.[1] Unlike the more extensively studied ERK1/2 pathway, the MEK5/ERK5 pathway possesses unique structural and functional characteristics, making it an increasingly attractive target in therapeutic research, particularly in oncology.[2]
The canonical activation of this pathway involves a three-tiered kinase cascade. It is initiated by upstream kinases such as MEKK2 and MEKK3, which phosphorylate and activate MEK5.[3] MEK5 is the only known direct upstream kinase that subsequently phosphorylates and activates ERK5 on a conserved Threonine-Glutamic acid-Tyrosine (TEY) motif. Activated ERK5 then translocates to the nucleus, where it phosphorylates various transcription factors, including members of the myocyte enhancer factor-2 (MEF2) family, to modulate the expression of target genes.
Below is a diagram illustrating the linear nature of this signaling cascade.
Caption: The MEK5/ERK5 signaling cascade.
Comparing ERK5 and MEK5 Inhibitors: Mechanism of Action
The primary distinction between ERK5 and MEK5 inhibitors lies in their point of intervention within the signaling pathway.
-
MEK5 Inhibitors : These compounds act upstream of ERK5, preventing its activation by blocking the catalytic activity of MEK5. By inhibiting the phosphorylation of ERK5, these molecules effectively shut down the entire downstream signaling cascade.
-
ERK5 Inhibitors : These molecules target the effector kinase of the pathway, ERK5, directly. They typically function as ATP-competitive inhibitors, binding to the ATP pocket of ERK5 to prevent the phosphorylation of its downstream substrates.
A critical consideration when selecting an inhibitor is the potential for paradoxical activation. Some small molecule ERK5 inhibitors have been shown to paradoxically activate the transcriptional functions of ERK5, even while inhibiting its kinase activity. This phenomenon is thought to be caused by conformational changes induced by inhibitor binding, which can promote ERK5's translocation to the nucleus. In contrast, MEK5 inhibitors, by preventing ERK5 activation in the first place, are less likely to cause such paradoxical effects.
Performance Data of Selected Inhibitors
The following tables summarize key quantitative data for representative MEK5 and ERK5 inhibitors based on published literature.
Table 1: MEK5 Inhibitors
| Inhibitor | Target | IC₅₀ (in vitro) | Cell-Based Activity | Key Characteristics |
| BIX02188 | MEK5 | 810 nM | Inhibits ERK5 phosphorylation | One of the first identified MEK5 inhibitors. |
| BIX02189 | MEK5 | 1.5 nM (MEK5), 59 nM (ERK5) | Potently suppresses ERK5 kinase activity and MEF2 transcriptional activity. | A potent MEK5 inhibitor that also shows activity against ERK5. |
| SC-1-181 | MEK5 | Not reported | Used in studies to investigate dual inhibition with other pathways. | A novel MEK5 inhibitor. |
Table 2: ERK5 Inhibitors
| Inhibitor | Target | IC₅₀ / Kd (in vitro) | Cell-Based Activity | Key Characteristics |
| XMD8-92 | ERK5 | Kd = 80 nM | Reduces cell proliferation and induces p21 expression. | A potent and selective ERK5 inhibitor, though it also has off-target effects on BRD4. |
| AX15836 | ERK5 | Not reported | Potent and selective inhibitor of ERK5 kinase activity. | Lacks BRD4 binding activity. |
| Erk5-IN-1 (XMD17-109) | ERK5 | IC₅₀ = 162 nM | Potent and selective ATP-competitive inhibitor. | A valuable chemical probe for studying ERK5 biology. |
| JWG-071 | ERK5 | Not reported | Dual ERK5/LRRK2 inhibitor. | Has selectivity over BRD4. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of inhibitor performance. Below are standard methodologies for key assays used to characterize MEK5 and ERK5 inhibitors.
Western Blotting for ERK5 Phosphorylation
This assay directly measures the ability of an inhibitor to block the activation of ERK5.
Caption: Workflow for Western Blotting.
Methodology:
-
Cell Culture and Serum Starvation : Plate cells at an appropriate density and allow them to adhere. Once confluent, wash with PBS and switch to a serum-free medium for 16-24 hours to reduce basal signaling.
-
Inhibitor Treatment : Prepare serial dilutions of the MEK5 or ERK5 inhibitor in a serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium. Incubate for 1-2 hours.
-
Stimulation : Add a stimulating agent such as Epidermal Growth Factor (EGF) to a final concentration of 50-100 ng/mL to induce the ERK5 pathway. Incubate for 15-30 minutes.
-
Cell Lysis : Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Western Blotting : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection : Block the membrane and then incubate with primary antibodies against phosphorylated ERK5 (p-ERK5) and total ERK5 overnight at 4°C. Follow with incubation with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT Assay)
This assay assesses the downstream functional effect of inhibiting the MEK5/ERK5 pathway on cell proliferation and survival.
Methodology:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment : Treat cells with a serial dilution of the inhibitor. Include a vehicle-only (e.g., DMSO) control.
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization : Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.
MEF2-Dependent Reporter Assay
This assay measures the transcriptional activity of ERK5's downstream target, MEF2, providing a functional readout of pathway inhibition.
Methodology:
-
Cell Transfection : Co-transfect cells with a reporter plasmid containing multimerized MEF2 binding sites driving a luciferase gene and a constitutively active expression vector for a control reporter (e.g., Renilla luciferase).
-
Inhibitor Treatment : After transfection, treat the cells with the desired concentrations of the inhibitor.
-
Stimulation : Stimulate the cells with an appropriate agonist to activate the MEK5/ERK5 pathway.
-
Luciferase Assay : Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Normalize the MEF2-driven Firefly luciferase activity to the Renilla luciferase activity.
Conclusion
References
Head-to-Head Comparison: AX15836 vs. BAY-885 in ERK5 Inhibition
A comprehensive guide for researchers and drug development professionals on the biochemical and cellular activities of two potent and selective ERK5 inhibitors.
This guide provides a detailed, data-driven comparison of two widely used small molecule inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5): AX15836 and BAY-885. Both compounds are valuable research tools for investigating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. This document summarizes their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Data Presentation: Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative parameters for AX15836 and BAY-885 based on available literature. These values highlight their potency and selectivity as ERK5 inhibitors.
| Parameter | AX15836 | BAY-885 | Reference |
| Target | Extracellular signal-regulated kinase 5 (ERK5) | Extracellular signal-regulated kinase 5 (ERK5) | [1][2] |
| IC50 (Biochemical) | 8 nM | 35 nM | [1][2] |
| Intracellular Potency (IC50) | 4-9 nM (across various cell lines) | 115 nM (in SN12C-MEF2 reporter cells) | [1] |
| Selectivity | >1,000-fold selective for ERK5 over a panel of >200 kinases | Highly selective; weak inhibition of other kinases. No significant activity against BRD4. | |
| BRD4 Kd | 3,600 nM | No binding up to 20 µM |
Mechanism of Action and Cellular Effects
Both AX15836 and BAY-885 are ATP-competitive inhibitors that bind to the kinase domain of ERK5. Their primary mechanism of action is the inhibition of ERK5's catalytic activity. However, a critical aspect of their activity is the phenomenon of "paradoxical activation." Binding of these inhibitors to the ERK5 kinase domain can induce a conformational change that exposes the nuclear localization signal (NLS), leading to the translocation of ERK5 into the nucleus and, in some contexts, an increase in its transcriptional activity, independent of its kinase function.
AX15836 has been shown to be a highly potent and selective ERK5 inhibitor with excellent intracellular potency. Despite its potent kinase inhibition, it has been observed that AX15836 does not always mimic the effects of genetic ERK5 knockdown, suggesting that the non-catalytic, transcriptional scaffolding functions of ERK5 may play a significant role in certain cellular processes. For instance, selective inhibition of ERK5 kinase activity by AX15836 was found to be ineffective at suppressing inflammatory cytokine production in endothelial cells. In some cancer cell lines, AX15836 only inhibits proliferation when used in combination with other agents, such as ivermectin.
BAY-885 is also a potent and highly selective ERK5 inhibitor. It has been demonstrated to effectively recapitulate the effects of ERK5 depletion in breast cancer cells, inducing apoptosis through the endoplasmic reticulum stress-mediated regulation of Mcl-1 and Bim. Unlike some other ERK5 inhibitors, BAY-885 shows selective toxicity against breast cancer cells while sparing normal cells. However, similar to AX15836, BAY-885 has also been shown to induce paradoxical activation of ERK5 transcriptional activity. Studies have also indicated that BAY-885 may not inhibit the proliferation of cancer cells with ERK5 genomic amplification or constitutively active ERK5 signaling, further highlighting the complexity of targeting the ERK5 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are representative protocols for key assays used to characterize ERK5 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of AX15836 and BAY-885 in inhibiting ERK5 kinase activity in a cell-free system.
Materials:
-
Recombinant active ERK5 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP (radiolabeled [γ-32P]ATP or for use with kinase assay kits)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
AX15836 and BAY-885 stock solutions in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of AX15836 and BAY-885 in DMSO, and then dilute further in kinase reaction buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the ERK5 enzyme and substrate (MBP) to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Cellular Potency)
This protocol outlines a method to assess the effect of ERK5 inhibitors on the viability and proliferation of cancer cells.
Objective: To determine the effect of AX15836 and BAY-885 on the viability of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
AX15836 and BAY-885 stock solutions in DMSO
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of AX15836 and BAY-885 in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a DMSO-only vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Phospho-ERK5
This protocol is used to assess the ability of the inhibitors to block the phosphorylation and activation of ERK5 within cells.
Objective: To determine if AX15836 and BAY-885 inhibit the phosphorylation of ERK5 in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa cells)
-
Serum-free medium
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
AX15836 and BAY-885
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK5, anti-total-ERK5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of AX15836 or BAY-885 for 1-2 hours.
-
Stimulate the cells with a growth factor like EGF for a short period (e.g., 15-30 minutes) to induce ERK5 phosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the MEK5/ERK5 signaling pathway and a typical experimental workflow for evaluating ERK5 inhibitors.
Caption: The MEK5/ERK5 signaling cascade and points of inhibition.
Caption: A typical workflow for evaluating ERK5 inhibitors in cell-based assays.
Conclusion
AX15836 and BAY-885 are both potent and highly selective inhibitors of ERK5, making them invaluable tools for dissecting the complexities of the MEK5/ERK5 signaling pathway. While AX15836 exhibits slightly greater biochemical and intracellular potency, both compounds are subject to the phenomenon of paradoxical activation of ERK5's transcriptional functions. This highlights the dual role of ERK5 as both a kinase and a transcriptional scaffold. The choice between these inhibitors may depend on the specific biological question, cell type, and the relative importance of the kinase-dependent versus kinase-independent functions of ERK5 in the system under investigation. Researchers should carefully consider these nuances and employ rigorous experimental controls, such as genetic knockdown of ERK5, to fully interpret their findings.
References
A Comparative Guide to the Efficacy of Allosteric and ATP-Competitive ERK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a compelling therapeutic target in oncology and inflammatory diseases. Its role in promoting cell proliferation, survival, and angiogenesis has driven the development of small molecule inhibitors. These inhibitors primarily fall into two categories based on their mechanism of action: ATP-competitive and allosteric. This guide provides a detailed comparison of the efficacy of these two classes of ERK5 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
The ERK5 Signaling Pathway
The ERK5 signaling cascade is a three-tiered pathway initiated by various extracellular stimuli, including growth factors and stress signals. These signals lead to the activation of MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate the dual-specificity kinase MEK5. Activated MEK5 then phosphorylates ERK5 on threonine 218 and tyrosine 220 in the activation loop, leading to its activation. Unlike other MAPKs, ERK5 possesses a large C-terminal domain with a nuclear localization signal and a transcriptional activation domain. Upon activation, ERK5 translocates to the nucleus, where it can phosphorylate and activate various transcription factors, such as those in the myocyte enhancer factor-2 (MEF2) family, to regulate gene expression.[1][2]
The ERK5 Signaling Pathway
Mechanisms of Inhibition: ATP-Competitive vs. Allosteric
ATP-competitive inhibitors are small molecules that bind to the highly conserved ATP-binding pocket of the ERK5 kinase domain. By occupying this site, they prevent the binding of ATP, a necessary co-substrate for the phosphotransferase reaction, thereby inhibiting the kinase activity of ERK5.[2][3]
Allosteric inhibitors , in contrast, bind to a site on the enzyme distinct from the ATP-binding pocket. This binding event induces a conformational change in the protein that alters the shape of the active site, rendering it less efficient or completely inactive.[4] A novel allosteric binding site has been identified in ERK5, located in a cleft between the P-loop and the αC helix, adjacent to the ATP-binding site. Interestingly, inhibitors that bind to this allosteric site have been shown to displace the P-loop into the ATP-binding site, resulting in an ATP-competitive mechanism of inhibition in enzymatic assays.
Mechanisms of ERK5 Inhibition
Quantitative Comparison of Inhibitor Potency
Direct head-to-head comparisons of purely allosteric versus ATP-competitive ERK5 inhibitors are limited in the literature. However, data is available for several ATP-competitive inhibitors and for novel inhibitors that bind to an allosteric site but exhibit ATP-competitive kinetics.
| Inhibitor | Type | Target(s) | IC50 (nM, Biochemical) | Cellular EC50 (µM) | Key Off-Targets | Reference(s) |
| XMD8-92 | ATP-Competitive | ERK5 | 80 - 98 | Not Reported | BRD4 (equipotent) | |
| ERK5-IN-1 (XMD17-109) | ATP-Competitive | ERK5 | 162 | 0.09 | LRRK2 | |
| AX15836 | ATP-Competitive | ERK5 | 8 | Not Reported | Lacks BRD4 activity | |
| JWG-071 | ATP-Competitive | ERK5 | ~450 | Not Reported | LRRK2 | |
| BAY-885 | ATP-Competitive | ERK5 | ~200 | Not Reported | Highly Selective | |
| Compound 5 | Allosteric Site Binder (ATP-Competitive) | ERK5 | 2300 | Not Reported | 5 other kinases |
Efficacy and Selectivity: A Double-Edged Sword
ATP-Competitive Inhibitors:
The majority of developed ERK5 inhibitors are ATP-competitive. First-generation inhibitors, such as XMD8-92 , demonstrated potent inhibition of ERK5 kinase activity but were later found to have significant off-target effects, most notably equipotent inhibition of the bromodomain-containing protein BRD4. This confounding activity makes it difficult to attribute the observed cellular effects solely to ERK5 inhibition.
Second-generation ATP-competitive inhibitors, such as AX15836 , JWG-071 , and BAY-885 , have been developed with improved selectivity profiles, lacking significant BRD4 activity. These inhibitors are more suitable tools for dissecting the specific roles of ERK5 kinase activity in cellular processes.
A significant challenge with many ATP-competitive ERK5 inhibitors is the phenomenon of paradoxical activation . Binding of these inhibitors to the ERK5 kinase domain can induce a conformational change that leads to the nuclear translocation and activation of ERK5's transcriptional domain, independent of its kinase activity. This paradoxical effect complicates the interpretation of experimental results and may limit the therapeutic potential of these inhibitors.
Allosteric Inhibitors:
The discovery of a novel allosteric binding site in ERK5 opened a new avenue for inhibitor development. Allosteric inhibitors are generally expected to offer higher selectivity compared to ATP-competitive inhibitors due to the lower conservation of allosteric sites across the kinome.
Indeed, a study comparing an allosteric site-binding compound (Compound 5) with ATP-competitive inhibitors (XMD8-92 and another compound) revealed that the allosteric inhibitor was the most selective across a panel of 225 kinases. However, this particular allosteric inhibitor was significantly less potent than the ATP-competitive compounds and, as mentioned, still demonstrated an ATP-competitive mechanism in enzymatic assays. This highlights that binding to an allosteric site does not guarantee a non-ATP-competitive mechanism of action.
The development of true, non-ATP-competitive allosteric inhibitors of ERK5 remains an area of active research. Such compounds could potentially avoid the paradoxical activation of the ERK5 transcriptional domain and offer a more favorable therapeutic window.
Experimental Protocols
Accurate evaluation of ERK5 inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize their efficacy.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of ERK5 and its inhibition.
-
Objective: To determine the biochemical IC50 of an ERK5 inhibitor.
-
Materials:
-
Active recombinant human ERK5 protein
-
Test inhibitor
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
[γ-³³P]ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction tube, combine the kinase assay buffer, active ERK5 enzyme, and substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period within the linear range of the assay.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular ERK5 Phosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block ERK5 activation in a cellular context.
-
Objective: To determine the cellular EC50 of an ERK5 inhibitor by measuring the inhibition of ERK5 phosphorylation.
-
Materials:
-
A responsive cell line (e.g., HeLa)
-
Cell culture medium and serum
-
ERK5 activator (e.g., Epidermal Growth Factor - EGF)
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5, and a loading control (e.g., anti-actin)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
Seed cells and allow them to adhere.
-
Starve the cells in serum-free medium for 16-24 hours.
-
Pre-treat the cells with serial dilutions of the inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with an ERK5 activator (e.g., EGF) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK5 and total ERK5, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-ERK5 signal to the total ERK5 signal. Determine the EC50 from a dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This assay evaluates the effect of the inhibitor on cell viability and proliferation.
-
Objective: To determine the effect of an ERK5 inhibitor on cell proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the inhibitor or vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Typical Experimental Workflow for ERK5 Inhibitor Evaluation
Conclusion
The development of ERK5 inhibitors presents both opportunities and challenges. While ATP-competitive inhibitors have demonstrated high potency, their efficacy can be compromised by off-target effects and the phenomenon of paradoxical transcriptional activation. The discovery of an allosteric binding site offers a promising strategy for developing more selective inhibitors, although the lead compounds identified so far are less potent and still exhibit an ATP-competitive mechanism of action.
For researchers, the choice of inhibitor should be guided by the specific research question. For studies aiming to dissect the role of ERK5 kinase activity, second-generation, highly selective ATP-competitive inhibitors with no known BRD4 activity are the current tools of choice. However, it is crucial to be aware of and control for the potential of paradoxical activation. The future of ERK5-targeted therapies may lie in the development of true, non-ATP-competitive allosteric inhibitors that can overcome the limitations of current compounds. A thorough characterization of any inhibitor using the detailed experimental protocols outlined in this guide is essential for obtaining reliable and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of a novel allosteric inhibitor-binding site in ERK5: comparison with the canonical kinase hinge ATP-binding site - PMC [pmc.ncbi.nlm.nih.gov]
Validating ERK5 as a Glioblastoma Drug Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The standard-of-care, temozolomide (TMZ), often leads to resistance, necessitating the identification of novel therapeutic targets. This guide provides a comprehensive comparison of Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7, as a potential drug target in glioblastoma, evaluating its performance against alternative targets and providing supporting experimental data and detailed protocols.
ERK5: A Promising Target in Glioblastoma
Recent research has highlighted the critical role of the MEK5-ERK5 signaling pathway in glioblastoma progression. Heightened ERK5 expression at both the mRNA and protein levels is associated with increased tumor grade and poorer patient survival.[1][2] Mechanistically, ERK5 has been shown to promote the efficient repair of DNA damage induced by temozolomide, thereby conferring resistance to this frontline chemotherapy.[1][2] Furthermore, the MEK5-ERK5-STAT3 axis plays an essential role in maintaining the stemness and tumorigenicity of glioma stem cells (GSCs), which are key drivers of tumor recurrence and therapy resistance.[3]
Comparative Efficacy of Targeted Therapies in Glioblastoma Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for various inhibitors targeting ERK5 and other key signaling pathways in glioblastoma cell lines. This data allows for a direct comparison of their in vitro potency.
| Target | Inhibitor | Cell Line | IC50 (µM) | Reference |
| ERK5 | XMD8-92 | U87MG | Effective in decreasing cell viability in a concentration-dependent manner | |
| BIX02188 | Model Glioblastoma Cell Line | Investigated for its effect on tumorigenic potential | ||
| Standard of Care | Temozolomide (TMZ) | A172 | 14.1 ± 1.1 | |
| LN229 | 14.5 ± 1.1 | |||
| SF268 | 147.2 ± 2.1 | |||
| U87MG | ~559 | |||
| T98G | ~700 | |||
| PI3K | BKM120 (Buparlisib) | U87MG | Dose-dependent growth inhibition | |
| Various GBM cell lines | 0.279 - 4.38 | |||
| NVP-BEZ235 | Glioma cell lines | 0.004 - 0.021 (as a dual PI3K/mTOR inhibitor) | ||
| EGFR | Erlotinib | U251 (EGFRvIII expressing) | ~13.65 | |
| Gefitinib | Glioblastoma cell lines | Showed limited efficacy in halting tumor growth | ||
| PARP | Olaparib | Recurrent Glioblastoma (in vivo) | Penetrates tumor at therapeutic levels |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: The MEK5-ERK5 signaling cascade in glioblastoma.
Caption: Experimental workflow for validating ERK5 inhibition.
Detailed Experimental Protocols
For researchers looking to validate these findings, the following are detailed protocols for key experiments.
ERK5 siRNA Knockdown in U87MG Glioblastoma Cells
This protocol outlines the transient knockdown of ERK5 using small interfering RNA (siRNA).
Materials:
-
U87MG cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
ERK5 siRNA (validated sequences) and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Puromycin (for stable cell line generation, if required)
Protocol:
-
Cell Seeding: The day before transfection, seed 1.0 x 10^5 to 1.5 x 10^5 U87MG cells per well in a 6-well plate with 2 mL of complete DMEM. This should result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 30-50 nM of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the ~200 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess ERK5 knockdown efficiency by Western blot or qRT-PCR.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.
Materials:
-
Treated and control glioblastoma cells
-
Complete growth medium
-
6-well tissue culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Fixation solution (e.g., 10% formalin or a 1:7 acetic acid/methanol mixture)
Protocol:
-
Cell Seeding: Following treatment with an ERK5 inhibitor or vehicle control, harvest and count the cells. Seed a low density of cells (e.g., 500 cells per well) in triplicate in 6-well plates containing complete medium.
-
Incubation: Incubate the plates for 10-14 days at 37°C in a CO2 incubator, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells twice with PBS.
-
Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and add 1 mL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes.
-
Gently wash the plates with tap water until the background is clear and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells. The plating efficiency and surviving fraction can then be calculated.
Western Blot for Phosphorylated ERK5 (p-ERK5)
This protocol details the detection of the activated, phosphorylated form of ERK5.
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK5 (Thr218/Tyr220) and anti-total ERK5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Lyse cells in ice-cold RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK5 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000 to 1:10,000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalization: Strip the membrane and re-probe with an anti-total ERK5 antibody and a loading control (e.g., GAPDH or β-actin) to normalize the p-ERK5 signal.
Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of a clinically relevant in vivo model to test the efficacy of ERK5 inhibitors.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Glioblastoma stem-like cells (e.g., from patient-derived xenografts)
-
Matrigel (optional)
-
Stereotactic apparatus
-
Hamilton syringe
-
ERK5 inhibitor and vehicle for administration
Protocol:
-
Cell Preparation: Resuspend glioblastoma stem-like cells in sterile PBS or medium, with or without Matrigel, at a concentration of approximately 1 x 10^5 cells per 5 µL.
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma (e.g., at a depth of 3 mm).
-
Seal the burr hole with bone wax and suture the scalp.
-
-
Treatment and Monitoring:
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Administer the ERK5 inhibitor or vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitor tumor growth using non-invasive imaging (e.g., bioluminescence or MRI) and monitor the health and weight of the mice.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the brains for histological analysis and to measure tumor volume. Analyze survival data using Kaplan-Meier curves.
Conclusion and Future Directions
The validation of ERK5 as a drug target in glioblastoma is supported by a growing body of evidence. Its role in TMZ resistance and the maintenance of glioma stem cells makes it an attractive target for therapeutic intervention. While inhibitors of other pathways, such as PI3K and EGFR, have been extensively studied, they have faced challenges with efficacy and resistance in the clinic.
Targeting ERK5, either as a monotherapy or in combination with standard-of-care treatments like temozolomide, presents a promising new strategy. The experimental data suggests that ERK5 inhibition can re-sensitize resistant tumors to chemotherapy. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of ERK5 inhibitors in the fight against glioblastoma. The protocols and comparative data provided in this guide aim to facilitate such research efforts.
References
A Comparative Guide to Phenotypic Outcomes of ERK5 Inhibition versus Genetic Deletion
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling family. It plays a significant role in various cellular processes, including proliferation, survival, and differentiation, and is implicated in numerous diseases, particularly cancer.[1][2] Two primary methodologies are employed to investigate ERK5 function: pharmacological inhibition using small molecules and genetic deletion via techniques like siRNA, shRNA, or CRISPR.
A critical observation in the field is that the phenotypic outcomes of these two approaches often diverge significantly.[3][4] This guide provides an objective comparison of these methodologies, presenting supporting experimental data, detailed protocols, and visual aids to help researchers interpret their findings accurately and design more robust experiments. The discrepancies primarily arise from off-target effects of inhibitors, the paradoxical activation of ERK5's non-catalytic functions by some small molecules, and the complete ablation of all protein functions, including scaffolding and transcriptional roles, by genetic knockout.[3]
The ERK5 Signaling Pathway: An Overview
The ERK5 pathway is a three-tiered signaling cascade, typically activated by mitogens and cellular stress. The cascade begins with MAP3Ks (MEKK2/MEKK3), which phosphorylate and activate MEK5. Activated MEK5 then dually phosphorylates a specific TEY (Threonine-Glutamic Acid-Tyrosine) motif in the activation loop of ERK5. Unlike other ERKs, ERK5 possesses a large C-terminal domain containing a nuclear localization signal (NLS) and a potent transcriptional activation domain (TAD), allowing it to directly regulate gene expression by phosphorylating transcription factors like MEF2 and through its own transcriptional activity.
References
- 1. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Erk5-IN-6: A Procedural Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper disposal of the ERK5 kinase inhibitor, Erk5-IN-6, is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.
Quantitative Data Summary
While specific disposal-related quantitative data is limited, the following information characterizes this compound and informs its handling as a potent research compound.
| Property | Value | Source |
| Molecular Weight | 339.43 g/mol | TargetMol, MyBioSource |
| Formula | C23H21N3 | MyBioSource |
| Purity | 98.59% | MyBioSource |
| IC50 (A549 cells) | 4.56 µg/mL | MedchemExpress |
| Solubility in DMSO | 7.14 mg/mL (21.04 mM) | TargetMol |
| Storage (Solid) | -20°C for 3 years | TargetMol, MyBioSource |
| Storage (In Solvent) | -80°C for 1 year | TargetMol, MyBioSource |
Experimental Protocols: Disposal Procedures
The fundamental principle for managing laboratory waste is that no experiment should commence without a clear disposal plan for all resulting materials.
1. Waste Minimization:
-
Order only the necessary quantity of this compound to avoid surplus stock.
-
Design experiments to utilize the smallest feasible scale.
-
Before disposing of unopened, surplus this compound, check if other authorized laboratories within your institution can utilize it.
2. Disposal of Solid this compound Waste:
-
Classification: Treat all unused, expired, or contaminated solid this compound as hazardous chemical waste.
-
Containment: Place the solid waste in a clearly labeled, sealed container that is chemically compatible. The original container is often the best choice.
-
Labeling: The container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 2734916-64-2
-
Any known hazards (e.g., "Potent Kinase Inhibitor," "Cytotoxic")
-
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials, until collection by your institution's EHS personnel.
3. Disposal of this compound in Solution (e.g., dissolved in DMSO):
-
Do not dispose of solutions down the drain.
-
Waste Stream: Solutions of this compound, commonly prepared in Dimethyl Sulfoxide (DMSO), should be collected as hazardous liquid waste.
-
Containment: Use a dedicated, sealed, and properly labeled hazardous waste container made of a material compatible with the solvent (e.g., polyethylene for DMSO).
-
Segregation: Collect halogenated and non-halogenated solvent wastes separately, as per your institution's guidelines. Since this compound itself does not contain halogens, its DMSO solution would typically be placed in a non-halogenated organic waste stream. However, always confirm this with your EHS office.
-
Labeling: Label the liquid waste container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound, Dimethyl Sulfoxide"), and their approximate concentrations.
4. Disposal of Contaminated Labware:
-
Classification: All items that have come into direct contact with this compound (e.g., pipette tips, vials, gloves, bench paper) must be disposed of as hazardous solid waste.
-
Containment: Collect these materials in a designated, durable, and clearly labeled hazardous waste bag or container.
-
Procedure: Ensure sharp items like needles or contaminated glass are placed in an appropriate sharps container to prevent punctures.
Mandatory Consultation Workflow
The following diagram outlines the essential decision-making process for the proper disposal of this compound, emphasizing the critical role of institutional oversight.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided for guidance purposes only and is based on general laboratory safety principles. All procedures must be conducted in accordance with the specific regulations and guidelines set forth by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office before handling or disposing of any hazardous chemical.
References
Essential Safety and Logistical Guide for Handling Erk5-IN-6
For researchers, scientists, and drug development professionals working with the potent ERK5 kinase inhibitor, Erk5-IN-6, this guide provides essential, immediate safety, and logistical information. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This document outlines operational and disposal plans, offering step-by-step guidance for the proper handling of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following safety recommendations are based on best practices for handling potent, biologically active small molecule compounds and information available for similar kinase inhibitors. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in both powdered and solution forms to minimize exposure risk.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) appropriate for the solvents being used. Inspect gloves for tears or holes before use and change them frequently. |
| Body Protection | A fully buttoned lab coat, preferably with elastic cuffs. For larger quantities or when there is a risk of significant exposure, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | When handling the powdered form of this compound, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of fine particles. All work with the powder should be conducted in a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times. |
Operational Plan: Handling and Disposal
Proper handling and disposal protocols are crucial to prevent contamination and ensure the safety of laboratory personnel and the environment.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear appropriate PPE (lab coat, gloves, and eye protection) when opening the package in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store this compound according to the manufacturer's instructions. In general, the solid form can be stored at -20°C for up to three years, and solutions in solvents like DMSO can be stored at -80°C for up to one year.
| Storage Condition | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
Spill Cleanup Procedures
In the event of a spill, follow these steps to ensure safe and effective cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly concentrated spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.
-
Clean the Area:
-
For liquid spills: Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
For solid spills: Carefully wipe the area with the damp paper towel and place it in the hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable detergent and water. For highly potent compounds, a deactivating solution recommended by your EHS office may be necessary.
-
Dispose of Waste: All contaminated materials, including gloves, absorbent materials, and cleaning supplies, must be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your supervisor and EHS department as required by your institution's policies.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound, including experimental media and unused stock solutions, must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with this compound must be collected in a designated hazardous solid waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Institutional Guidelines: Always consult and adhere to your institution's specific EHS guidelines for chemical waste disposal.
First-Aid Measures
In case of accidental exposure to this compound, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for an in vitro kinase assay, which is a common application for this type of inhibitor, can be adapted from protocols for similar compounds like Erk5-IN-5.
In Vitro Kinase Assay (General Protocol)
This assay measures the ability of this compound to inhibit the enzymatic activity of the ERK5 kinase.
Materials:
-
Recombinant active ERK5 enzyme
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based detection method)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Reaction Setup: In a white assay plate, add the diluted this compound or a DMSO control. Add the active ERK5 enzyme and the chosen substrate.
-
Initiate Kinase Reaction: Start the reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
ERK5 Signaling Pathway
The following diagram illustrates the simplified ERK5 signaling pathway, highlighting the point of inhibition by this compound.
Caption: Simplified ERK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Handling and Disposal
This diagram outlines the key logistical steps for the safe handling and disposal of this compound.
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
